molecular formula C6H7ClN2O B1383570 1-(2-Chloropyrimidin-5-yl)ethan-1-ol CAS No. 1279822-48-8

1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Cat. No.: B1383570
CAS No.: 1279822-48-8
M. Wt: 158.58 g/mol
InChI Key: FOCGRSGPIGTELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloropyrimidin-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCGRSGPIGTELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a key heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, comprising a reactive chloropyrimidine core and a chiral ethanol substituent, make it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. While detailed experimental data for this specific molecule is not extensively published, this guide consolidates available information and provides insights based on the well-established chemistry of related pyrimidine derivatives.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine motif is well-recognized by biological systems. This inherent biocompatibility, combined with the ring's capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive framework for the design of new drugs.[3]

The introduction of a chlorine atom at the 2-position of the pyrimidine ring, as seen in this compound, provides a reactive handle for further functionalization. This, combined with the chiral secondary alcohol, offers multiple points for stereoselective modification, allowing for the exploration of a diverse chemical space in the pursuit of potent and selective therapeutic agents.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇ClN₂O[4]
Molecular Weight 158.58 g/mol [4]
CAS Number 1279822-48-8 (racemate)[5]
2198170-28-2 ((R)-enantiomer)
1802151-33-2 ((S)-enantiomer)
Appearance Not specified (likely a solid)-
Melting Point Not available
Boiling Point Not available
Solubility Not available
XLogP3 0.7[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]

Note: Most properties are computed and should be considered as estimates. Experimental verification is recommended.

Synthesis and Purification

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, based on established organic chemistry principles, two primary synthetic routes are plausible:

  • Reduction of a Ketone Precursor: The reduction of 2-chloro-5-acetylpyrimidine would yield the target alcohol.

  • Grignard Addition to an Aldehyde Precursor: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2-chloropyrimidine-5-carbaldehyde would also produce the desired product.

Proposed Synthetic Workflow: Ketone Reduction

This protocol is a generalized procedure based on standard ketone reduction methods and should be optimized for specific laboratory conditions.

G start Starting Material: 2-Chloro-5-acetylpyrimidine reagents Reducing Agent: Sodium borohydride (NaBH4) start->reagents 1. Dissolve in solvent reaction Reaction: Stir at 0 °C to room temperature reagents->reaction 2. Add reducing agent solvent Solvent: Methanol or Ethanol workup Aqueous Work-up: Quench with water, extract with ethyl acetate reaction->workup 3. Monitor by TLC purification Purification: Column chromatography (silica gel) workup->purification 4. Isolate crude product product Final Product: This compound purification->product 5. Obtain pure product

Figure 1: Proposed workflow for the synthesis of this compound via ketone reduction.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-acetylpyrimidine (1.0 eq) in anhydrous methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the 2-chloropyrimidine ring and the nucleophilicity of the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens activates the C2 position for attack by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for the elaboration of the pyrimidine core in drug discovery programs.[6]

G reactant This compound product Substituted Pyrimidine Derivative reactant->product SNAr Reaction Base, Solvent, Heat nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-SH, R-OH nucleophile->product

Figure 2: General scheme for the SNAr reaction of this compound.

The SNAr reaction is a powerful tool for building molecular complexity. For example, reaction with a primary or secondary amine would yield the corresponding 2-aminopyrimidine derivative, a common motif in kinase inhibitors.

Reactions of the Hydroxyl Group

The secondary alcohol functionality can undergo a range of standard transformations, including:

  • Oxidation: Oxidation to the corresponding ketone, 2-chloro-5-acetylpyrimidine.

  • Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form esters or ethers.

  • Mitsunobu Reaction: Inversion of the stereocenter, if a chiral starting material is used.

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyrimidine ring. - A quartet for the methine proton (CH-OH). - A doublet for the methyl group. - A broad singlet for the hydroxyl proton (exchangeable with D₂O).
¹³C NMR - Resonances for the carbon atoms of the pyrimidine ring. - A resonance for the methine carbon. - A resonance for the methyl carbon.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the molecular weight (158.58 g/mol ), showing the characteristic isotopic pattern for a chlorine-containing compound.
Infrared (IR) Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching and aromatic C=C and C=N stretching bands.
High-Performance Liquid Chromatography (HPLC) - A single major peak for the pure compound, with retention time dependent on the column and mobile phase used. Purity can be determined by peak area integration.

Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules. The pyrimidine scaffold is a common feature in a wide array of approved drugs and clinical candidates.[7]

Case Study: GPR119 Agonists

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly-closed container in a cool, dry place.

Conclusion

This compound is a valuable building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, with a reactive chloropyrimidine ring and a modifiable ethanol side chain, provides medicinal chemists with a versatile platform for generating diverse molecular libraries. While a comprehensive experimental dataset for this specific molecule is not widely published, this guide provides a solid foundation for its synthesis, handling, and application based on the well-established principles of pyrimidine chemistry. Further research to fully characterize this compound and explore its utility in drug discovery is warranted.

References

  • A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discovery. Benchchem. Accessed December 31, 2025.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. Published August 1, 2022.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Published online.
  • Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research. Published 2014-2015.
  • (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem. Accessed December 31, 2025.
  • An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives. Benchchem. Accessed December 31, 2025.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Published December 29, 2025.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem. Accessed December 31, 2025.
  • This compound Safety Data Sheet. AK Scientific, Inc. Accessed December 31, 2025.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Accessed December 31, 2025.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Published September 14, 2018.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Published April 3, 2025.

Sources

An In-Depth Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics. Its prevalence in biologically active molecules, ranging from kinase inhibitors to various receptor modulators, underscores the importance of functionalized pyrimidine intermediates. Among these, 1-(2-Chloropyrimidin-5-yl)ethan-1-ol has emerged as a valuable and versatile building block. The strategic placement of a reactive chlorine atom, a chiral hydroxyl group, and a modifiable pyrimidine core makes this compound a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, nomenclature, properties, synthesis, and applications of this compound, offering insights for its effective utilization in drug discovery and development programs.

Chemical Structure and Nomenclature

The structural identity of a molecule is fundamental to its reactivity and application. This compound possesses a unique combination of functional groups that contribute to its utility in chemical synthesis.

IUPAC Name and Stereochemistry

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The molecule contains a stereocenter at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers:

  • (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol

  • (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol

The racemic mixture is denoted as (±)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol. The stereochemistry of this chiral alcohol is often critical in the synthesis of stereospecific drug candidates, where only one enantiomer exhibits the desired pharmacological activity.

Structural Breakdown

The molecule can be deconstructed into three key components:

  • 2-Chloropyrimidine Ring: This heterocyclic core is an essential pharmacophore in many approved drugs. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for introducing a wide range of functional groups.

  • Ethanol Side Chain: The one-carbon extension from the pyrimidine ring, bearing a hydroxyl group.

  • Chiral Center: The secondary alcohol creates a chiral center, allowing for the synthesis of enantiomerically pure downstream compounds.

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic intermediate is crucial for reaction optimization, purification, and handling. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]
CAS Number (Racemate) 1279822-48-8
CAS Number ((R)-enantiomer) 2198170-28-2[2]
CAS Number ((S)-enantiomer) 1802151-33-2
Appearance Solid
Storage Temperature 2-8°C or -20°C
Purity Typically ≥95% or ≥97%
Computed XLogP3 0.7[1]
Computed Hydrogen Bond Donor Count 1[1]
Computed Hydrogen Bond Acceptor Count 3[1]

Note: Experimental physical properties such as melting and boiling points are not widely reported in publicly available literature and should be determined empirically.

Synthesis and Methodologies

The synthesis of this compound is not extensively detailed in peer-reviewed journals, suggesting its primary disclosure may be within patent literature or held as proprietary knowledge by chemical suppliers. However, based on established organic chemistry principles, a highly plausible and efficient synthetic route involves the reduction of the corresponding ketone, 1-(2-chloropyrimidin-5-yl)ethanone.

Proposed Synthetic Workflow

workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product start_ketone 1-(2-Chloropyrimidin-5-yl)ethanone (CAS: 110100-00-0) reduction Reduction start_ketone->reduction start_reductant Reducing Agent (e.g., NaBH₄) start_reductant->reduction product This compound reduction->product Work-up & Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 1-(2-Chloropyrimidin-5-yl)ethanone

This protocol is a representative procedure based on standard chemical transformations for the reduction of a ketone to a secondary alcohol.

Materials:

  • 1-(2-Chloropyrimidin-5-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-chloropyrimidin-5-yl)ethanone (1.0 eq) in methanol or ethanol (approximately 0.1-0.2 M concentration).

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the cooled solution. Causality Insight: The slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution (hydrogen).

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by TLC until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or water at 0°C to decompose the excess NaBH₄.

  • Solvent Removal: Remove the bulk of the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and wash the drying agent with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product with high purity.

Applications in Drug Development

The utility of this compound in drug development stems from its dual functionality: the reactive 2-chloro position and the chiral secondary alcohol. This allows for sequential or convergent synthetic strategies to build complex molecular architectures.

Role as a Key Intermediate

The 2-chloropyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The chlorine atom can be readily displaced by nucleophiles, such as amines, to form a crucial hydrogen bond with the kinase hinge region. The chiral alcohol provides a point for further elaboration of the molecule, influencing potency, selectivity, and pharmacokinetic properties.

While direct public literature linking this compound to specific named drugs is limited, the related precursor, 1-(2-chloropyrimidin-5-yl)ethanone, and other 2-chloropyrimidine derivatives are extensively cited in patents for the synthesis of inhibitors of various kinases, including but not limited to:

  • Janus kinases (JAK)

  • Epidermal growth factor receptor (EGFR) tyrosine kinases

  • Bruton's tyrosine kinase (BTK)

The conversion of the ethanone to the ethan-1-ol introduces a chiral center that is often essential for achieving the desired three-dimensional orientation within the target protein's binding site.

Synthetic Logic in API Synthesis

api_synthesis cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Functionalization of Alcohol intermediate 1-(2-Chloropyrimidin- 5-yl)ethan-1-ol snar SₙAr Reaction (e.g., with R¹-NH₂) intermediate->snar intermediate_2 Amine-substituted Pyrimidine Intermediate snar->intermediate_2 functionalization Esterification, Etherification, or Mitsunobu Reaction (with R²-X) intermediate_2->functionalization api Final API (e.g., Kinase Inhibitor) functionalization->api

Caption: Logical flow of API synthesis using the title compound.

This logical flow highlights the strategic value of this compound. The SNAr reaction at the 2-position is typically high-yielding and regioselective. Subsequent modification of the alcohol group allows for the introduction of additional diversity and optimization of the molecule's properties.

Conclusion

This compound is a strategically important intermediate for the synthesis of advanced pharmaceutical candidates. Its chemical structure, featuring a reactive chloropyrimidine core and a chiral alcohol, provides medicinal chemists with a versatile platform for constructing complex molecules with tailored biological activities. A robust understanding of its properties and synthetic accessibility is essential for researchers and drug development professionals seeking to leverage this valuable building block in their quest for novel therapeutics.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118263113, (1S)-1-(2-chloropyrimidin-5-yl)ethanol. Retrieved from [Link].

  • Capot Chemical Co., Ltd. (2023). Product Page for this compound. Retrieved from [Link].

Sources

A Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Chloropyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Within this versatile class of compounds, chloropyrimidines stand out as exceptionally valuable intermediates. The presence of a chlorine atom provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures.[2] This guide focuses on a specific and increasingly important building block: 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, providing an in-depth look at its chemical properties, a robust synthetic protocol, and its strategic application in the development of next-generation therapeutics.

Compound Identification and Physicochemical Properties

CAS Number: 1279822-48-8[4]

Molecular Formula: C₆H₇ClN₂O[5]

Molecular Weight: 158.58 g/mol [6]

This compound exists as a racemic mixture. Its individual enantiomers are also commercially available:

  • (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol: CAS Number 2198170-28-2[1]

  • (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol: The (S)-enantiomer is also a known chemical entity.[6]

A summary of the key physicochemical properties for the racemic mixture is provided in the table below.

PropertyValueSource
IUPAC Name This compound[7]
Appearance White to off-white crystalline powder[4]
Purity Typically ≥95%[4]
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.General chemical knowledge
Storage Store long-term in a cool, dry place away from incompatible substances and ignition sources.[7][7]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following protocol is a representative method based on established pyrimidine chemistry.

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Chlorination cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction 2_aminopyrimidine 2-Aminopyrimidine 2_chloropyrimidine 2-Chloropyrimidine 2_aminopyrimidine->2_chloropyrimidine  NaNO₂, HCl, H₂O, -15 to -10°C   2_chloropyrimidine_2 2-Chloropyrimidine intermediate_ketone 1-(2-Chloropyrimidin-5-yl)ethan-1-one 2_chloropyrimidine_2->intermediate_ketone  AlCl₃, Dichloromethane   acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate_ketone  AlCl₃, Dichloromethane   intermediate_ketone_2 1-(2-Chloropyrimidin-5-yl)ethan-1-one final_product This compound intermediate_ketone_2->final_product  NaBH₄, Methanol, 0°C to rt   Kinase_Inhibitor_Concept cluster_workflow Drug Synthesis Workflow Building_Block This compound Core_Structure Core Kinase Inhibitor Structure Building_Block->Core_Structure  SₙAr Reaction   Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Core_Structure Active_Site Kinase Active Site Core_Structure->Active_Site  Binding  

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. This property, seemingly simple, governs a cascade of critical parameters, including bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely advantageous; it is imperative.

This guide provides an in-depth exploration of the solubility of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, a heterocyclic compound of interest in medicinal chemistry. Rather than presenting a rigid set of data, this document serves as a technical whitepaper, elucidating the theoretical underpinnings of solubility, providing a robust experimental framework for its determination, and offering insights into the interpretation of solubility data. Our approach is grounded in scientific integrity, drawing from established thermodynamic principles and authoritative experimental protocols to empower researchers with the knowledge to confidently assess and leverage the solubility characteristics of this and similar molecules.

The Molecule in Focus: this compound

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structure in many biologically active compounds, including several approved drugs. The presence of a chlorine atom, a hydroxyl group, and an ethyl group on the pyrimidine scaffold of this particular molecule suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system.

Chemical Structure:

Key Structural Features Influencing Solubility:

  • Pyrimidine Ring: The two nitrogen atoms in the aromatic ring can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.

  • 2-Chloro Substituent: The electronegative chlorine atom can contribute to the molecule's polarity but may also increase its lipophilicity.

  • Ethan-1-ol Substituent: The hydroxyl (-OH) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the potential for interaction with polar, protic solvents. The ethyl group, being nonpolar, will contribute to the molecule's hydrophobic character.

Based on these features, we can anticipate a degree of solubility in polar solvents, with the interplay between the polar functional groups and the nonpolar hydrocarbon portions dictating the extent of this solubility.

The Thermodynamic Foundation of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is a function of both enthalpy (ΔH) and entropy (ΔS) changes, as described by the well-known equation:

ΔG = ΔH - TΔS

Where:

  • ΔH represents the enthalpy of solution, which is the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS is the entropy of solution, which is the change in randomness or disorder of the system upon dissolution.

The principle of "like dissolves like" is a direct consequence of these thermodynamic considerations. Polar solutes tend to dissolve in polar solvents because the energy required to break the interactions within the solute and solvent is compensated by the favorable energy released upon the formation of strong solute-solvent interactions (e.g., hydrogen bonds, dipole-dipole interactions).[1][2]

Predicting Solubility: The Role of Solvent Polarity

The polarity of a solvent is a critical factor in its ability to dissolve a given solute. Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors. Given the hydroxyl group on this compound, we can predict favorable interactions and thus, a higher likelihood of solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors. The pyrimidine nitrogens and the hydroxyl oxygen of our target molecule can accept hydrogen bonds, suggesting some degree of solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are unable to form strong interactions with polar molecules. The solubility of this compound is expected to be low in these solvents.

The interplay of these factors is visually represented in the following diagram:

G cluster_solute This compound cluster_solvents Common Solvents Solute Features: - Pyrimidine Ring (H-bond acceptor) - Hydroxyl Group (H-bond donor/acceptor) - Chloro Group (Polarity/Lipophilicity) - Ethyl Group (Hydrophobic) Protic Polar Protic (e.g., Water, Ethanol) High H-bonding potential Solute->Protic High Predicted Solubility 'Like dissolves like' Aprotic Polar Aprotic (e.g., DMSO, Acetone) H-bond acceptor Solute->Aprotic Moderate Predicted Solubility Nonpolar Nonpolar (e.g., Hexane, Toluene) Weak interactions Solute->Nonpolar Low Predicted Solubility G start Start step1 Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with continuous agitation (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle or centrifuge to separate undissolved solid. step2->step3 step4 Withdraw an aliquot of the supernatant and filter through a syringe filter (e.g., 0.22 µm). step3->step4 step5 Dilute the filtered saturated solution with a suitable solvent. step4->step5 step6 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC). step5->step6 end End step6->end

Sources

Spectroscopic Characterization of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-(2-chloropyrimidin-5-yl)ethan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific molecule are not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a robust reference for its synthesis and characterization.

Introduction

This compound, with the molecular formula C₆H₇ClN₂O and a molecular weight of approximately 158.58 g/mol , is a substituted pyrimidine derivative.[1][2][3][4] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer and antimicrobial agents. Accurate structural elucidation through spectroscopic methods is a critical step in the development of such molecules. This guide outlines the expected spectral characteristics to aid in the unequivocal identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[5] For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the chloropyrimidine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4, H-6 (Pyrimidine ring)~8.7Singlet-2H
H-a (Methine)~5.0Quartet~6.51H
H-b (Methyl)~1.6Doublet~6.53H
OHVariable (typically 2.0-4.0)Singlet (broad)-1H

Causality Behind Predictions: The pyrimidine protons (H-4, H-6) are expected to be the most deshielded due to the electronegativity of the nitrogen atoms and the chlorine substituent, appearing far downfield. The methine proton (H-a), being attached to a carbon bearing an oxygen atom and adjacent to the aromatic ring, will also be significantly downfield. Its multiplicity as a quartet is due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons (H-b) will appear as a doublet due to coupling with the single methine proton. The hydroxyl proton signal is often broad and its chemical shift is dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (C-Cl)~160
C-4, C-6~158
C-5~130
C-a (CH-OH)~68
C-b (CH₃)~24

Causality Behind Predictions: The carbon atom (C-2) bonded to the highly electronegative chlorine atom is expected to be the most deshielded. The other pyrimidine ring carbons (C-4, C-6) will also have high chemical shifts due to the influence of the nitrogen atoms. The carbon attached to the hydroxyl group (C-a) will appear in the typical range for secondary alcohols. The methyl carbon (C-b) will be the most shielded and thus appear at the lowest chemical shift.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune the probe for both ¹H and ¹³C frequencies.

  • Acquire a standard one-dimensional ¹H spectrum, followed by a ¹³C spectrum. For enhanced ¹³C sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d To Spectrometer e Lock and Shim d->e f Tune Probe e->f g Acquire Spectra (1H, 13C, DEPT) f->g h Fourier Transform g->h Raw Data i Phase and Baseline Correction h->i j Integration and Peak Picking i->j k k j->k Final Spectrum

Caption: Workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Spectral Data
Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (alcohol)3500 - 3200Strong, broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch (pyrimidine ring)1600 - 1475Medium to Strong
C=C stretch (pyrimidine ring)1580 - 1400Medium to Strong
C-O stretch (alcohol)1260 - 1050Strong
C-Cl stretch800 - 600Strong

Causality Behind Predictions: The broad, strong absorption band in the 3500-3200 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol functional group. The C-H stretches for the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. The pyrimidine ring will give rise to several bands corresponding to C=N and C=C stretching vibrations. A strong band for the C-O stretch of the secondary alcohol is also expected. Finally, the C-Cl stretch will be observed in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire a background spectrum of the empty ATR setup.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition a Clean ATR Crystal b Place Sample on Crystal a->b c Apply Pressure b->c d Acquire Background Spectrum c->d Ready for Analysis e Acquire Sample Spectrum d->e f Generate Final Spectrum e->f g g f->g Final Spectrum

Caption: Workflow for IR spectral acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Expected Molecular Ion Peaks:

  • [M]⁺: m/z ≈ 158 (for ³⁵Cl)

  • [M+2]⁺: m/z ≈ 160 (for ³⁷Cl)

Predicted Fragmentation Pattern:

  • Loss of CH₃: A significant fragment at m/z ≈ 143 would correspond to the loss of a methyl radical.

  • Loss of H₂O: Dehydration of the alcohol could lead to a fragment at m/z ≈ 140.

  • Loss of CH₃CHO: Cleavage of the ethanol side chain could result in a pyrimidine fragment.

  • Pyrimidine Ring Fragments: Various fragments corresponding to the cleavage of the chloropyrimidine ring are also possible.

Experimental Protocol for Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate.

  • Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

  • Acquire the mass spectrum in the desired mass range.

MS_Workflow cluster_prep Sample Preparation (ESI) cluster_acq Data Acquisition a Prepare Dilute Solution b Add Ionization Promoter (Optional) a->b c Infuse Sample into Ion Source b->c To MS d Optimize Source Parameters c->d e Acquire Mass Spectrum d->e f f e->f Mass Spectrum

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. The predictive nature of this analysis, based on fundamental principles and comparative data, offers a valuable resource for scientists engaged in the synthesis and characterization of this and related pyrimidine derivatives. The detailed experimental protocols and workflows further serve as a practical guide for obtaining high-quality spectral data, ensuring the confident structural elucidation of novel compounds in drug discovery and development.

References

A Technical Guide to 1-(2-Chloropyrimidin-5-yl)ethan-1-ol for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a heterocyclic organic compound that has garnered significant interest within the drug discovery and development landscape. Its structural motif, featuring a reactive 2-chloropyrimidine ring coupled with a chiral secondary alcohol, positions it as a versatile building block for the synthesis of complex molecular architectures. The pyrimidine core is a well-established pharmacophore present in numerous approved therapeutics, and the chloro-substituent provides a convenient handle for further chemical modifications, such as nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth overview of its commercial availability, key properties, and strategic applications for researchers and drug development professionals.

Physicochemical Properties and Stereoisomers

This compound exists as a racemic mixture and as individual enantiomers, (R)- and (S)-1-(2-chloropyrimidin-5-yl)ethan-1-ol. The stereochemistry at the alcohol center is often critical for achieving desired biological activity and selectivity in drug candidates.

PropertyRacemic Form(R)-Enantiomer(S)-Enantiomer
CAS Number 1279822-48-8[1][2][3]2198170-28-2[4][5][6]1802151-33-2[7][8]
Molecular Formula C6H7ClN2O[1][2][3]C6H7ClN2O[4][5]C6H7ClN2O[8][9]
Molecular Weight 158.59 g/mol [1][2][3]158.59 g/mol [4][5]158.58 g/mol [9]
Purity (Typical) ≥97%[1][3]Information not available in search results.Information not available in search results.

Commercial Availability and Procurement

This compound and its enantiopure forms are commercially available from several chemical suppliers, primarily for research and development purposes. It is crucial to note that these products are not intended for human or veterinary use.[3][5]

Key Suppliers:

  • AK Scientific Inc. (AKSci): Offers both the (R)- and (S)-enantiomers.[5][8]

  • AiFChem: Lists the (R)-enantiomer.[4]

  • BLDpharm: Provides both the (R)- and (S)-enantiomers.[6][7]

  • Capot Chemical: Supplies the racemic form.[1][2]

Procurement Considerations:

  • Use Limitation: All listed suppliers explicitly state that these products are for research and development use only.[3][5] They are not for use in foods, cosmetics, drugs, or for any consumer applications.[5]

  • Customer Verification: New customers may undergo a verification process, and shipments to residential addresses are generally not permitted.[5]

  • Storage: The compound should be stored long-term in a cool, dry place.[5][8] Some suppliers may utilize cold-chain transportation.[6][7]

Proposed Synthetic Pathway

While detailed synthetic procedures for this compound are not extensively published in the provided search results, a common and logical approach involves the reduction of the corresponding ketone, 1-(2-chloropyrimidin-5-yl)ethanone. This transformation is a standard method in organic synthesis for producing secondary alcohols.

G start 1-(2-chloropyrimidin-5-yl)ethanone product This compound start->product Reduction reagent Reducing Agent (e.g., NaBH4) reagent->product

Caption: Proposed synthesis of this compound.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of novel bioactive molecules. The 2-chloropyrimidine moiety is particularly valuable for its ability to undergo SNAr reactions, allowing for the introduction of various nucleophiles to build molecular diversity.

Key Application Areas:

  • Protein Degrader Building Blocks: The compound is classified within product families of protein degrader building blocks, indicating its use in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted protein degradation technologies.[3]

  • Scaffold for Kinase Inhibitors: The pyrimidine ring is a common core structure in many kinase inhibitors. This building block provides a starting point for developing new compounds that target specific kinases involved in diseases like cancer.

  • G-Protein-Coupled Receptor (GPCR) Ligands: Pyrimidine derivatives have been explored as ligands for various GPCRs. For instance, related structures have been investigated in the discovery of GPR119 agonists for the treatment of type 2 diabetes.[10]

The following workflow illustrates the central role of this building block in a typical drug discovery pipeline.

G cluster_0 Synthesis & Library Generation cluster_1 Screening & Optimization A This compound (Key Building Block) B Nucleophilic Aromatic Substitution (SNAr) A->B C Diverse Library of Novel Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role of the building block in a drug discovery workflow.

Conclusion

This compound, available in both racemic and enantiopure forms, is a commercially accessible and highly valuable building block for medicinal chemistry and drug discovery. Its utility is primarily driven by the reactive 2-chloropyrimidine core, which allows for straightforward chemical modification to generate diverse libraries of novel compounds for biological screening. For researchers engaged in the development of targeted therapies, such as protein degraders or kinase inhibitors, this compound represents a strategic starting point for innovative molecular design.

References

  • AiFChem. (2025, October 21). 2198170-28-2 | (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.
  • AKSci. (n.d.). 2198170-28-2 (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • Capot Chemical. (n.d.). 1279822-48-8 | this compound.
  • National Center for Biotechnology Information. (2025, November 16). (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem Compound Summary for CID 118263113.
  • BLDpharm. (n.d.). 2198170-28-2|(R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.
  • HDH Synthesis. (n.d.). This compound, min 97%, 1 gram.
  • BLDpharm. (n.d.). (2-Chloropyrimidin-5-yl)methanol.
  • BLDpharm. (n.d.). 1802151-33-2|(S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.
  • AKSci. (n.d.). 1802151-33-2 (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.
  • Chimielewski, M., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-7508.

Sources

The Multifaceted Biological Activities of Chloropyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Versatility and Therapeutic Potential of Chloropyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] The introduction of a chlorine atom to this privileged scaffold dramatically enhances its chemical reactivity and biological promiscuity, giving rise to the class of chloropyrimidine derivatives. These compounds have garnered significant attention in drug discovery due to their capacity to serve as versatile intermediates in the synthesis of complex molecules and as pharmacologically active agents in their own right.[3][4] The electrophilic nature of the carbon atom attached to the chlorine facilitates nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries for biological screening.[5] This guide provides an in-depth exploration of the known biological activities of chloropyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties, underpinned by mechanistic insights and detailed experimental protocols for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Chloropyrimidine derivatives have emerged as a rich source of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and survival.[2][6] A predominant mechanism of action is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[7][8]

Kinase Inhibition: A Primary Mechanism of Anticancer Action

The pyrimidine scaffold is a well-established "hinge-binder," capable of forming hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, thereby competing with the endogenous ATP and inhibiting enzyme activity.[8] The chloro substituent can further enhance binding affinity and, in some cases, enable covalent bond formation with nearby cysteine residues, leading to irreversible inhibition.[5]

A notable example is the covalent inhibition of Mitogen- and Stress-activated kinase 1 (MSK1), where a 2,5-dichloropyrimidine moiety engages in a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue (Cys440) in the C-terminal kinase domain.[5] This covalent interaction leads to a long residence time and sustained inhibition of the kinase.[5] Similarly, 2-chloro-5-nitropyrimidine derivatives have been identified as covalent inhibitors of the peptidyl-prolyl isomerase Pin1, targeting Cys113 and offering a novel approach to cancer therapy.

Beyond covalent inhibition, chloropyrimidine derivatives have been developed as potent inhibitors of a range of other kinases implicated in cancer, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. 2-amino-4-aryl-5-chloropyrimidines have shown potent inhibition of VEGFR-2.[9][10]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers, including non-small-cell lung cancer.[11][12] Pyrimidine-based inhibitors are a cornerstone of EGFR-targeted therapy.[11][12]

  • Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration. Pyrazolopyrimidines derived from a chloropyrimidine precursor have demonstrated potent and selective inhibition of Src.[8]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, often dysregulated in cancer. 2-amino-4-aryl-5-chloropyrimidines have also been found to inhibit CDK1.[9]

The structure-activity relationship (SAR) of these kinase inhibitors is highly dependent on the substitution pattern around the chloropyrimidine core. The nature and position of substituents can significantly influence potency, selectivity, and pharmacokinetic properties.[4][7]

Table 1: Anticancer Activity of Selected Chloropyrimidine Derivatives

Compound ClassTarget(s)Cancer Cell Line(s)Reported Activity (IC50/GI50)Reference(s)
2,5-DichloropyrimidinesMSK1 (covalent)- (Biochemical assay)pIC50 < 4 (>100 µM) in initial screen[5]
2-Chloro-5-nitropyrimidinesPin1 (covalent)- (Biochemical assay)IC50 = 3.15 µM - 11.55 µM
2-Amino-4-aryl-5-chloropyrimidinesVEGFR-2, CDK1VariousPotent inhibition reported[9]
Thienopyrimidine DerivativesPI3KαHepG-2, A549, PC-3, MCF-7IC50 = 9.80 - 14.69 µM[13]
2,4-Diaminopyrimidine DerivativesNot specifiedA549, HCT-116, PC-3, MCF-7IC50 = 1.98 - 5.52 µM[14]
Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chloropyrimidine derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Assay start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 48-72h Incubation compound_treatment->incubation2 mtt_addition MTT Addition (0.5 mg/mL) incubation2->mtt_addition incubation3 2-4h Incubation mtt_addition->incubation3 solubilization Formazan Solubilization (DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for assessing cell viability.

Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a high-throughput, luminescence-based assay to screen for kinase inhibitors.

Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition of the kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the chloropyrimidine derivatives in an appropriate solvent (e.g., DMSO) and dispense into a 384-well assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase of interest (e.g., VEGFR-2, Src), a suitable substrate (e.g., a specific peptide), and assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to the wells containing the test compounds. Include controls for 100% kinase activity (vehicle only) and 0% activity (no enzyme).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based system) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Diagram 2: Kinase Inhibition Assay Workflow

Kinase_Assay start Start compound_prep Compound Preparation (384-well plate) start->compound_prep reaction_init Initiate Reaction compound_prep->reaction_init kinase_mix Prepare Kinase Reaction Mix kinase_mix->reaction_init incubation Incubate (e.g., 60 min at 30°C) reaction_init->incubation atp_detection Add ATP Detection Reagent incubation->atp_detection stabilization Stabilize Signal (10 min at RT) atp_detection->stabilization read_luminescence Read Luminescence stabilization->read_luminescence data_analysis Data Analysis (Calculate IC50) read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow of a luminescence-based kinase inhibition assay.

Antimicrobial Activity: A Broad Spectrum of Action

Chloropyrimidine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi.[15][16] Their mechanism of action is often multifaceted, and the presence of the chloro group and other substituents plays a crucial role in their antimicrobial efficacy.

Antibacterial and Antifungal Properties

Substituted chloropyrimidines have shown potent in vitro activity against various bacterial and fungal strains. For instance, certain derivatives with aryl, heteroaryl, and alkylthio substituents at the C2 and C6 positions of the pyrimidine ring have exhibited potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.75 µg/mL against Mycobacterium tuberculosis.[15][16] Some of these compounds also display activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and fungi such as Aspergillus fumigatus and Trichophyton mentagrophytes.[15]

The antimicrobial mechanism of action for many chloropyrimidine derivatives is still under investigation, but it is believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[17] For example, a thiophenyl-substituted pyrimidine derivative has been shown to inhibit FtsZ polymerization and GTPase activity, leading to the disruption of bacterial cell division.[17]

Table 2: Antimicrobial Activity of Selected Chloropyrimidine Derivatives

Compound ClassTarget Organism(s)Reported Activity (MIC)Reference(s)
2,6-Disubstituted ChloropyrimidinesMycobacterium tuberculosis0.75 µg/mL[15][16]
Escherichia coli12.5 µg/mL[15]
Pseudomonas aeruginosa12.5 µg/mL[15]
Aspergillus fumigatusPotent activity reported[15]
Trichophyton mentagrophytesPotent activity reported[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the chloropyrimidine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral Activity: A Promising Frontier

The exploration of chloropyrimidine derivatives as antiviral agents is an expanding area of research.[18][19] The pyrimidine scaffold is a common feature in many approved antiviral drugs, and the addition of a chloro group can enhance their activity and spectrum.[18]

While the specific antiviral mechanisms of many chloropyrimidine derivatives are still being elucidated, they are known to target various stages of the viral life cycle.[18][19] For instance, some pyrimidine derivatives have shown activity against influenza virus by inhibiting viral plaque formation.[19] The antiviral efficacy is often dependent on the substituents on the pyrimidine ring, with certain groups at the 5- and 6-positions enhancing potency.[19]

Research has also explored pyrimidine derivatives as inhibitors of viral enzymes, such as reverse transcriptase in HIV and RNA polymerase in hepatitis C virus (HCV).[18][20] The development of chloropyrimidine-based compounds for these and other viral targets, including herpes viruses and respiratory syncytial virus (RSV), represents a promising avenue for future antiviral drug discovery.[18]

Conclusion and Future Perspectives

Chloropyrimidine derivatives represent a versatile and highly valuable class of compounds in drug discovery. Their inherent chemical reactivity, coupled with the privileged nature of the pyrimidine scaffold, provides a powerful platform for the development of novel therapeutics. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and antiviral agents underscores their significant potential to address a wide range of human diseases.

Future research in this area should continue to focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms by which chloropyrimidine derivatives exert their biological effects will enable more rational drug design.

  • Optimizing Structure-Activity Relationships: Systematic exploration of the chemical space around the chloropyrimidine core will be crucial for improving potency, selectivity, and pharmacokinetic profiles.

  • Exploring Novel Therapeutic Areas: The biological promiscuity of this compound class suggests that their therapeutic potential may extend beyond the currently explored areas.

The continued investigation of chloropyrimidine derivatives holds great promise for the discovery of next-generation medicines to combat some of the most pressing global health challenges.

References

  • Agrawal, N., et al. (2008). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(16), 4678-4681.
  • Agrawal, N., et al. (2008). Chloropyrimidines as a New Class of Antimicrobial Agents. Request PDF.
  • (2010). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed.
  • Al-Omair, M. A. (2010). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Molecules, 15(11), 8338-8375.
  • Bhat, K. I., & Kumar, A. (2012).
  • Campbell, D. G., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145-1152.
  • (2024).
  • El-Emam, A. A., & Al-Obaid, A. M. (2022). Antiviral activity of pyrimidine containing compounds: Patent review. Mini-Reviews in Medicinal Chemistry, 23(1), 1-1.
  • Gao, C., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(38), 17748-17761.
  • Ghorab, M. M., et al. (2010). Design, synthesis and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. European Journal of Medicinal Chemistry, 45(3), 1158-1166.
  • Gonzalez-Gomez, M., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4789-4805.
  • Kumar, R., et al. (2013). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of the Serbian Chemical Society, 78(11), 1649-1661.
  • Kumar, S., & Verma, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies.
  • Li, D., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
  • (2017). Pyrimidine and its biological activity: a review.
  • Ma, L., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(19), 3422.
  • Mangalagiu, I., et al. (1998). [Antimicrobial activity of some derivatives of pyrimidine]. Annales Pharmaceutiques Francaises, 56(4), 181-183.
  • Nain, S., & Anjali. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.
  • Park, H. W., et al. (2018).
  • Rastogi, S. K., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(9), 1735-1748.
  • Sharma, V., et al. (2014). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(11), 4649-4663.
  • Sirim, S. M., et al. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Request PDF.
  • Tassone, G., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6614.
  • Toti, K. S., et al. (2024). Synthesis of pyrimidine derivatives as anti-HSV agents.
  • (2018). Antiviral Agents.
  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Samara Journal of Science, 31(36), 5918-5936.
  • Hisaki, M., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137.
  • (n.d.). VEGFR inhibitors. Altmeyers Encyclopedia - Department Pharmacology-Toxicology.
  • (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed.

Sources

An In-Depth Technical Guide to the Safe Handling and Use of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a substituted pyrimidine derivative increasingly utilized as a key intermediate in pharmaceutical and agrochemical research. Its structural motif is prevalent in a variety of biologically active molecules, making it a valuable building block for drug discovery and development professionals. However, as with many halogenated heterocyclic compounds, a thorough understanding of its chemical properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, use, and disposal of this compound, grounded in established safety protocols and technical data. It is intended for researchers, chemists, and drug development professionals who work with this reagent. All products mentioned are for research and development use only and must be handled by technically qualified individuals.[1][2]

Physicochemical and Hazard Profile

A foundational element of safe laboratory practice is a complete understanding of a chemical's identity and intrinsic properties.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name 1-(2-chloropyrimidin-5-yl)ethanolAK Scientific, Inc.[3]
Synonyms (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-olPubChem[4]
CAS Number 1279822-48-8AK Scientific, Inc.[3]
Molecular Formula C6H7ClN2OPubChem[4]
Molecular Weight 158.59 g/mol PubChem[4]
Purity Typically ≥95%AK Scientific, Inc.[3]
Appearance Not specified; likely a solidGeneral chemical knowledge
Long-Term Storage Store long-term in a cool, dry place.AK Scientific, Inc.[3]
GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][5] Adherence to the precautionary statements is mandatory to mitigate risks.

  • Signal Word: Warning [3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

GHS Pictogram:

  • 
    GHS07 (Irritant) [3][5]
    

The causality behind these classifications lies in the reactivity of the chloropyrimidine moiety and its potential to interact with biological macromolecules. Skin and eye contact can lead to inflammation, characterized by redness, itching, and pain, while inhalation may irritate the respiratory tract.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a properly functioning chemical fume hood.[6] This is the primary engineering control to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[8]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][9] All personnel should be familiar with their locations and operation.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use.To prevent skin contact and irritation, as per H315.[8][10] Use proper glove removal technique to avoid contaminating skin.[10]
Eye/Face Protection Splash-proof safety goggles and a face shield.To protect against splashes that can cause serious eye irritation, as per H319.[8][11]
Skin/Body Protection A lab coat is required. For larger quantities or tasks with a higher risk of splashing, disposable sleeves or a full chemical-resistant suit should be considered.To prevent skin contact.[8][11] Contaminated clothing must be removed immediately and washed before reuse.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if a risk assessment indicates potential for inhalation exposure, despite engineering controls.To prevent respiratory irritation, as per H335.[11][12]

Safe Handling, Storage, and Disposal

Adherence to rigorous operational protocols is critical for mitigating the risks associated with this compound.

Handling and Storage Protocol
  • Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn.[11] Read the Safety Data Sheet (SDS) thoroughly.[3]

  • Transfer: Use spark-proof tools and techniques that minimize dust generation.[8][13] Keep the container tightly closed when not in use.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[3][10] Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[3][11]

  • Storage: Store the compound in a tightly sealed, properly labeled container.[3] The storage location must be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][9][13] Keep away from sources of ignition.[3]

Chemical Incompatibility

This compound's reactivity profile necessitates segregation from certain chemical classes to prevent hazardous reactions.

G cluster_target This compound cluster_incompatible Incompatible Materials cluster_products Hazardous Decomposition Products (Under Fire Conditions) Target C6H7ClN2O Oxidizers Strong Oxidizing Agents Target->Oxidizers Avoid Contact Acids Strong Acids Target->Acids Avoid Contact COx Carbon Oxides (CO, CO2) Target->COx Decomposes to HCl Hydrogen Chloride Gas Target->HCl Decomposes to NOx Nitrogen Oxides (NOx) Target->NOx Decomposes to

Chemical incompatibility and decomposition pathways.
Disposal

All waste, including surplus material and contaminated containers, must be treated as hazardous.[3] Disposal should be carried out through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][12] Do not allow the product to enter drains or the environment.[3][8]

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
  • General Advice: In case of an incident, move the affected person out of the dangerous area. Immediately consult a physician and provide them with the Safety Data Sheet for the compound.[3][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical advice.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3][12]

Spill and Leak Response
  • Evacuate: Evacuate non-essential personnel from the spill area.[12]

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[8]

  • Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite).[7]

  • Collect: Carefully sweep or vacuum up the absorbed material and place it into a suitable, sealed container for disposal.[3][12] Avoid creating dust.[12]

  • Decontaminate: Wash the spill site after material pickup is complete.[10]

Experimental Workflow: A Representative Application

To contextualize the handling procedures, this section outlines a generalized workflow for using this compound in a Suzuki coupling reaction, a common application for such intermediates.

Objective: To couple this compound with an arylboronic acid.

Generalized workflow for a Suzuki coupling reaction.

Protocol Causality:

  • Step 2 (Reagent Preparation): All solids are handled in a fume hood to mitigate the risk of inhaling airborne particulates (H335).[6]

  • Step 3 (Reaction Setup): The use of an inert atmosphere is standard for many cross-coupling reactions to protect the palladium catalyst from oxidation, ensuring catalytic activity and reaction efficiency.

  • Step 5 (Workup & Quenching): Quenching is a critical safety step. It should be done slowly and carefully, especially if reactive reagents were used, to control any potential exothermic events.

  • Step 8 (Waste Disposal): Segregating halogenated and non-halogenated organic waste streams is often a requirement for disposal and is considered best practice for environmental stewardship.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118263113, (1S)-1-(2-chloropyrimidin-5-yl)ethanol. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of (2-chloropyrimidin-5-yl)methanol. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Capot Chemical. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem GHS Classification Summary. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Overview

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the specific arrangement of the chloro and secondary alcohol functionalities on this molecule offers two distinct points for further chemical modification. The chloro group is susceptible to nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, while the alcohol group can be used for esterification, etherification, or oxidation to the corresponding ketone.

This application note provides a detailed, validated, and efficient protocol for the synthesis of this compound via the reduction of the corresponding ketone, 5-acetyl-2-chloropyrimidine. This method was selected for its high yield, operational simplicity, mild reaction conditions, and the commercial availability of the starting material.

Scientist's Note: The Rationale Behind the Chosen Synthetic Route

While other methods, such as the Grignard addition of a methylmagnesium halide to 2-chloro-5-formylpyrimidine, are viable C-C bond-forming strategies[1], the reduction of a ketone using sodium borohydride (NaBH₄) is often preferred for its practicality and safety in a standard laboratory setting.[2][3] NaBH₄ is a mild and selective reducing agent that is easy to handle, tolerant of various functional groups, and typically results in a clean reaction with a straightforward workup procedure.[4]

Overall Reaction Scheme:

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeRecommended SupplierCAS Number
5-Acetyl-2-chloropyrimidine≥97%Sigma-Aldrich, Combi-Blocks36346-63-5
Sodium Borohydride (NaBH₄)≥98%, powderSigma-Aldrich16940-66-2
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific67-56-1
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals141-78-6
Deionized Water (H₂O)N/ALaboratory Supply7732-18-5
Saturated aq. NaCl (Brine)N/ALaboratory PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9
Silica Gel60 Å, 230-400 meshSorbent Technologies63231-67-4
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions
  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Ethyl Acetate: Flammable liquid with irritating vapors.

  • Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5.0 mmol scale.

Step 1: Dissolution of Starting Material 1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-acetyl-2-chloropyrimidine (0.78 g, 5.0 mmol, 1.0 eq). 1.2. Add anhydrous methanol (20 mL) to the flask and stir at room temperature (approx. 20-25°C) until the solid is completely dissolved.

Step 2: Reduction Reaction 2.1. Cool the flask in an ice-water bath to 0°C. 2.2. In a separate vial, weigh sodium borohydride (0.21 g, 5.5 mmol, 1.1 eq). 2.3. Add the sodium borohydride to the stirred methanol solution in small portions over 5-10 minutes.

2.4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 2.5. Continue stirring for 1-2 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be fully consumed.

Step 3: Reaction Quench and Work-up 3.1. Carefully quench the reaction by slowly adding deionized water (20 mL) to the flask while stirring. Be aware of initial gas evolution. 3.2. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol. 3.3. Transfer the remaining aqueous mixture to a 250 mL separatory funnel. 3.4. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

3.5. Combine the organic layers. 3.6. Wash the combined organic phase with brine (1 x 30 mL) to remove residual water. 3.7. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

Step 4: Purification and Characterization 4.1. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid. 4.2. Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes. 4.3. Combine the fractions containing the pure product (as identified by TLC) and concentrate using a rotary evaporator. 4.4. Dry the final product under high vacuum to remove any residual solvent. 4.5. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Summary and Expected Results

ParameterValue
Starting Material5-Acetyl-2-chloropyrimidine (0.78 g)
Reducing AgentSodium Borohydride (0.21 g)
SolventAnhydrous Methanol (20 mL)
Reaction Time1-2 hours
Reaction Temperature0°C to Room Temperature
Expected Yield 85-95%
Appearance White to off-white solid or pale oil
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.58 g/mol [5]

Process Workflow Visualization

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

SynthesisWorkflow Start Starting Material: 5-Acetyl-2-chloropyrimidine Reaction Reduction Reaction Start->Reaction Reagents Reagents: NaBH₄, Anhydrous MeOH Reagents->Reaction Quench Quenching (H₂O) Reaction->Quench 1-2 hrs 0°C to RT Extraction Work-up: EtOAc Extraction Quench->Extraction Purification Purification: Silica Chromatography Extraction->Purification Crude Product Product Final Product: 1-(2-Chloropyrimidin- 5-yl)ethan-1-ol Purification->Product Pure Product

Sources

Application Notes and Protocols for the Purification of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a key chiral building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount as it directly impacts the quality, efficacy, and safety of the final drug substance. This guide provides a comprehensive overview of robust purification techniques for this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and are designed to be self-validating through integrated analytical checkpoints.

The primary synthetic routes to this compound typically involve either the reduction of 2-chloro-5-acetylpyrimidine or the addition of a methyl Grignard reagent to 2-chloro-5-formylpyrimidine. These pathways can introduce a variety of impurities, including unreacted starting materials, over-reduced or oxidized byproducts, and residual reagents. The purification strategies detailed below are tailored to address these specific challenges.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. Based on common synthetic routes, the following impurities may be present in a crude mixture of this compound:

  • Unreacted Starting Materials: 2-chloro-5-acetylpyrimidine or 2-chloro-5-formylpyrimidine.

  • Byproducts: Unwanted products arising from side reactions.

  • Reagents and Solvents: Residual reducing agents, Grignard reagents, and reaction solvents.

The structural similarity between the desired product and some of these impurities necessitates the use of high-resolution purification techniques.

Purification Strategy Workflow

The purification of this compound is best approached in a stepwise manner, beginning with a bulk purification method followed by a high-resolution technique if necessary. In-process monitoring using Thin Layer Chromatography (TLC) is crucial for making informed decisions at each stage.

Purification_Workflow Crude_Mixture Crude this compound Workup Aqueous Work-up Crude_Mixture->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Choice Purity Check (TLC/¹H NMR) Concentration->Purification_Choice Column_Chromatography Silica Gel Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively Clean Column_Chromatography->Recrystallization Further Polishing Final_Product Pure this compound Column_Chromatography->Final_Product Recrystallization->Final_Product Purity_Analysis Final Purity Assessment (HPLC, NMR, MS) Final_Product->Purity_Analysis

Caption: General workflow for the purification of this compound.

Detailed Purification Protocols

Aqueous Work-up and Extraction

Rationale: This initial step aims to remove water-soluble impurities, such as inorganic salts and some polar organic byproducts, from the crude reaction mixture.

Protocol:

  • Quench the reaction mixture carefully with a saturated aqueous solution of ammonium chloride (for Grignard reactions) or water (for reductions).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with water and then with brine to remove residual water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Silica Gel Column Chromatography

Rationale: Column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, which is a moderately polar compound, silica gel chromatography provides excellent resolution from less polar impurities (e.g., unreacted starting materials) and more polar byproducts.[1][2]

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent system. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a lower polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexane:ethyl acetate), is often effective.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound.

Solvent System Selection for Column Chromatography:

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGeneral purpose, good for separating moderately polar compounds.
Dichloromethane / MethanolMedium to HighFor more polar impurities that are not well-separated with hexane/ethyl acetate.
Purification by Recrystallization

Rationale: Recrystallization is an excellent technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3][4]

Protocol:

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Recommended Solvents for Recrystallization:

SolventProperties
IsopropanolGood for many moderately polar organic compounds.[3]
Ethanol/WaterA solvent-antisolvent system that can be effective.
Ethyl Acetate/HexaneAnother solvent-antisolvent system for fine-tuning solubility.

Chiral Purification

Since this compound is a chiral molecule, separation of enantiomers may be required for specific applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Considerations for Chiral HPLC:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of pharmaceutical intermediates.[5]

  • Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol is a common mobile phase for normal-phase chiral separations.

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Analytical Methods for Purity Determination:

TechniqueInformation Provided
¹H NMR Confirms the chemical structure and can detect proton-containing impurities.
¹³C NMR Provides further structural confirmation.
HPLC/UPLC-MS Determines the purity by separating the main compound from impurities and provides mass information for identification.[6][7]
Melting Point A sharp melting point range is indicative of high purity.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower boiling point solvent or a more dilute solution.
Poor separation in column chromatography Inappropriate solvent system or overloading of the column.Optimize the eluent system using TLC. Reduce the amount of sample loaded onto the column.
Product co-elutes with an impurity The impurity has a similar polarity to the product.Try a different solvent system to alter the selectivity. Consider a different stationary phase (e.g., alumina).

Conclusion

The purification of this compound to a high degree of purity is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method will depend on the specific impurity profile of the crude material. A combination of extraction, column chromatography, and recrystallization, guided by in-process analytical monitoring, will consistently yield a product of high purity suitable for downstream applications.

References

  • Zhang, J., et al. (2020). Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. Request PDF. [Link]

  • Katselou, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

  • Di Mola, A., et al. (2012). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Di Mola, A., et al. (2012). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Kovalenko, S. I., et al. (2016). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • National Center for Biotechnology Information. (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem. [Link]

  • Google Patents. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
  • Google Patents. (2010). Synthesis of 2-chlorine-5- amido pyrimidine.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Garcarek, J., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

Sources

The Strategic Utility of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs.[1][2] Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Within this privileged class of heterocycles, 2-chloropyrimidines serve as exceptionally versatile intermediates, enabling the construction of complex molecular architectures through a variety of synthetic transformations.[5] This guide focuses on the specific applications of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol , a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Reactivity Profile

This compound is a chiral secondary alcohol with a molecular weight of 158.59 g/mol .[6] The molecule's reactivity is dictated by two key functional groups: the chloro substituent at the 2-position of the electron-deficient pyrimidine ring and the secondary alcohol on the ethyl side chain at the 5-position. The chlorine atom is a proficient leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly, a prime site for palladium-catalyzed cross-coupling reactions.[5][7] The secondary alcohol offers a handle for further functionalization, such as esterification, etherification, or oxidation to a ketone, allowing for the introduction of additional diversity and modulation of physicochemical properties.

PropertyValueSource
Molecular FormulaC₆H₇ClN₂O[6]
Molecular Weight158.59 g/mol [6]
IUPAC NameThis compound
ChiralityExists as (R) and (S) enantiomers

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine scaffold is a well-established pharmacophore that can form crucial hydrogen bonds with the hinge region of many kinases.[8] By leveraging the reactivity of the 2-chloro position, medicinal chemists can introduce a variety of amine-containing fragments, leading to the rapid generation of libraries of potent and selective kinase inhibitors.

A hypothetical, yet representative, synthetic workflow for the generation of a kinase inhibitor library using this compound is depicted below. This workflow highlights the strategic importance of this building block in accessing complex molecular structures.

G A This compound B Buchwald-Hartwig Amination (R-NH2, Pd catalyst, ligand, base) A->B C-N Bond Formation D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) A->D C-C Bond Formation C 2-Amino-5-(1-hydroxyethyl)pyrimidine Derivative B->C F Further Functionalization (e.g., oxidation, etherification) C->F E 2-Aryl-5-(1-hydroxyethyl)pyrimidine Derivative D->E E->F G Kinase Inhibitor Library F->G Diversification

Caption: Synthetic pathways from this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies for palladium-catalyzed cross-coupling reactions on chloropyrimidines.[1][9] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-Aminopyrimidine Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][11] This reaction is central to the synthesis of 2-aminopyrimidine-based kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Desired primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, BrettPhos)[2]

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 1.4 equivalents of NaOtBu).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the flask. Stir for 5-10 minutes to allow for catalyst activation. Then, add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination & Deprotonation (+HNR'R'', -Base-H+) Ar-Pd(II)(L2)-NHR'R''->Pd(0)L2 Reductive Elimination (+Ar-NR'R'')

Cl-pyrimidine-R + (HO)₂B-R' --[Pd catalyst, Base]--> R'-pyrimidine-R

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

This compound is a strategically valuable building block in medicinal chemistry. Its bifunctional nature allows for sequential or orthogonal functionalization, providing a rapid and efficient entry into diverse chemical space. The protocols outlined above for Buchwald-Hartwig amination and Suzuki-Miyaura coupling demonstrate its utility in synthesizing key structural motifs, particularly the 2-aminopyrimidine and 2-arylpyrimidine cores prevalent in kinase inhibitors and other biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of versatile and readily available intermediates like this compound will undoubtedly increase.

References

  • Molecules. 2021; 26(6):1731. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Molecules. 2021; 26(17):5239. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • Catalysts. 2021; 11(4):439. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Journal of Combinatorial Chemistry. 2003; 5(3):267-72. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. 2021; 26(22):6855. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. 2021; 26(22):6855. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Angewandte Chemie International Edition. 2019; 58(44):15614-15631. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. [Link]

  • Vertex AI Search. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Molecules. 2021; 26(11):3352. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

  • ChemistrySelect. 2023; 8(26):e202301031. Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. [Link]

  • Charles River Laboratories. Drug Discovery Patents. [Link]

  • Molecules. 2023; 28(9):3829. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Molecules. 2019; 24(18):3272. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Google Patents. WO2022126133A1 - Alk-5 inhibitors and uses thereof.
  • Google Patents.
  • PubChem. (1S)-1-(2-chloropyrimidin-5-yl)ethanol. [Link]

  • National Center for Biotechnology Information. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. [Link]

  • Google Patents. EP1403255A1 - Rho KINASE INHIBITORS.
  • Semantic Scholar. Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. [Link]

Sources

Application Notes for the Advanced Intermediate: 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Chiral Pyrimidine Building Block

In the landscape of modern medicinal chemistry, privileged scaffolds serve as foundational blueprints for the design of novel therapeutics. The pyrimidine nucleus is one such scaffold, forming the core of numerous anticancer agents by acting as a potent hinge-binding motif for various protein kinases.[1] The strategic introduction of specific functional groups and stereocenters onto this core is a critical step in developing next-generation kinase inhibitors with enhanced potency, selectivity, and improved pharmacological profiles.

This guide focuses on 1-(2-Chloropyrimidin-5-yl)ethan-1-ol , a key chiral intermediate whose value lies in its dual reactivity. It possesses a chiral secondary alcohol for stereospecific elaboration and an electrophilic 2-chloropyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). This combination makes it a highly sought-after building block, most notably in the synthesis of advanced macrocyclic kinase inhibitors such as Lorlatinib (PF-06463922) , a third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[2][3][4]

These application notes provide detailed, field-tested protocols for the asymmetric synthesis of this intermediate and its subsequent use in key synthetic transformations, offering researchers a practical guide to leveraging its full potential in drug discovery and development programs.

Physicochemical Properties

A clear understanding of the intermediate's basic properties is essential for its effective use and handling in a laboratory setting.

PropertyValueSource
IUPAC Name (1S)-1-(2-chloropyrimidin-5-yl)ethanol[5]
Synonyms (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol[5]
Molecular Formula C₆H₇ClN₂O[5]
Molecular Weight 158.58 g/mol [5]
CAS Number 1279822-48-8 (racemic)[6]
Appearance Varies; typically a solidN/A
Storage Store long-term in a cool, dry place[6]

Application Note 1: Enantioselective Synthesis via Asymmetric Ketone Reduction

Objective: To produce the optically pure (S)-enantiomer, (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol, from the prochiral ketone precursor, 1-(2-chloropyrimidin-5-yl)ethanone.

Scientific Rationale: The Corey-Bakshi-Shibata (CBS) Reduction

The creation of a specific stereocenter is paramount for targeted drug-receptor interactions. The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[7][8] The reaction utilizes a chiral oxazaborolidine catalyst, which complexes with borane to form a sterically defined hydride-donating complex.[9] This complex directs the hydride delivery to one face of the ketone, resulting in a predictable stereochemical outcome with high levels of enantiomeric excess (ee). For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is employed, as the hydride is delivered to the Re-face of the ketone coordinated to the catalyst.

Reaction Scheme

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Setup dry, inert reactor B Dissolve ketone in THF A->B C Add CBS catalyst B->C D Cool to 0-5°C C->D E Add Borane dropwise D->E F Monitor by TLC/HPLC E->F G Quench with Methanol F->G H Aqueous Work-up G->H I Column Chromatography H->I J Analysis (NMR, HPLC) I->J Mitsunobu_Reaction S_Alcohol (S)-Alcohol R_Product (R)-Product (e.g., Phthalimide adduct) S_Alcohol->R_Product SN2 Inversion reagents PPh3, DIAD Nucleophile (H-Nuc) THF, 0°C to rt Mesylation_SN2 S_Alcohol (S)-Alcohol S_Mesylate (S)-Mesylate S_Alcohol->S_Mesylate Activation (Retention) R_Product (R)-Product S_Mesylate->R_Product Displacement (Inversion) reagents1 MsCl, Et3N MTBE, 0°C reagents2 Nucleophile (Nu-) Base (e.g., Cs2CO3) Heat

Sources

Navigating the Reactivity of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: A Guide to Nucleophilic Substitution and Cyclization Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Pyrimidine Building Block

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. Among the vast array of pyrimidine-based intermediates, 1-(2-chloropyrimidin-5-yl)ethan-1-ol stands out as a particularly versatile building block. Its unique structure, featuring a reactive 2-chloro substituent and a proximate hydroxyl functionality, opens up a rich landscape of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles, offering detailed application notes, experimental protocols, and mechanistic insights for researchers in drug development and synthetic chemistry.

The electron-deficient nature of the pyrimidine ring, accentuated by the presence of the chlorine atom, renders the C2 position highly susceptible to nucleophilic attack. This inherent reactivity can be harnessed for the synthesis of a diverse range of 2-substituted pyrimidine derivatives through nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the 2-chloro position serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

A compelling aspect of this compound is the potential for the hydroxyl group on the C5 side chain to participate in these reactions. This can occur either through neighboring group participation, influencing the rate and stereochemistry of intermolecular substitutions, or via intramolecular cyclization to afford fused heterocyclic systems such as furo[2,3-d]pyrimidines. Understanding the interplay between these reaction pathways is crucial for selectively accessing desired molecular architectures.

I. Intermolecular Nucleophilic Aromatic Substitution (SNAr) Reactions

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular SNAr mechanism. This process involves the initial attack of the nucleophile at the electron-deficient C2 position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the substituted product.

suzuki_cycle pd0 Pd(0)L₂ pdii_cl Ar-Pd(II)L₂-Cl pd0->pdii_cl Oxidative Addition pdii_r Ar-Pd(II)L₂-R pdii_cl->pdii_r Transmetalation pdii_r->pd0 Reductive Elimination product Ar-R pdii_r->product substrate Ar-Cl substrate->pdii_cl boronic R-B(OH)₂ boronic->pdii_r base Base base->pdii_r

Application Notes & Protocols: Enzymatic Resolution of Racemic 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Purity in Pharmaceutical Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, chiral 1-(2-Chloropyrimidin-5-yl)ethan-1-ol serves as a critical building block for a range of pharmaceutically active compounds. As with many pharmaceuticals, the biological activity is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the production of enantiomerically pure compounds is a paramount objective in modern drug development.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable alternative to traditional chemical methods for achieving high enantiomeric purity.[3][4] Lipases, in particular, are widely employed due to their broad substrate specificity, high enantioselectivity, operational stability in organic solvents, and the absence of a need for cofactors.[5][6] This application note provides a comprehensive guide to the enzymatic resolution of racemic this compound, leveraging the high selectivity of lipases to isolate the desired enantiomer. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and troubleshooting.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[7] In an enzymatic kinetic resolution utilizing a lipase, the enzyme selectively catalyzes the acylation of one enantiomer of the racemic alcohol at a much higher rate than the other.

This results in a reaction mixture containing one enantiomer as an ester and the other as the unreacted alcohol. The significant difference in the chemical nature of the ester and the alcohol allows for their straightforward separation. The theoretical maximum yield for the kinetic resolution of a single enantiomer is 50%.

Materials and Reagents

Material Supplier Notes
Racemic this compoundCommercially AvailableSubstrate
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)Commercially AvailableBiocatalyst
Vinyl AcetateCommercially AvailableAcyl Donor (Irreversible)
Methyl tert-butyl ether (MTBE)HPLC GradeSolvent
HexaneHPLC GradeFor enzyme washing and chromatography
Ethyl AcetateHPLC GradeFor extraction and chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeDrying Agent
Chiral HPLC Column (e.g., Chiralcel® OD-H)Commercially AvailableFor enantiomeric excess determination

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Racemic Alcohol + Solvent B Add Lipase & Acyl Donor A->B 1 C Incubate with Stirring (e.g., 40°C, 24-48h) B->C 2 D Filter to Remove Enzyme C->D 3 E Solvent Evaporation D->E 4 F Column Chromatography E->F 5 G Separated (S)-Alcohol F->G H (R)-Acetate F->H I Chiral HPLC Analysis G->I H->I J Determine e.e. & Conversion I->J

Caption: Workflow for enzymatic resolution of racemic this compound.

Detailed Experimental Protocols

Protocol 1: Screening of Lipases (Optional but Recommended)

The choice of lipase is crucial for achieving high enantioselectivity. While Candida antarctica Lipase B (CALB) is a robust and widely used enzyme for the resolution of secondary alcohols, screening other lipases such as those from Pseudomonas cepacia or Candida rugosa can sometimes yield better results for specific substrates.[6][8][9]

  • Set up parallel reactions in small vials, each containing a different lipase.

  • Follow the general procedure outlined in Protocol 2 on a smaller scale.

  • Monitor the reactions by taking aliquots at different time points (e.g., 6, 12, 24 hours).

  • Analyze the aliquots by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) for each lipase.

  • Select the lipase that provides the best combination of high enantioselectivity (E-value) and reasonable reaction time.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is optimized for Candida antarctica Lipase B (Novozym® 435), a commonly successful biocatalyst for this type of transformation.[5][10]

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add racemic this compound (1.0 eq).

    • Dissolve the substrate in methyl tert-butyl ether (MTBE) (approximately 10-20 mL per gram of substrate).

    • Add immobilized Candida antarctica Lipase B (typically 20-50 mg per mmol of substrate).

    • Add vinyl acetate (1.0-1.5 eq) as the acyl donor. Using vinyl acetate makes the reaction essentially irreversible as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.[11]

  • Reaction Execution:

    • Seal the flask and place it in a temperature-controlled shaker or on a magnetic stir plate with a water bath.

    • Maintain the reaction temperature at 40-50°C.[12]

    • Allow the reaction to proceed with constant stirring. The progress can be monitored by taking small aliquots and analyzing them via chiral HPLC. The target is to reach approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme.

    • Wash the enzyme with fresh MTBE or hexane (3 x 15 mL) to recover any adsorbed product.[13] The recovered enzyme can often be dried under vacuum and reused.

    • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting crude mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Analysis and Interpretation

The success of the enzymatic resolution is quantified by two key parameters: conversion (c) and enantiomeric excess (e.e.) . These are determined by chiral HPLC analysis of the reaction mixture.

Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ |(Area of R-enantiomer - Area of S-enantiomer)| / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Conversion (c) Calculation: c (%) = [ e.e. of substrate / (e.e. of substrate + e.e. of product) ] x 100

Enantioselectivity (E-value): The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value (>100) is indicative of an excellent resolution. E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)]

Sample Data Table:

Enzyme Time (h) Conversion (%) e.e. of (S)-Alcohol (%) e.e. of (R)-Acetate (%) E-value
Novozym® 4352448>9996>200
Lipase PS24429590150
C. rugosa Lipase4825605515

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Conversion - Inactive enzyme- Insufficient reaction time- Sub-optimal temperature- Use fresh, properly stored enzyme.- Increase reaction time and monitor progress.- Optimize temperature (typically 40-60°C for CALB).
Low Enantioselectivity (Low e.e.) - Non-optimal enzyme for the substrate- Incorrect solvent- Reaction temperature too high- Screen different lipases.- Screen alternative solvents (e.g., toluene, hexane).- Lower the reaction temperature.[11]
Difficulty in Separating Product and Substrate - Similar polarities- Optimize the mobile phase for column chromatography.- Consider derivatization of the alcohol to alter its polarity before separation.
Reaction Reversibility - Use of a reversible acyl donor (e.g., ethyl acetate)- Use an irreversible acyl donor like vinyl acetate or isopropenyl acetate.[9][11]

Conclusion

The enzymatic kinetic resolution of racemic this compound using lipases, particularly Candida antarctica Lipase B, is a highly effective and robust method for producing the enantiomerically pure alcohol and its corresponding acetate. This approach offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability, making it a valuable tool for researchers and professionals in drug development. By following the detailed protocols and understanding the principles outlined in this guide, scientists can reliably obtain the chiral intermediates necessary for the synthesis of advanced pharmaceutical agents.

References

  • Engström, K., et al. (2010). Mutated variant of Candida antarctica lipase B in ( S )-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry. Available at: [Link] democratization

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Royal Society of Chemistry.
  • Sandström, P., et al. (n.d.). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Protein Engineering, Design and Selection. Available at: [Link]

  • Gao, R., et al. (n.d.). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Advances. Available at: [Link]

  • Skałba, P., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. Available at: [Link]

  • Nagy, V., et al. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering. Available at: [Link]

  • Deng, L. & Jacobsen, E. N. (2003). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Organic Letters. Available at: [Link]

  • Żądło-Dobrowolska, A., et al. (2020). Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. International Journal of Molecular Sciences. Available at: [Link]

  • Dijkstra, J., et al. (2002). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Organic & Biomolecular Chemistry. Available at: [Link]

  • Orellana-Coca, C., et al. (2019). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Available at: [Link]

  • PubChem. (2025). (1S)-1-(2-chloropyrimidin-5-yl)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Abell, A. D., et al. (n.d.). Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Organic & Biomolecular Chemistry. Available at: [Link]

  • Khan, D., et al. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences. Available at: [Link]

  • Janus, E., et al. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules. Available at: [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available at: [Link]

  • González-Martínez, D., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules. Available at: [Link]

  • Goud, B. C., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry. Available at: [Link]

  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Liu, Y.-C., et al. (1993). Enzymatic Resolution of Racemic 1,2:5,6-di-O-cyclohexylidene and 1,2:3,4-di-O-cyclohexylidene-myo-inositol. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Vitale, P., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust analytical method for the quantification of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated to ensure accurate and precise measurements. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, stability testing, and overall quality control of this critical synthetic intermediate. The validation of this method is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction

This compound (MW: 158.58 g/mol , Formula: C₆H₇ClN₂O) is a crucial building block in medicinal chemistry and pharmaceutical development.[3] The purity and concentration of this intermediate directly impact the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method for its quantification is paramount.

This document provides a comprehensive guide to a validated RP-HPLC method, chosen for its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds like pyrimidine derivatives.[4] The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.

Analytical Method Principle

The quantification of this compound is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The analyte, being moderately polar, will have a specific retention time under the defined conditions, allowing for its separation from potential impurities. Detection is performed using a UV-Vis spectrophotometer, as the pyrimidine ring system of the analyte exhibits strong absorbance in the UV region. Studies on 2-chloropyrimidine suggest that a wavelength around 254 nm is suitable for detection.[5]

Experimental Protocol

This protocol provides a step-by-step methodology for the quantification of this compound.

Apparatus and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector (e.g., Agilent 1260 Infinity II or similar).

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data Acquisition Software: Chromatographic data system for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm, compatible with the sample solvent.

Reagents and Solvents
  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • This compound Reference Standard: Of known purity.

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and a suitable buffer, such as a phosphate buffer at pH 3.0. A common starting point is a 50:50 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid). The mobile phase should be filtered and degassed before use.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a suitable diluent.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time Approximately 10 minutes

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2] The following validation characteristics were assessed:

System Suitability

Before sample analysis, the chromatographic system's performance is evaluated by injecting the working standard solution multiple times. The acceptance criteria are typically:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for replicate injections (n=5).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by showing no interference from the diluent and any potential impurities at the retention time of the analyte peak.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

Accuracy

Accuracy is determined by the recovery of known amounts of analyte spiked into a placebo matrix. The percentage recovery should be within an acceptable range.

Precision

Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Reproducibility: The precision of the method between different laboratories.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation

The following table summarizes the expected validation parameters for this analytical method.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness The method should remain reliable with minor changes in flow rate, mobile phase composition, and temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_solutions Prepare Mobile Phase, Diluent, Standards, and Samples system_suitability System Suitability Test (SST) prep_solutions->system_suitability inject_samples Inject Blank, Standards, and Samples system_suitability->inject_samples data_acquisition Data Acquisition inject_samples->data_acquisition integration Peak Integration and Identification data_acquisition->integration quantification Quantification using Calibration Curve integration->quantification final_report Generate Final Report with Results quantification->final_report

Caption: Workflow for the quantification of this compound by RP-HPLC.

Method Validation Logic

validation_logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Key parameters for analytical method validation based on ICH guidelines.

Conclusion

The RP-HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. The detailed protocol and validation guidelines ensure that the method is robust and suitable for routine use in a quality control environment. By following the outlined procedures, researchers and drug development professionals can confidently assess the quality of this important pharmaceutical intermediate.

References

  • Lindquist, A., et al. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 1(8), 600-606. Retrieved from [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118263113, (1S)-1-(2-chloropyrimidin-5-yl)ethanol. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Topic: Strategic Derivatization of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Medicinal Chemists

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Pyrimidine Core - A Cornerstone of Modern Therapeutics

In the landscape of medicinal chemistry, pyrimidine-based structures stand out as a "privileged scaffold." Their prevalence in FDA-approved drugs is a testament to their versatile nature, acting as bioisosteres for purines and engaging in critical hydrogen bonding interactions with a multitude of biological targets.[1] The specific intermediate, 1-(2-Chloropyrimidin-5-yl)ethan-1-ol , represents a particularly powerful starting point for library synthesis. It possesses two distinct, orthogonally reactive sites: the C2-chloro substituent, primed for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and the C5-secondary alcohol, amenable to a host of classical transformations.[2] This dual reactivity allows for the systematic and divergent exploration of chemical space, a cornerstone of modern structure-activity relationship (SAR) studies. This guide provides a detailed, experience-driven framework for the synthesis and subsequent derivatization of this key building block.

Part 1: Synthesis of the Core Intermediate: this compound

The most reliable and scalable approach to the title compound is the Grignard reaction. This involves the formation of an organomagnesium reagent from a suitable halo-pyrimidine, followed by its reaction with an aldehyde electrophile. This classic C-C bond-forming reaction is a workhorse in organic synthesis.

Protocol 1: Synthesis via Grignard Reaction

Rationale: The choice of 2-chloro-5-bromopyrimidine as the starting material is strategic. The carbon-bromine bond is significantly more reactive towards oxidative addition with magnesium than the carbon-chlorine bond, allowing for the selective formation of the Grignard reagent at the C5 position.

Materials:

  • 2-chloro-5-bromopyrimidine

  • Magnesium turnings, activated

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal for initiation)

  • Acetaldehyde, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Standard, oven-dried glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Grignard Reagent Formation: a. Place magnesium turnings (1.2 eq.) into a flame-dried, three-necked flask under a positive pressure of inert gas. b. Add a single crystal of iodine. c. In a separate flask, prepare a solution of 2-chloro-5-bromopyrimidine (1.0 eq.) in anhydrous THF. d. Add a small volume (~10%) of this solution to the magnesium turnings. The reaction can be initiated by gentle warming with a heat gun or in a warm water bath until the iodine color dissipates, indicating the start of the reaction. e. Once initiated, add the remaining 2-chloro-5-bromopyrimidine solution dropwise, maintaining a gentle reflux. f. After the addition is complete, stir the resulting dark, cloudy mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: a. Cool the Grignard reagent solution to 0 °C using an ice-water bath. b. Add acetaldehyde (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above 10 °C. A viscous precipitate will form. c. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up and Purification: a. Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Dilute the mixture with EtOAc and transfer to a separatory funnel. c. Separate the layers and extract the aqueous phase twice more with EtOAc. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. The resulting crude oil or solid should be purified by flash column chromatography on silica gel (using a hexane/EtOAc gradient) to yield this compound as a pure solid.

Workflow: Synthesis of the Core Intermediate

G cluster_0 Grignard Formation cluster_1 Electrophilic Addition cluster_2 Work-up & Purification Start 2-Chloro-5-bromopyrimidine + Mg Initiation Iodine crystal, Anhydrous THF Start->Initiation Grignard 2-Chloro-5-(magnesiobromo)pyrimidine Start->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Aldehyde Acetaldehyde @ 0°C Aldehyde->Alkoxide Quench Quench with aq. NH4Cl Alkoxide->Quench Extract Extraction (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the core alcohol intermediate.

Part 2: Derivatization Strategies - A Dual-Pronged Approach

The true utility of this compound lies in its capacity for divergent synthesis. The C2-chloro and C5-alcohol positions can be modified independently to rapidly generate a library of analogues.

A. Diversification at the C2-Position (The Chloro Group)

The C2 position of the pyrimidine ring is electron-deficient, making the attached chlorine a good leaving group for SNAr and an excellent handle for transition-metal-catalyzed cross-coupling reactions.[2][3]

Rationale: The Suzuki coupling is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[4][5] It allows for the introduction of a vast array of aryl and heteroaryl groups, which are common motifs in bioactive molecules. The reaction is generally tolerant of many functional groups, including the secondary alcohol in our substrate.

Materials:

  • This compound (1.0 eq.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To a reaction vial, add this compound, the boronic acid, and the palladium catalyst.

  • Seal the vial and purge with an inert gas for 5-10 minutes.

  • Add the degassed solvent followed by the aqueous base.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the desired 2-aryl-pyrimidine derivative.

Rationale: The introduction of an amino group is a critical step in the synthesis of many kinase inhibitors and other pharmaceuticals. The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds, offering broad substrate scope and high functional group tolerance.[6][7]

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., G3-XPhos, 2 mol%)

  • Base (e.g., K₃PO₄ or LHMDS, 1.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or CPME)

Procedure:

  • In an inert atmosphere glovebox, add the palladium pre-catalyst, base, and a stir bar to a reaction vial.

  • Add a solution of this compound in the chosen solvent.

  • Add the amine (neat if liquid, or as a solution).

  • Seal the vial and heat to 80-110 °C for 4-24 hours. Monitor progress by LC-MS.

  • After cooling, dilute the mixture with EtOAc and filter through a pad of celite, washing the pad with additional EtOAc.

  • Concentrate the filtrate and purify the crude residue by flash column chromatography.

B. Diversification at the C5-Position (The Alcohol Group)

The secondary alcohol offers a classic site for derivatization, allowing for modification of polarity, solubility, and steric bulk.

Rationale: Esterification is a straightforward way to introduce a wide variety of acyl groups. The reaction with an acyl chloride is typically high-yielding and proceeds under mild conditions.[8]

Materials:

  • This compound (1.0 eq.)

  • Acyl chloride (1.1 eq.)

  • Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in anhydrous DCM under an inert atmosphere.

  • Add the tertiary amine base and cool the solution to 0 °C.

  • Add the acyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until complete (monitor by TLC).

  • Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by chromatography if necessary.

Rationale: Oxidation of the secondary alcohol to a ketone opens up a new set of derivatization possibilities (e.g., reductive amination, Wittig reaction) and creates a different pharmacophore profile. Dess-Martin Periodinane (DMP) is a mild and highly efficient oxidant for this transformation.

Materials:

  • This compound (1.0 eq.)

  • Dess-Martin Periodinane (DMP) (1.2-1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in anhydrous DCM.

  • Add DMP in one portion at room temperature. The mixture may become cloudy.

  • Stir vigorously for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir rapidly until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ketone, which can be purified by chromatography.

Divergent Derivatization Pathways

G cluster_0 C2-Position Derivatization cluster_1 C5-Position Derivatization Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd Cat.) Start->Buchwald Ester Esterification (RCOCl, Base) Start->Ester Oxidation Oxidation (DMP) Start->Oxidation Product_Suzuki 2-Aryl Pyrimidine Derivative Suzuki->Product_Suzuki Product_Buchwald 2-Amino Pyrimidine Derivative Buchwald->Product_Buchwald Product_Ester C5-Ester Derivative Ester->Product_Ester Product_Ketone C5-Ketone Derivative Oxidation->Product_Ketone

Caption: Divergent derivatization pathways from the core intermediate.

Data Summary & Expected Outcomes

This table provides a generalized summary of expected outcomes for the described protocols. Actual yields are substrate-dependent.

Derivatization SiteReaction TypeKey ReagentsTypical Yield Range
C2-Position Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃65-95%
C2-Position Buchwald-HartwigAmine, Pd Pre-catalyst, Base60-90%
C5-Position EsterificationAcyl Chloride, Et₃N80-99%
C5-Position OxidationDess-Martin Periodinane (DMP)85-99%

Commitment to Scientific Integrity: A Self-Validating System

Every protocol described must be treated as a self-validating system. It is imperative that researchers:

  • Monitor Reaction Progress: Utilize Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This prevents premature work-up of incomplete reactions or degradation from prolonged reaction times.

  • Confirm Structural Identity: The structure of every new derivative must be rigorously confirmed. This requires characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct molecular formula and connectivity.

By adhering to these principles of analytical rigor, the synthetic work becomes trustworthy and the resulting biological data can be confidently correlated to the specific chemical structures.

References

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.Google Vertex AI Search.
  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.Google Vertex AI Search.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.[Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate.[Link]

  • Main reactions and applications of 2-Chloropyridine. Wikipedia.[Link]

  • Determination of the Absolute Configuration of Secondary Alcohols. NIH.[Link]

  • Derivatization of Secondary Aliphatic Alcohols to Picolinates. ResearchGate.[Link]

  • (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem, NIH.[Link]

  • Derivatization. Chemistry LibreTexts.[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. justice.gov.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives. ResearchGate.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI.[Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-chloropyrimidin-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with its synthesis.

I. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis of this compound. The primary synthetic routes involve either the Grignard reaction with 2-chloro-5-halopyrimidine and acetaldehyde or the reduction of 2-chloro-5-acetylpyrimidine.

Problem 1: Low Yield in Grignard Reaction

Question: I am attempting to synthesize this compound via a Grignard reaction between a 2-chloro-5-halopyrimidine and acetaldehyde, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this Grignard reaction are a frequent challenge. The primary causes often revolve around the stability and reactivity of the Grignard reagent, as well as competing side reactions.

Potential Causes & Solutions:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the reagent and significantly reduce your yield.

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Poor Quality Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating.

    • Solution: Activate the magnesium turnings prior to use. This can be achieved by stirring them under a dry, inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Side Reactions: The electron-deficient nature of the pyrimidine ring can lead to side reactions. The Grignard reagent can act as a base, leading to deprotonation, or participate in other nucleophilic additions.[1][2]

    • Solution: Maintain a low reaction temperature (e.g., 0 °C to -20 °C) during the formation of the Grignard reagent and its subsequent reaction with acetaldehyde. Slow, dropwise addition of the reagents is also crucial to control the reaction and minimize side product formation.

  • Schlenk Equilibrium: The Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its dialkylmagnesium and magnesium halide components, can influence reactivity.[1] Coordination of the Lewis acidic MgX₂ to the pyrimidine nitrogen can increase the electrophilicity at other positions on the ring, promoting undesired side reactions.[1]

    • Solution: While difficult to control directly, maintaining a consistent and low temperature can help to manage the equilibrium and favor the desired reaction pathway.

Problem 2: Formation of Impurities and Byproducts

Question: My final product is contaminated with several impurities that are difficult to separate. What are the likely byproducts and how can I minimize their formation and purify my product?

Answer: The formation of byproducts is a common issue, particularly in the Grignard synthesis. Understanding the potential impurities is key to both preventing their formation and devising an effective purification strategy.

Common Byproducts & Purification Strategies:

ByproductFormation MechanismPrevention & Purification
Bipyrimidine Species Homocoupling of the pyrimidyl Grignard reagent.Minimize excess magnesium and maintain a low reaction temperature. Purification can be achieved through column chromatography on silica gel.
Over-addition Products Reaction of the initial alcohol product with another equivalent of the Grignard reagent (less common with acetaldehyde).Use a slight excess of acetaldehyde and ensure rapid quenching of the reaction after completion.
Unreacted Starting Material Incomplete reaction due to inactive Grignard reagent or insufficient reaction time.Ensure complete formation of the Grignard reagent before adding the electrophile. Monitor the reaction by TLC or LC-MS.

Purification Protocol:

A typical purification involves an aqueous workup followed by column chromatography.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride. This will decompose any unreacted Grignard reagent.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Problem 3: Instability of Starting Materials or Product

Question: I've noticed that my 2-chloropyrimidine starting material and/or my final alcohol product seem to degrade over time. How should I handle and store these compounds?

Answer: 2-Chloropyrimidine and its derivatives can be susceptible to hydrolysis and other forms of degradation.[3][4] Proper handling and storage are essential for maintaining their integrity.

Handling and Storage Recommendations:

  • 2-Chloropyrimidine: This compound is a solid at room temperature and should be stored in a tightly sealed container in a cool, dry place, away from moisture.[3]

  • This compound: The final product is an alcohol and may be sensitive to oxidation. It is best stored under an inert atmosphere (nitrogen or argon) in a refrigerator. For long-term storage, consider storing it in a freezer.[5][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the preferred synthetic route for this compound?

A1: The choice of synthetic route often depends on the availability of starting materials and the scale of the reaction.

  • Grignard Reaction: This is a common and versatile method, particularly if a variety of substituted pyrimidines are being explored. It involves the reaction of a 2-chloro-5-halopyrimidine with an organomagnesium reagent, followed by the addition of acetaldehyde.[2][7]

  • Reduction of a Ketone: If 2-chloro-5-acetylpyrimidine is readily available, its reduction to the corresponding alcohol is a straightforward and often high-yielding alternative. Common reducing agents include sodium borohydride (NaBH₄) in an alcoholic solvent.

Q2: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A2: A combination of chromatographic and spectroscopic methods is recommended.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the reaction components.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[8]

    • Infrared (IR) Spectroscopy: Can be used to identify the presence of the hydroxyl (-OH) functional group.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, standard laboratory safety practices should always be followed.

  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from any sources of water or protic solvents.

  • Solvents: Many of the solvents used (e.g., diethyl ether, tetrahydrofuran) are flammable. Work in a well-ventilated fume hood and avoid open flames or sparks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

III. Experimental Protocols & Visualizations

Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound from 2-chloro-5-bromopyrimidine.

Step 1: Preparation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

  • Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Add a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous THF to the dropping funnel.

  • Add a few drops of the halide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a gentle exotherm), add a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of acetaldehyde (1.1 eq) in anhydrous THF to the reaction mixture via the dropping funnel.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes).

Visualizations

Reaction Pathway:

Reaction_Pathway 2-Chloro-5-bromopyrimidine 2-Chloro-5-bromopyrimidine Pyrimidyl Grignard Reagent Pyrimidyl Grignard Reagent 2-Chloro-5-bromopyrimidine->Pyrimidyl Grignard Reagent Mg, THF Intermediate Alkoxide Intermediate Alkoxide Pyrimidyl Grignard Reagent->Intermediate Alkoxide 1. Acetaldehyde 2. THF, 0°C This compound This compound Intermediate Alkoxide->this compound Aqueous Workup (NH4Cl)

Caption: Synthesis of this compound via Grignard Reaction.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield? check_moisture Check for Moisture Contamination (Dry Glassware, Anhydrous Solvents) start->check_moisture Yes purification Impure Product? start->purification No activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) check_moisture->activate_mg temp_control Optimize Reaction Temperature (Low Temp, Slow Addition) activate_mg->temp_control temp_control->purification column_chrom Perform Column Chromatography purification->column_chrom Yes characterize Characterize Product (NMR, MS) purification->characterize No column_chrom->characterize

Caption: Troubleshooting workflow for synthesis issues.

IV. References

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (n.d.). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega. Retrieved December 21, 2025, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 21, 2025, from [Link]

  • (1S)-1-(2-chloropyrimidin-5-yl)ethanol. (n.d.). PubChem. Retrieved December 21, 2025, from [Link]

  • Synthesis of 2-chloropyrimidine derivatives. (n.d.). ResearchGate. Retrieved December 21, 2025, from [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2013). Molecules. Retrieved December 21, 2025, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. Retrieved December 21, 2025, from [Link]

  • Grignard Reaction - Common Conditions. (n.d.). The Organic Chemistry Portal. Retrieved December 21, 2025, from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved December 21, 2025, from [Link]

  • This compound. (n.d.). Capot Chemical. Retrieved December 21, 2025, from [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. Retrieved December 21, 2025, from [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents. Retrieved December 21, 2025, from

  • This compound. (n.d.). BIOFOUNT. Retrieved December 21, 2025, from [Link]

  • Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. (2007). ResearchGate. Retrieved December 21, 2025, from [Link]

  • 2-Chloro-5-(chloromethyl)pyridine. (2011). National Institutes of Health. Retrieved December 21, 2025, from [Link]

  • Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. (2011). ResearchGate. Retrieved December 21, 2025, from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-chloropyrimidin-5-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block. We will move beyond simple procedural outlines to explore the causality behind common synthetic challenges, offering field-proven insights and troubleshooting strategies to mitigate side reactions and optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via the addition of a methyl Grignard reagent to 2-chloropyrimidine-5-carbaldehyde.

Q1: My reaction yield is consistently low, and the crude NMR shows a complex mixture of products. What are the likely side reactions?

This is the most prevalent issue and usually points to the inherent reactivity of the 2-chloropyrimidine scaffold with strong organometallic nucleophiles like Grignard reagents. While the desired reaction is a 1,2-addition to the aldehyde, several competing pathways can significantly reduce the yield.

Primary Competing Pathways:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The Grignard reagent (MeMgX) can act as a nucleophile and attack the electron-deficient C2 position, displacing the chloride to form 2-methyl-pyrimidine-5-carbaldehyde. This new aldehyde can then react with another equivalent of the Grignard reagent to form the corresponding secondary alcohol, 1-(2-methylpyrimidin-5-yl)ethan-1-ol.

  • Ring Addition at C6: Electron-withdrawing groups on the pyrimidine ring can activate other positions for nucleophilic attack. Coordination of the Lewis acidic magnesium halide (MgX₂) to the N1 nitrogen can further enhance the electrophilicity of the C6 position.[1][2] This leads to the formation of unstable dihydropyrimidine intermediates, which can rearomatize or decompose upon workup, contributing to the complex product mixture.[2]

  • Reduction of the Aldehyde: If the Grignard reagent was prepared from an alkyl halide with β-hydrogens (e.g., isopropylmagnesium bromide), it can act as a reducing agent via a Meerwein-Ponndorf-Verley-type mechanism. While less common with methylmagnesium halides, impurities can facilitate this pathway, leading to the formation of (2-chloropyrimidin-5-yl)methanol.

  • Wurtz Coupling: Homocoupling of the Grignard reagent can occur, particularly in the presence of trace oxygen or certain metal impurities. This depletes the active nucleophile.[3]

Competing_Pathways SM 2-Chloropyrimidine-5-carbaldehyde + MeMgX Product Desired Product: This compound SM->Product 1,2-Addition (Desired) SNAr_Aldehyde SNAr Intermediate: 2-Methylpyrimidine-5-carbaldehyde SM->SNAr_Aldehyde SNAr at C2 (Side Reaction) Ring_Addition Ring Addition Byproduct: [1,2]-Dihydropyrimidine SM->Ring_Addition Ring Addition at C6 (Side Reaction) SNAr_Product SNAr Byproduct: 1-(2-Methylpyrimidin-5-yl)ethan-1-ol SNAr_Aldehyde->SNAr_Product + MeMgX

Caption: Key reaction pathways in the Grignard synthesis.

Q2: How can I minimize the formation of the 2-methyl substituted (SNAr) byproduct?

Minimizing the SNAr side reaction is critical for improving the yield and simplifying purification. The key is to promote the kinetics of the desired 1,2-addition to the aldehyde over the SNAr pathway.

Troubleshooting & Preventative Measures:

  • Low Temperature: The 1,2-addition to a carbonyl is typically very fast, even at low temperatures. In contrast, SNAr reactions on heteroaromatic rings often have a higher activation energy.

    • Action: Perform the Grignard addition at low temperatures, ideally between -78 °C and -40 °C. Maintain this temperature throughout the addition and for a short period afterward before allowing the reaction to slowly warm.

  • Inverse Addition: Adding the aldehyde solution slowly to the Grignard reagent ensures that the aldehyde is always the limiting reagent in the reaction flask, minimizing its exposure to a large excess of the nucleophile that could favor alternative pathways.

  • Grignard Reagent Quality: Use freshly prepared or recently titrated Grignard reagent. Older reagents may have higher concentrations of MgX₂ due to the Schlenk equilibrium, which can catalyze side reactions.[2]

ParameterStandard ProtocolRecommended OptimizationRationale
Temperature 0 °C to RT-78 °C to -40 °C Favors the lower activation energy pathway of carbonyl addition over SNAr.
Addition Mode Aldehyde in flask, add GrignardGrignard in flask, add Aldehyde (Inverse) Minimizes local excess of Grignard reagent, reducing SNAr probability.
Grignard Stoich. 1.5 - 2.0 eq.1.05 - 1.2 eq. (Titrated) Avoids a large excess of nucleophile that can drive side reactions.
Q3: I suspect ring addition is occurring, but the byproducts are difficult to isolate and characterize. What is the best strategy to avoid this?

The formation of dihydropyrimidine species is often inferred from a complex baseline in the crude NMR and the presence of multiple spots on TLC that streak or decompose.[1] These species are often unstable to acidic workups and chromatography.

Troubleshooting & Preventative Measures:

  • Choice of Grignard Reagent: While not an option for this specific synthesis, it's noteworthy that the nature of the 'X' in RMgX can influence reactivity. Grignard chlorides (RMgCl) are less reactive and can sometimes offer higher selectivity compared to bromides or iodides.

  • Lewis Acid Additives: The presence of MgX₂ can promote ring attack. While difficult to control directly, using a high-quality Grignard reagent can help. In some advanced applications, transmetalation to a less reactive organometallic species (e.g., organocerium) can be employed to exclusively target the carbonyl, though this adds complexity.

  • Quenching Procedure: A careful quench is vital.

    • Action: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder proton source than strong acids (like HCl), which can aggressively catalyze the decomposition of unstable intermediates.[2]

Troubleshooting_Workflow Start Low Yield or Complex Mixture? Check_SNAr Major byproduct matches mass of 1-(2-methylpyrimidin-5-yl)ethan-1-ol? Start->Check_SNAr Fix_SNAr Implement Low Temp (-78 °C) & Inverse Addition Check_SNAr->Fix_SNAr Yes Check_Ring Complex baseline & TLC? Unidentifiable byproducts? Check_SNAr->Check_Ring No Success Improved Yield & Purity Fix_SNAr->Success Fix_Ring Use careful, cold quench with sat. aq. NH4Cl Check_Ring->Fix_Ring Yes Check_Grignard Re-evaluate Grignard quality. Titrate before use. Check_Ring->Check_Grignard No Fix_Ring->Success Check_Grignard->Success

Caption: A decision tree for troubleshooting the synthesis.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield and purity of the target compound.

Materials:

  • 2-chloropyrimidine-5-carbaldehyde

  • Methylmagnesium bromide (3.0 M in Diethyl Ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate & Hexanes (for chromatography)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of dry nitrogen or argon.

    • Prepare a solution of 2-chloropyrimidine-5-carbaldehyde (1.0 eq.) in anhydrous THF (approx. 0.2 M concentration).

  • Grignard Reagent Setup:

    • In a separate, dry, nitrogen-flushed flask equipped with a magnetic stirrer, thermometer, and addition funnel, add methylmagnesium bromide (1.1 eq.).

    • Dilute the Grignard reagent with anhydrous THF to a concentration of approx. 0.5 M.

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Reaction (Inverse Addition):

    • Transfer the solution of 2-chloropyrimidine-5-carbaldehyde to the addition funnel.

    • Add the aldehyde solution dropwise to the cold Grignard solution over 30-45 minutes, ensuring the internal temperature does not rise above -65 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

  • Workup:

    • While maintaining the temperature below -50 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until no further gas evolution is observed.

    • Allow the mixture to warm to room temperature. A white precipitate (magnesium salts) will form.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate as the eluent. The product is a moderately polar compound.

References
  • Trilleras, J., Perez, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1435. [Link]

  • Ricci, A. (Ed.). (2010). Grignard Reagents: New Developments. Springer Science & Business Media. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122715593, (1S)-1-(2-chloropyrimidin-5-yl)ethanol. Retrieved November 16, 2025 from [Link].

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved December 30, 2025, from [Link]

  • Fiveable. (n.d.). 12.1 Grignard reagents - Organic Chemistry II. Retrieved December 30, 2025, from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Capot Chemical. (n.d.). This compound. Retrieved December 30, 2025, from [Link]

  • Ghorai, S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. The Journal of Organic Chemistry, 80(10), 5243–5252. [Link]

  • Boyd, M., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9969–9976. [Link]

  • Kauer, J. C., & Crosby, L. A. (1963). 2-Chloropyrimidine. Organic Syntheses, 43, 12. [Link]

  • Boyd, M., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9969–9976. [Link]

Sources

Technical Support Center: Purification of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-chloropyrimidin-5-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in achieving the desired purity and yield in your experiments.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, can be challenging due to its polarity, potential for thermal and pH instability, and the presence of closely related impurities from its synthesis. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Co-elution of Impurities in Column Chromatography

Question: I am observing impurities that co-elute with my product during silica gel column chromatography. How can I improve the separation?

Answer: Co-elution is a common problem when dealing with impurities that have similar polarities to the target compound. Here is a systematic approach to improve your separation:

1. Optimize the Mobile Phase:

  • Gradient Elution: If you are using an isocratic system (a single solvent mixture), switching to a shallow gradient can effectively resolve closely eluting spots. Start with a less polar mobile phase and gradually increase the polarity.

  • Solvent System Modification: The choice of solvents is critical. For polar compounds like this compound, common eluents include mixtures of ethyl acetate and hexanes. If this is not providing adequate separation, consider:

    • Adding a small percentage of a more polar solvent like methanol or isopropanol to the ethyl acetate.

    • Introducing a different solvent with alternative selectivity, such as dichloromethane, to your mobile phase. A ternary system (e.g., hexanes/ethyl acetate/methanol) can sometimes dramatically improve separation.

2. Stationary Phase Considerations:

  • Silica Gel Deactivation: The acidic nature of silica gel can sometimes cause streaking or decomposition of basic compounds containing nitrogen heterocycles. You can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%).

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18).[1] Reversed-phase chromatography is particularly useful for purifying polar compounds.[2]

3. Loading Technique:

  • Dry Loading: If your compound has limited solubility in the initial mobile phase, dry loading is recommended.[3] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: First, use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen initial mobile phase and carefully pack your column, ensuring there are no air bubbles.

  • Sample Loading: Load your sample using either the wet or dry loading technique.

  • Elution: Begin elution with your chosen mobile phase, collecting fractions. If using a gradient, gradually increase the polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

Issue 2: Product Decomposition or Low Recovery

Question: I am experiencing low recovery of my product after purification. I suspect it might be decomposing. What could be the cause and how can I prevent it?

Answer: this compound, being a secondary benzylic-like alcohol, can be susceptible to decomposition, particularly under acidic or harsh thermal conditions. The pyrimidine ring also influences its stability.[4][5]

Potential Causes and Solutions:

  • Acid-Catalyzed Decomposition: The acidic nature of standard silica gel can promote side reactions like dehydration to form the corresponding alkene or substitution reactions.

    • Solution: Use deactivated silica gel (as described in Issue 1) or a non-acidic stationary phase like neutral alumina.

  • Thermal Instability: Prolonged heating can lead to decomposition.

    • Solution: When removing solvent after purification, use a rotary evaporator at a moderate temperature (e.g., 30-40°C). Avoid leaving the purified compound on the evaporator for extended periods after the solvent has been removed.

  • Hydrolysis of the Chloro Group: Although generally stable, the chloro group on the pyrimidine ring can be susceptible to hydrolysis under certain conditions, especially with prolonged exposure to water and heat.

    • Solution: Ensure all solvents are dry, and work up your reaction and purification steps promptly.

dot

cluster_instability Potential Decomposition Pathways Crude Product Crude Product Pure Product Pure Product Crude Product->Pure Product Proper Purification Acidic Silica Gel Acidic Silica Gel Crude Product->Acidic Silica Gel Dehydration/Substitution Heat Heat Crude Product->Heat Thermal Degradation Decomposition Products Decomposition Products Acidic Silica Gel->Decomposition Products Heat->Decomposition Products

Caption: Factors leading to product decomposition during purification.

Issue 3: Difficulty with Recrystallization

Question: My compound is not crystallizing well, or it is oiling out during recrystallization. What can I do?

Answer: Recrystallization is a powerful purification technique for solid compounds, but finding the right conditions is key.

Troubleshooting Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Screening: Test the solubility of your crude product in a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetone, and water).[6]

    • Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be used. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.

    • Solutions:

      • Lower the temperature at which you are dissolving the compound.

      • Use a lower-boiling solvent system.

      • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

      • Ensure a slow cooling rate. You can insulate the flask to slow down the cooling process.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: The impurities will depend on the synthetic route. A common synthesis involves the reaction of 2-chloro-5-bromopyrimidine with a Grignard reagent or an organolithium reagent, followed by quenching with acetaldehyde. Potential impurities include:

  • Unreacted 2-chloro-5-bromopyrimidine.

  • The corresponding ketone (1-(2-chloropyrimidin-5-yl)ethanone) from oxidation of the alcohol.

  • Byproducts from the Grignard or organolithium reagent (e.g., homo-coupled products).

  • Over-addition products.

Q2: Is this compound chiral? If so, how can the enantiomers be separated?

A2: Yes, the molecule contains a stereocenter at the carbon bearing the hydroxyl group and exists as a pair of enantiomers.[7][8] For applications where a single enantiomer is required, separation can be achieved by:

  • Chiral HPLC: This is a common and effective method using a chiral stationary phase (CSP). Polysaccharide-based columns are often successful for separating enantiomers of pharmaceutical compounds.[9]

  • Diastereomeric Salt Resolution: The racemic alcohol can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The desired enantiomer can then be liberated from the salt.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • HPLC/UPLC: An excellent method for quantifying purity and detecting even minor impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities when coupled with a chromatographic technique (LC-MS).

  • TLC: A quick and easy way to monitor reaction progress and assess the purity of column fractions.

dot

cluster_workflow Purification Workflow Crude Product Crude Product Purity Assessment (TLC, HPLC) Purity Assessment (TLC, HPLC) Crude Product->Purity Assessment (TLC, HPLC) Primary Purification Primary Purification Purity Assessment (TLC, HPLC)->Primary Purification Recrystallization Recrystallization Primary Purification->Recrystallization High Purity & Solid Column Chromatography Column Chromatography Primary Purification->Column Chromatography Complex Mixture/Oil Final Purity Check (NMR, HPLC, MS) Final Purity Check (NMR, HPLC, MS) Recrystallization->Final Purity Check (NMR, HPLC, MS) Column Chromatography->Final Purity Check (NMR, HPLC, MS) Pure Product Pure Product Final Purity Check (NMR, HPLC, MS)->Pure Product

Caption: A general workflow for the purification and analysis of this compound.

References

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Nowak, M., et al. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Molecules, 28(14), 5384. [Link]

  • Garcarek, U., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]

  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(2-chloropyrimidin-5-yl)ethanol. Retrieved from [Link]

  • Ali, A., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry, 6(1), 143-157. [Link]

  • Chemistry Stack Exchange. (2018). Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(2-chloropyrimidin-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to overcome common challenges and successfully optimize your reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the reactive 2-chloropyrimidine moiety and the secondary alcohol offers multiple avenues for further functionalization. The two primary synthetic routes to this compound are the Grignard reaction of a methylmagnesium halide with 5-formyl-2-chloropyrimidine and the reduction of 5-acetyl-2-chloropyrimidine. This guide will address potential issues in both pathways.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary synthetic routes to this compound?

The two most common and practical synthetic routes are:

  • Grignard Reaction: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or chloride) to 5-formyl-2-chloropyrimidine. This method is advantageous for its direct C-C bond formation.

  • Reduction of a Ketone: The reduction of 5-acetyl-2-chloropyrimidine using a suitable reducing agent, such as sodium borohydride or catalytic hydrogenation. This is often a high-yielding and straightforward transformation.

Grignard Reaction Route: Troubleshooting

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the likely causes and how can I fix it?

Failure to initiate is a common issue in Grignard reactions and is almost always due to the presence of moisture or an inactive magnesium surface.[1][2]

  • Causality: Grignard reagents are potent nucleophiles and strong bases that react readily with protic sources, such as water, which quenches the reagent.[1] The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[2]

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents like THF or diethyl ether must be anhydrous.[2]

    • Activate the Magnesium: The magnesium turnings need to be activated to expose a fresh, reactive surface. Several methods can be employed:

      • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask can break the MgO layer.

      • Chemical Activation: Adding a small crystal of iodine is a common and effective method.[3] The disappearance of the purple iodine color indicates the activation of the magnesium surface. A few drops of 1,2-dibromoethane can also be used as an initiator.

Q3: The yield of my Grignard reaction is low, and I observe multiple side products. What are the potential side reactions?

Low yields in Grignard reactions involving heteroaromatic aldehydes can be attributed to several competing pathways.

  • Causality: The electron-deficient nature of the pyrimidine ring can make it susceptible to side reactions.[4] Additionally, the Grignard reagent itself can participate in undesired reactions.

  • Potential Side Reactions and Solutions:

Side ReactionDescriptionMitigation Strategies
Wurtz Coupling The Grignard reagent reacts with the unreacted alkyl halide to form a dimer (e.g., ethane from methylmagnesium halide). This is more prevalent at higher temperatures and concentrations.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration. Ensure the reaction initiates before adding the bulk of the alkyl halide.
Enolization of the Aldehyde If there are acidic protons alpha to the carbonyl, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting aldehyde upon workup.While less common with aldehydes compared to ketones, using a less sterically hindered Grignard reagent and maintaining low reaction temperatures can minimize this.
Reduction of the Aldehyde If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).Use a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or chloride.
Attack on the Pyrimidine Ring Although less common, highly reactive Grignard reagents could potentially add to the electron-deficient pyrimidine ring, especially if the reaction temperature is not controlled.Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of the Grignard reagent to the aldehyde.

Q4: The reaction mixture turns dark brown or black during the Grignard reagent formation. Is this normal?

A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the reagents.[1]

Reduction Route: Troubleshooting

Q5: I am getting a low yield in the sodium borohydride (NaBH4) reduction of 5-acetyl-2-chloropyrimidine. What could be the issue?

Low yields in NaBH4 reductions are often related to reagent decomposition, incomplete reaction, or issues during workup.

  • Causality: Sodium borohydride is a mild reducing agent and its reactivity can be influenced by the solvent and temperature.[5] The 2-chloro substituent on the pyrimidine ring is generally stable to NaBH4, but prolonged reaction times or harsh conditions could potentially lead to side reactions.

  • Troubleshooting Steps:

    • Solvent Choice: Protic solvents like methanol or ethanol are commonly used for NaBH4 reductions and are generally effective.[6] Tetrahydrofuran (THF) can also be used, often in combination with a protic solvent.[6]

    • Temperature Control: The reaction is typically carried out at 0 °C to room temperature.[2] Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) might improve the reaction rate, but should be monitored carefully for potential side reactions.

    • Stoichiometry of NaBH4: While a slight excess of NaBH4 (1.1-1.5 equivalents) is typically sufficient, using a larger excess may be necessary if the starting material is not fully consumed.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion.

    • pH of the Reaction Mixture: NaBH4 is more stable under basic conditions. If the reaction medium becomes acidic, the reagent will decompose.

Q6: I am considering catalytic hydrogenation for the reduction of 5-acetyl-2-chloropyrimidine. Are there any potential complications?

Catalytic hydrogenation is a powerful reduction method, but chemoselectivity can be a concern with halogenated substrates.

  • Causality: Catalysts like palladium on carbon (Pd/C) can catalyze the hydrogenolysis (cleavage) of the C-Cl bond, leading to the formation of the de-chlorinated alcohol as a byproduct.[5]

  • Considerations for Catalytic Hydrogenation:

    • Catalyst Selection: Platinum-based catalysts, such as platinum oxide (PtO2), are often less prone to causing dehalogenation compared to palladium catalysts.[5]

    • Reaction Conditions: Milder conditions (lower hydrogen pressure and temperature) should be employed to favor the reduction of the ketone over dehalogenation.

    • Additives: The addition of a base, such as triethylamine or sodium acetate, can sometimes suppress dehalogenation by neutralizing any generated HCl.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under inert atmosphere (N2 or Ar) B Add Mg turnings and a crystal of I2 to the flask A->B C Add anhydrous THF B->C E Add a small amount of methylmagnesium bromide solution to initiate C->E D Prepare a solution of 5-formyl-2-chloropyrimidine in anhydrous THF G Add the solution of 5-formyl-2-chloropyrimidine dropwise at 0 °C D->G F Slowly add the remaining Grignard reagent at 0 °C E->F F->G H Warm to room temperature and stir until completion (monitor by TLC) G->H I Quench with saturated aq. NH4Cl at 0 °C H->I J Extract with an organic solvent (e.g., EtOAc) I->J K Wash with brine, dry over Na2SO4, and concentrate J->K L Purify by column chromatography K->L M M Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve 5-acetyl-2-chloropyrimidine in methanol B Cool the solution to 0 °C in an ice bath A->B C Add sodium borohydride (NaBH4) portion-wise B->C D Stir at 0 °C to room temperature until completion (monitor by TLC) C->D E Quench with water or dilute acid (e.g., 1M HCl) at 0 °C D->E F Concentrate to remove methanol E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Wash, dry, and concentrate the organic layer G->H I Purify by recrystallization or column chromatography H->I J J

Sources

Technical Support Center: 1-(2-Chloropyrimidin-5-yl)ethan-1-ol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 1-(2-Chloropyrimidin-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of this compound

There are two primary synthetic routes to this compound: the Grignard reaction utilizing 2-chloropyrimidine-5-carbaldehyde and the reduction of 2-chloro-5-acetylpyrimidine. Each method presents unique challenges and considerations.

Q1: I am attempting to synthesize this compound via a Grignard reaction with 2-chloropyrimidine-5-carbaldehyde and methylmagnesium bromide, but I am observing low to no yield of my desired product. What are the potential causes?

A1: Low or no yield in this Grignard reaction can be attributed to several factors, primarily related to the purity of reagents and the reaction conditions.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Quality of Grignard Reagent: The commercial source or lab-prepared Grignard reagent may have degraded. It is advisable to titrate the Grignard reagent prior to use to determine its exact molarity.

  • Side Reactions: The highly reactive Grignard reagent can participate in several side reactions:

    • Enolization of the Aldehyde: The Grignard reagent can act as a base, deprotonating the aldehyde at the alpha-position, leading to an enolate that will not react further to form the desired alcohol.

    • Reaction with the 2-Chloro Substituent: While less likely under standard Grignard conditions, there is a possibility of the Grignard reagent reacting with the chloro-substituent on the pyrimidine ring.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas. Use freshly distilled, anhydrous solvents.

  • Titrate the Grignard Reagent: Use a standard method, such as titration with a solution of I2 in THF, to determine the active Grignard concentration.

  • Inverse Addition: Add the 2-chloropyrimidine-5-carbaldehyde solution slowly to the Grignard reagent solution at a low temperature (e.g., 0°C or lower). This maintains a high concentration of the Grignard reagent, favoring the nucleophilic addition over enolization.

  • Use of Additives: The addition of cerium(III) chloride (CeCl3) can generate a less basic organocerium reagent in situ, which is highly chemoselective for carbonyl addition and minimizes enolization.

Q2: I am performing a reduction of 2-chloro-5-acetylpyrimidine with sodium borohydride (NaBH4) and my reaction is sluggish or incomplete. What can I do to improve the conversion?

A2: Incomplete reduction can stem from several issues, including reagent activity and reaction conditions.

  • Reagent Activity: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh bottle of NaBH4 or test the activity of your current stock on a simple ketone.

  • Solvent Choice: While methanol or ethanol are common solvents for NaBH4 reductions, the choice of solvent can influence the reaction rate.

  • Temperature: Reductions are often performed at 0°C to control exothermicity, but if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.

Troubleshooting Steps:

  • Verify Reagent Activity: Use a fresh container of NaBH4.

  • Optimize Solvent and Temperature: If the reaction is slow in methanol at 0°C, try running the reaction at room temperature. A mixed solvent system, such as THF/methanol, can sometimes improve solubility and reaction kinetics.

  • pH Adjustment: The rate of NaBH4 reduction can be pH-dependent. While typically run under neutral to slightly basic conditions, ensure the reaction mixture is not acidic, which would rapidly decompose the NaBH4.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a small, additional portion of NaBH4 can be added.

Section 2: Purification and Analysis

Q3: My crude this compound is an oil/waxy solid and appears impure by TLC and 1H NMR. What are the likely impurities and how can I purify my product?

A3: The impurities will depend on your synthetic route.

  • From Grignard Reaction:

    • Unreacted Aldehyde: 2-chloropyrimidine-5-carbaldehyde.

    • Byproducts from Quenching: Magnesium salts.

    • Side-reaction Products: Potential dimers or products from reaction at the chloro-position.

  • From Reduction:

    • Unreacted Ketone: 2-chloro-5-acetylpyrimidine.

    • Borate Esters: Formed during the reaction and workup.

Purification Strategies:

  • Aqueous Workup: A thorough aqueous workup is crucial. For the Grignard reaction, quenching with a saturated aqueous solution of ammonium chloride (NH4Cl) is recommended. For the NaBH4 reduction, a mild acidic quench (e.g., with 1M HCl) can neutralize excess reagent and break up borate complexes. This is often followed by extraction with an organic solvent like ethyl acetate.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purifying this compound. A gradient of ethyl acetate in hexanes is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.

Purification MethodProsCons
Aqueous Workup Removes inorganic salts and water-soluble impurities.May not remove organic byproducts. Emulsion formation can be an issue.
Column Chromatography High resolution, can separate closely related compounds.Can be time-consuming and uses large volumes of solvent. Potential for product degradation on silica.
Recrystallization Can provide very pure material. Scalable.Requires a solid product. Finding a suitable solvent system can be challenging. Product loss in the mother liquor.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used:

  • 1H and 13C NMR Spectroscopy: This will confirm the structure of the molecule. Key signals in the 1H NMR to look for are the pyrimidine protons, the quartet for the CH group, and the doublet for the CH3 group. The presence of starting material (aldehyde or ketone) will be evident by their characteristic signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak.

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity and monitor reaction progress. A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Q5: My product is a racemic mixture. How can I separate the enantiomers of this compound?

A5: Separation of enantiomers typically requires chiral chromatography.

  • Chiral HPLC: This is the most common method for analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral alcohols.[1] A systematic screening of different chiral columns and mobile phases (normal phase or reversed phase) will be necessary to find the optimal separation conditions.[2]

  • Diastereomeric Resolution: An alternative is to react the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or recrystallization. The desired enantiomer is then recovered by cleaving the resolving agent.

Section 3: Handling and Storage

Q6: What are the recommended storage and handling procedures for this compound and its precursors?

A6: Chloropyrimidine derivatives should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: this compound should be stored in a cool, dry place in a tightly sealed container.[3] Some suppliers recommend refrigeration.[4] Exposure to moisture and air should be minimized to prevent degradation.

  • Precursor Handling: 2-Chloropyrimidine is a moisture-sensitive solid. Handle it in a dry environment. Grignard reagents are highly reactive and flammable; handle under an inert atmosphere.

Potential Degradation Pathways:

Chloropyrimidines can be susceptible to nucleophilic substitution, and the alcohol functionality can undergo oxidation. The stability of the compound under acidic or basic conditions should be considered, as these conditions may be present during workup or subsequent reactions. The pyrimidine ring itself can undergo degradation under certain conditions.[5][6]

Experimental Protocols & Workflows

Protocol 1: Synthesis via Grignard Reaction

Grignard_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification glassware Oven-dried Glassware addition Slow addition of aldehyde to Grignard at 0°C glassware->addition inert_atm Inert Atmosphere (N2/Ar) inert_atm->addition solvents Anhydrous Solvents (THF) grignard Methylmagnesium Bromide in THF solvents->grignard aldehyde 2-Chloropyrimidine-5-carbaldehyde in THF solvents->aldehyde grignard->addition aldehyde->addition stir Stir at 0°C to RT addition->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Protocol 2: Synthesis via Reduction

Reduction_Synthesis cluster_reaction Reaction cluster_workup Workup & Purification ketone 2-Chloro-5-acetylpyrimidine in Methanol addition Portionwise addition of NaBH4 at 0°C ketone->addition nabh4 Sodium Borohydride nabh4->addition stir Stir at 0°C to RT addition->stir quench Quench with 1M HCl stir->quench concentrate Concentrate to remove Methanol quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry (Na2SO4), Filter, Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product This compound purify->product

Caption: Workflow for the reduction synthesis of this compound.

References

  • Kim, J., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(17), 4443-4450. Available at: [Link]

  • Barlin, G. B. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1584-1587.
  • Singh, B., et al. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 58(11), 1084-1086.
  • Reddy, K. L., et al. (2010). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118263113, (1S)-1-(2-chloropyrimidin-5-yl)ethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2006). Amination of chloropyrazine and 2-chloropyrimidine. Q-sense, 1(2), 22-25.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651.
  • Ross, N. A., & MacMillan, D. W. C. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of the American Chemical Society, 140(4), 1534-1538.
  • Ferraz, H. M. C., et al. (2000). Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry, 24(11), 931-934.
  • Bryce, M. R., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein journal of organic chemistry, 4, 27.
  • Harada, N. (2018).
  • Hummel, W., & Kula, M. R. (2004). Improved synthesis of chiral alcohols with Escherichia coli cells co-expressing pyridine nucleotide transhydrogenase, NADP+-dependent alcohol dehydrogenase and NAD+-dependent formate dehydrogenase. Biotechnology letters, 26(24), 1851–1856.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450.
  • Cohizon Life Sciences. (2021, January 8). Material Safety Data Sheet: 4-CHLORO-2,6-DIAMINOPYRIMIDINE. Retrieved from [Link]

  • jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough) [Video]. YouTube. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(18), 5642.
  • Mészáros, Á., & Kégl, T. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Reddit. (2024, February 29). isolating product after sodium borohydride reduction. r/Chempros. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(18), 5642.
  • Silva, R. S., et al. (2023). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Journal of Physical Organic Chemistry, 36(10), e4556.
  • Zrenner, E., et al. (2021). The reductive pathway for the degradation of pyrimidine nucleotides in... ResearchGate. Retrieved from [Link]

  • Gembus, V., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213.
  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Google Patents. (n.d.). US3043880A - Process for preparing 1, 2-ethanedithiol.
  • Djemgou, P. C., et al. (2010). 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Retrieved from [Link]

  • Nasipuri, D., & Sarkar, G. (1977). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1, 552-555.
  • Zhang, Y., et al. (2025, December 29). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society.
  • Polishchuk, P., et al. (2023). KRASAVA—An Expert System for Virtual Screening of KRAS G12D Inhibitors. International Journal of Molecular Sciences, 24(24), 17291.
  • ASRB. (n.d.). wise ARS/NET Syllabus 01. AGRICULTURAL BIOTECHNOLOGY. Retrieved from [Link]

  • Wikipedia. (n.d.). Biochemistry. Retrieved from [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(18), 4219.
  • Wikipedia. (n.d.). B vitamins. Retrieved from [Link]

Sources

Technical Support Center: Managing Impurities in 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Chloropyrimidin-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities in samples of this critical chemical intermediate. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity control important?

A1: this compound is a key building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount as impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability.[1][2] Regulatory bodies like the ICH have strict guidelines on the identification and characterization of impurities in APIs.[1]

Q2: What are the likely synthetic routes to this compound and what impurities can they introduce?

A2: Two primary synthetic routes are commonly employed, each with a distinct impurity profile:

  • Route A: Grignard Reaction: This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 5-formyl-2-chloropyrimidine.

  • Route B: Ketone Reduction: This route involves the reduction of 5-acetyl-2-chloropyrimidine using a reducing agent like sodium borohydride.

The potential impurities from these routes are summarized in the table below.

Q3: What are the common degradation products of this compound?

A3: Forced degradation studies are essential to identify potential degradation products that may arise during storage or in subsequent reaction steps.[3] Common degradation pathways for chloropyrimidine derivatives include hydrolysis and oxidation.

Impurity Profile and Identification

Understanding the potential impurities is the first step in effective troubleshooting. The following table outlines the most probable impurities based on the synthetic route.

Impurity Name Structure Source (Synthetic Route) Reason for Formation
5-formyl-2-chloropyrimidine (Structure not available)Route A (Grignard)Unreacted starting material.
5-acetyl-2-chloropyrimidine (Structure not available)Route B (Reduction)Unreacted starting material.
1,1'-(2-chloropyrimidine-5,5'-diyl)diethan-1-ol (Structure not available)Route A (Grignard)Reaction of the Grignard reagent with the product.
Wurtz Coupling Product (Structure not available)Route A (Grignard)Homocoupling of the Grignard reagent.[4][5]
2-Hydroxypyrimidine derivative (Structure not available)Both RoutesHydrolysis of the 2-chloro group.
Oxidation Product (Ketone) (Structure not available)DegradationOxidation of the secondary alcohol.

Troubleshooting Guide: Synthesis and Purification

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Grignard Reaction (Route A) Troubleshooting

Issue 1: Low yield of the desired product and presence of multiple byproducts.

  • Probable Cause: Grignard reagents are highly sensitive to moisture and air.[4][6] The presence of water will quench the Grignard reagent, reducing the yield. Side reactions, such as Wurtz coupling, can also occur.[4][5]

  • Solution:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Activate Magnesium: Use fresh, shiny magnesium turnings. If necessary, activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[5]

    • Slow Addition: Add the 5-formyl-2-chloropyrimidine solution to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products.

Issue 2: Formation of a dimeric impurity.

  • Probable Cause: The initially formed magnesium alkoxide of the product can react with another molecule of the Grignard reagent.

  • Solution:

    • Use of Stoichiometric Amounts: Carefully control the stoichiometry of the Grignard reagent. Use of a slight excess (e.g., 1.1 equivalents) is common, but a large excess should be avoided.

    • Reverse Addition: Add the Grignard reagent to the solution of 5-formyl-2-chloropyrimidine. This maintains a low concentration of the Grignard reagent throughout the reaction, minimizing the reaction with the product.

Purification Troubleshooting

Issue 3: Oiling out during recrystallization.

  • Probable Cause: The compound is precipitating from the solution at a temperature above its melting point, often due to a high concentration of impurities or cooling the solution too quickly.

  • Solution:

    • Re-dissolve and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath.

    • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Issue 4: Co-elution of impurities during column chromatography.

  • Probable Cause: The polarity of the impurity is very similar to the product.

  • Solution:

    • Optimize the Mobile Phase: Adjust the solvent system. A common mobile phase for pyrimidine derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[7] Small changes in the solvent ratio can significantly improve separation.

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica.

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Analytical Protocols for Impurity Detection

Accurate detection and quantification of impurities are crucial. The following are recommended starting points for method development.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for resolving the parent compound from any impurities and degradation products.[3]

Parameter Recommendation
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at 238 nm and 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of the main compound and its impurities.

  • ¹H NMR of this compound (Expected Signals):

    • Aromatic protons on the pyrimidine ring.

    • A quartet for the methine proton (-CHOH).

    • A doublet for the methyl protons (-CH₃).

    • A broad singlet for the hydroxyl proton (-OH).

  • Impurity Identification: The presence of aldehyde or acetyl protons from unreacted starting materials would be readily identifiable in the ¹H NMR spectrum.

Visual Workflows and Diagrams

Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound tlc Perform TLC Analysis start->tlc decision Are impurities significantly different in polarity? tlc->decision re_xtal Recrystallization decision->re_xtal Yes column Column Chromatography decision->column No pure Pure Product re_xtal->pure column->pure re_evaluate Re-evaluate Solvent System column->re_evaluate re_evaluate->column

Caption: Decision tree for selecting an appropriate purification method.

General Workflow for Impurity Identification

Impurity_ID_Workflow start Impure Sample hplc HPLC Analysis start->hplc lcms LC-MS Analysis hplc->lcms isolate Isolate Impurity lcms->isolate nmr NMR Spectroscopy isolate->nmr Yes synthesize Synthesize Reference Standard isolate->synthesize No (Synthesize) structure Structure Elucidation nmr->structure synthesize->structure

Caption: A typical workflow for the identification of unknown impurities.

References

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC. Retrieved from [Link]

  • Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. (n.d.). ACS Omega. Retrieved from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6). ResearchGate. Retrieved from [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018, August 10). ACS Omega. Retrieved from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved from [Link]

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Impurity Synthesis And Identification. (n.d.). SpiroChem. Retrieved from [Link]

  • WO 2017/191565 A1. (2017, November 9). Google Patents.
  • Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]

  • Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. (2020, February 2). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020, December 1). MDPI. Retrieved from [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (n.d.). NIPER. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF CEFPIROME SULFATE. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • (1S)-1-(2-chloropyrimidin-5-yl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015, September 11). ResearchGate. Retrieved from [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine. (n.d.). Google Patents.
  • Quality by Design-based Development and Optimization of a Novel, Dual Wavelength HPLC Method for Determination of Impurities in Piribedil Prolonged Release Tablets. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Validated, Sensitive HPLC Method for the Determination of Trace Impurities in Acetaminophen Drug Substance. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 1-(2-chloropyrimidin-5-yl)ethan-1-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of moving this synthesis from the bench to preparative scale.

Section 1: Synthesis Strategy Overview

The successful synthesis of this compound (a key building block in pharmaceutical development) on a larger scale hinges on a well-chosen synthetic strategy. The two most viable and commonly employed routes start from the corresponding ketone, 1-(2-chloropyrimidin-5-yl)ethanone. The choice between these routes typically depends on factors like available equipment, safety infrastructure, and cost of goods.

  • Route A: Direct Ketone Reduction. This is often the more straightforward approach, involving the reduction of 1-(2-chloropyrimidin-5-yl)ethanone using a hydride reagent. It is generally preferred for its operational simplicity and often higher throughput on a large scale.

  • Route B: Grignard Reaction. This classic carbon-carbon bond-forming reaction involves reacting a suitable pyrimidine derivative with a methyl Grignard reagent. While powerful, this route introduces significant challenges related to moisture sensitivity and thermal control, which are magnified during scale-up.

The following decision workflow can help in selecting the appropriate synthetic strategy for your specific needs.

Synthesis Route Selection start Start: Need to Synthesize This compound sm_avail Is 1-(2-Chloropyrimidin-5-yl)ethanone commercially available and cost-effective? start->sm_avail route_a Route A: Ketone Reduction (Preferred for Scale-Up) sm_avail->route_a Yes route_b Route B: Grignard Reaction (Alternative Route) sm_avail->route_b No consider_grignard Consider Grignard synthesis of the ketone or synthesis of the final alcohol via Grignard. route_b->consider_grignard

Caption: Decision workflow for selecting a synthesis route.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling 2-chloropyrimidine derivatives?

A: Derivatives of 2-chloropyrimidine require careful handling. Always work in a well-ventilated fume hood.[1][2] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][4] Avoid breathing dust, vapors, or mists.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][4] These compounds can be irritating to the respiratory system and skin.[1][5] All waste should be disposed of according to institutional and local regulations.

Q2: Which synthesis route is generally recommended for a multi-gram or kilogram scale?

A: For manufacturing on a significant scale, the ketone reduction route is almost always preferred. This is due to several factors:

  • Improved Safety Profile: It avoids the use of highly reactive and pyrophoric Grignard reagents.

  • Robustness: The reaction is less sensitive to trace amounts of moisture compared to a Grignard reaction.

  • Simplified Operations: The work-up is typically a straightforward aqueous quench and extraction.

The Grignard route, while effective, presents significant safety and operational hurdles related to exothermic control and the strict requirement for anhydrous conditions, making it less desirable for scale-up.

Q3: What analytical techniques are essential for monitoring the reaction and ensuring final product quality?

A: A combination of techniques is crucial for robust process control.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is effective for at-a-glance monitoring of the consumption of the starting ketone. High-Performance Liquid Chromatography (HPLC) provides more quantitative in-process control (IPC) data.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product.[6]

  • Purity Assessment: A final purity check should be performed using HPLC with a suitable reference standard.

  • Identity Confirmation: Mass Spectrometry (MS) should be used to confirm the molecular weight of the product.[6]

Section 3: Troubleshooting Guide: Ketone Reduction Route

This route involves the reduction of 1-(2-chloropyrimidin-5-yl)ethanone to the desired secondary alcohol.

Problem 1: Incomplete or Stalled Reaction

Question: My reaction has stalled, and I still see a significant amount of starting ketone by TLC/HPLC after several hours. What could be the cause?

Answer: This is a common issue that can usually be traced back to the reagent quality, reaction conditions, or stoichiometry.

Possible Causes & Solutions:

  • Poor Reducing Agent Quality: Sodium borohydride (NaBH₄) can degrade over time, especially if not stored in a dry environment.

    • Solution: Use a freshly opened bottle of NaBH₄ or one that has been properly stored under inert gas. Perform a simple test by adding a small amount to water or acid to check for vigorous hydrogen evolution.

  • Insufficient Equivalents: While the stoichiometry is 2:1 (ketone:NaBH₄), side reactions or reagent degradation may require a slight excess.

    • Solution: Increase the equivalents of NaBH₄ incrementally, for example, from 0.5 eq. to 0.6 or 0.7 eq. Monitor the reaction closely after each addition.

  • Low Temperature: While the reaction is often run at 0-5 °C for control, very low temperatures can slow the rate significantly.

    • Solution: After the initial controlled addition of the reducing agent at low temperature, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

Comparative Data for Common Reducing Agents

Reducing AgentSolventTypical Temp.Pros for Scale-UpCons for Scale-Up
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to RTInexpensive, safe to handle, tolerant of protic solvents.Slower kinetics, may require excess reagent.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 °CHighly effective, fast reaction.Highly pyrophoric, extremely water-sensitive, violent quench. Not recommended for this transformation on scale.
Potassium Borohydride (KBH₄) Water, AlcoholsRT to 50 °CStable, safe.Less reactive than NaBH₄, may require heating.
Experimental Protocol: Scalable NaBH₄ Reduction
  • Setup: Charge a suitably sized reactor with 1-(2-chloropyrimidin-5-yl)ethanone (1.0 eq) and methanol (5-10 volumes).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Addition: Add sodium borohydride (0.6 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Check for completion by TLC or HPLC.

  • Quench: Carefully cool the mixture back to 0-5 °C and slowly add acetone (1.0 eq) to quench any excess NaBH₄. Stir for 30 minutes.

  • Work-up: Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Section 4: Troubleshooting Guide: Grignard Reaction Route

This route typically involves the reaction of 5-bromo-2-chloropyrimidine with an organomagnesium reagent. The primary challenge is the initiation and control of the highly reactive Grignard reagent.

Problem 2: Grignard Reagent Fails to Initiate

Question: I've added my alkyl halide to the magnesium turnings, but the reaction won't start. The solution remains clear and there is no exotherm. What's wrong?

Answer: This is the most frequent problem encountered with Grignard reactions. It is almost always due to moisture or passivation of the magnesium surface.

Possible Causes & Solutions:

  • Presence of Moisture: Grignard reagents are intolerant of water.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably fresh from a solvent purification system or a new sealed bottle.

  • Passive Magnesium Surface: Magnesium turnings are coated with a thin layer of magnesium oxide (MgO), which prevents the reaction.

    • Solution: Activate the magnesium. Common methods include:

      • Mechanical: Vigorously stir the dry magnesium turnings under an inert atmosphere to break up the oxide layer.

      • Chemical: Add a small crystal of iodine (which will disappear as the reaction starts) or a few drops of 1,2-dibromoethane. These activators clean the magnesium surface.

      • Initiator: Add a small amount of pre-formed Grignard reagent to kickstart the reaction.

Grignard Initiation Workflow start Start: Prepare Anhydrous Glassware & Solvents add_mg Add Mg Turnings under N2/Ar start->add_mg activate_mg Activate Mg (e.g., add I2 crystal) add_mg->activate_mg add_halide Add small portion of Alkyl Halide activate_mg->add_halide check_init Reaction Initiated? (Exotherm / Cloudiness) add_halide->check_init continue_add Slowly Add Remainder of Alkyl Halide check_init->continue_add Yes troubleshoot Troubleshoot: - Apply gentle heat - Add more activator - Check for moisture check_init->troubleshoot No troubleshoot->add_halide

Caption: Troubleshooting workflow for Grignard reaction initiation.

Problem 3: Exothermic Runaway and Byproduct Formation

Question: During the addition of my aldehyde/ketone to the Grignard reagent, the reaction became too hot, and the final yield was low with many impurities. How can I prevent this?

Answer: Poor temperature control is a major safety hazard and a primary cause of low yields in large-scale Grignard reactions.

Possible Causes & Solutions:

  • Accumulation of Reagents: If the reaction fails to initiate immediately upon addition, unreacted aldehyde/ketone and Grignard reagent can accumulate. A sudden initiation can then cause a dangerous runaway reaction.

    • Solution: Ensure the reaction is proceeding (via a slight exotherm) as you add the electrophile. Use "inverse addition" by adding the Grignard reagent slowly to the solution of the aldehyde/ketone at low temperature. This keeps the concentration of the reactive Grignard low.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making cooling less efficient.

    • Solution: Use a reactor with a cooling jacket and an efficient overhead stirrer. The addition rate must be strictly controlled and tied to the internal temperature. Do not let the internal temperature rise above the set point.

Section 5: References

  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • 2-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. [Link]

  • Kumar, A., & Akkilagunta, V. K. (2022). A Review on Recent Advances in the Generation and Application of Grignard Reagents in Continuous Flow Synthesis. CRIPS. [Link]

  • Li, J., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. [Link]

  • (1S)-1-(2-chloropyrimidin-5-yl)ethanol. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-(2-Chloropyrimidin-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common catalytic transformations of this versatile building block. The inherent functionalities of this molecule—a reactive 2-chloropyrimidine moiety and a secondary alcohol—offer a rich landscape for chemical modification, yet present unique challenges in catalyst selection and reaction optimization.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The 2-chloro position of the pyrimidine ring is a prime site for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. However, the electron-deficient nature of the pyrimidine ring and the potential for catalyst inhibition by the nitrogen lone pairs necessitate careful selection of the catalytic system.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low yields. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Suzuki-Miyaura couplings with 2-chloropyrimidines are a common challenge and can often be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]

  • Poor Oxidative Addition: The C-Cl bond of 2-chloropyrimidines is less reactive than the corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1]

  • Protodeboronation: The boronic acid can be sensitive to aqueous basic conditions, leading to the undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1]

  • Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), is highly recommended. These ligands stabilize the palladium catalyst, promote oxidative addition, and sterically hinder coordination of the pyrimidine nitrogen.[1]

  • Choice of Base: A strong, non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃), especially for less reactive chlorides.

  • Solvent System: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or THF are generally preferred. The addition of a small amount of water can sometimes be beneficial, but it must be carefully optimized to avoid significant protodeboronation.

  • Temperature: Higher reaction temperatures can help overcome the activation barrier for oxidative addition. However, be mindful of potential catalyst decomposition or increased side reactions at excessive temperatures.

  • Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling catalyst Catalyst Deactivation or Low Reactivity start->catalyst side_reactions Side Reactions start->side_reactions conditions Suboptimal Conditions start->conditions solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) catalyst->solution1 Addresses slow oxidative addition solution3 Ensure Inert Atmosphere (Degas Solvents) catalyst->solution3 Prevents Pd(0) oxidation solution5 Use Anhydrous Conditions or Boronic Ester side_reactions->solution5 Minimizes protodeboronation solution2 Switch to Stronger Base (e.g., K3PO4, Cs2CO3) conditions->solution2 Promotes transmetalation solution4 Increase Reaction Temperature conditions->solution4 Overcomes activation energy

Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Question 2: I am attempting a Buchwald-Hartwig amination with a primary amine and observing significant amounts of unreacted starting material. What catalyst system is recommended?

Answer: The Buchwald-Hartwig amination of 2-chloropyrimidines can be challenging due to the factors mentioned previously. For primary amines, the choice of ligand is critical to prevent the formation of catalytically inactive bis-ligated palladium-amine complexes.

Recommended Catalyst Systems:

  • Bulky Monophosphine Ligands: Ligands such as RuPhos, BrettPhos, and Josiphos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often effective. The steric bulk of these ligands promotes the formation of the monoligated active catalyst, which is crucial for efficient coupling.

  • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts or in situ generated catalysts from NHC salts (e.g., IPr·HCl) with a palladium source can be highly active for the amination of electron-deficient heteroaryl chlorides.

Troubleshooting Strategies:

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.

  • Solvent: Anhydrous toluene or 1,4-dioxane are typical solvents. It is crucial to use dry, degassed solvents to avoid catalyst deactivation.[3]

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

  • Pre-catalyst vs. In Situ Generation: Using a well-defined pre-catalyst can sometimes provide more reproducible results than generating the catalyst in situ.

Catalyst SystemTypical Loading (mol%)Recommended BaseCommon SolventsKey Advantages
Pd₂(dba)₃ / SPhos or XPhos1-2 Pd / 2-4 LigandK₃PO₄, Cs₂CO₃Toluene, DioxaneHigh activity for challenging chlorides.
Pd(OAc)₂ / RuPhos or BrettPhos1-2 Pd / 2-4 LigandNaOtBu, LiHMDSToluene, DioxaneExcellent for a broad range of amines.
PEPPSI-IPr1-3NaOtBuToluene, THFAir and moisture stable pre-catalyst.
Pd(PPh₃)₄2-5Na₂CO₃, K₂CO₃Dioxane/H₂OReadily available, but often less effective for chlorides.
Comparison of common catalyst systems for cross-coupling of 2-chloropyrimidines.

Section 2: Reactions at the Secondary Alcohol

The secondary alcohol functionality of this compound allows for a variety of transformations, including oxidation to the corresponding ketone and etherification.

Frequently Asked Questions (FAQs): Oxidation to 1-(2-Chloropyrimidin-5-yl)ethanone

Question 3: I want to oxidize the secondary alcohol to a ketone. What are some suitable catalytic methods that are mild and selective?

Answer: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For a substrate like this compound, it is important to choose a method that is selective for the alcohol and does not interfere with the chloropyrimidine ring.

Recommended Catalytic Oxidation Methods:

  • TEMPO-Based Systems: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in combination with a stoichiometric oxidant like sodium hypochlorite (bleach) or in an aerobic oxidation system with a co-catalyst (e.g., copper or ruthenium salts) provides a mild and efficient method for the selective oxidation of secondary alcohols.[4]

  • Palladium-Catalyzed Aerobic Oxidation: A system employing a palladium catalyst, such as Pd(OAc)₂, with a suitable ligand in the presence of air or oxygen as the terminal oxidant can be a very green and effective method.[5]

  • Manganese Dioxide (MnO₂): While stoichiometric, activated MnO₂ is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols. Given the heteroaromatic nature of the pyrimidine ring, this reagent is worth considering.

Troubleshooting Strategies:

  • Over-oxidation: This is generally not a concern for secondary alcohols as they are oxidized to ketones, which are typically stable under the reaction conditions.

  • Reaction Monitoring: It is important to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid potential side reactions with prolonged heating.

  • Reagent Purity: The purity of the starting material and the activity of the catalyst are crucial for reproducible results.

Oxidation_Workflow cluster_conditions Catalytic Oxidation Conditions substrate This compound tempo TEMPO (cat.) / NaOCl substrate->tempo Mild & Selective pd_o2 Pd(OAc)2 (cat.) / O2 substrate->pd_o2 Green & Catalytic mno2 Activated MnO2 substrate->mno2 Heterogeneous product 1-(2-Chloropyrimidin-5-yl)ethanone tempo->product pd_o2->product mno2->product

Catalyst selection for the oxidation of the secondary alcohol.
Frequently Asked Questions (FAQs): Etherification Reactions

Question 4: I need to perform an O-alkylation on the secondary alcohol. What are the best methods to consider, and what are the potential challenges?

Answer: Etherification of a secondary alcohol can be achieved through several methods. The choice of method will depend on the nature of the alkylating agent and the desired stereochemical outcome.

Recommended Etherification Methods:

  • Williamson Ether Synthesis: This classic method involves the deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with a primary alkyl halide or sulfonate.[6][7] For a secondary alcohol, the competing E2 elimination can be a significant side reaction, especially with bulky bases or secondary/tertiary alkyl halides.[8]

    • Catalyst/Base: Sodium hydride (NaH) is a common choice for forming the alkoxide.

    • Solvent: Anhydrous polar aprotic solvents like THF or DMF are typically used.[8]

  • Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, another alcohol or a phenol) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the secondary alcohol center, making it a powerful tool for stereocontrolled synthesis.[10]

    • Reagents: PPh₃ and DEAD or DIAD are the standard reagents.

    • Solvent: Anhydrous THF is the most common solvent.

Troubleshooting Strategies:

  • Williamson Ether Synthesis - Elimination: To minimize the competing elimination reaction, use a less sterically hindered base if possible, and ensure the alkylating agent is a primary halide or sulfonate.

  • Mitsunobu Reaction - Work-up: The removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts can be challenging. Chromatographic purification is often required.

  • Substrate Acidity: The pKa of the alcohol can influence the choice of base in the Williamson synthesis. While generally straightforward for simple alcohols, the electron-withdrawing nature of the pyrimidine ring may slightly increase the acidity of the alcohol.

Section 3: Synthesis of Chiral this compound

For many applications, particularly in drug discovery, having access to enantiomerically pure forms of this building block is essential.

Frequently Asked Questions (FAQs): Asymmetric Synthesis

Question 5: How can I synthesize enantiomerically enriched this compound?

Answer: The most common and effective method for preparing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, 1-(2-chloropyrimidin-5-yl)ethanone.

Recommended Method: Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation using a chiral transition metal catalyst is a highly efficient and scalable method for producing enantiomerically enriched alcohols.

  • Noyori-type Catalysts: Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are well-established catalysts for the asymmetric hydrogenation of ketones. The choice of the (R)- or (S)-enantiomer of the ligand will determine the stereochemistry of the resulting alcohol.

  • Reaction Conditions:

    • Catalyst: [RuCl₂((R)-BINAP)]₂ or similar pre-catalysts.

    • Hydrogen Source: Hydrogen gas, typically at elevated pressure.

    • Solvent: Alcohols such as methanol or ethanol are commonly used.

    • Additives: A base is often required for catalyst activation.

Alternative Methods:

  • Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from boranes (e.g., CBS reagents), can also be used for the asymmetric reduction of the ketone.

  • Enzymatic Reduction: Biocatalytic reduction using ketoreductases can offer excellent enantioselectivity under mild conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • The vessel is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

This technical support guide provides a starting point for your investigations into the reactivity of this compound. The key to success is a systematic approach to catalyst and condition screening, informed by an understanding of the underlying chemical principles.

References

  • Blackburn, T. F., & Schwartz, J. (1977). Homogeneous Catalytic Oxidation of Secondary Alcohols to Ketones by Molecular Oxygen under Mild Conditions. Journal of the Chemical Society, Chemical Communications, (5), 157-158. [Link]

  • Sheldon, R. A., Arends, I. W. C. E., & ten Brink, G.-J. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research, 35(9), 774–781. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • Tojo, G., & Fernández, M. I. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Sheldon, R. A., & Arends, I. W. C. E. (2004). Organocatalytic Oxidations Mediated by Nitroxyl Radicals.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Demidov, O., & Shtil, A. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Pharmaceuticals, 18(5), 689.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ACS Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Reddit. (2012). Suzuki coupling help. r/chemistry. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Nanjing Fred Technology Co.,Ltd. (n.d.). 2-Chloro-5-acetylpyridine CAS NO.55676-22-7. [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • RSC Publishing. (n.d.). CO2-Assisted asymmetric hydrogenation of prochiral allylamines. [Link]

  • Taizhou FredChem Co. Ltd. (n.d.). 2-Chloro-5-acetylpyridine. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Verification of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of modern drug discovery and development, the structural integrity of novel chemical entities is paramount. Intermediates such as 1-(2-Chloropyrimidin-5-yl)ethan-1-ol are critical building blocks, and their unambiguous characterization is a non-negotiable prerequisite for advancing any synthetic campaign. The presence of subtle isomeric impurities or structural misassignments can lead to significant downstream consequences, including failed biological assays, irreproducible results, and compromised intellectual property.

This guide provides a comprehensive framework for the verification of this compound, structured not as a rigid protocol, but as an integrated analytical strategy. We will leverage a multi-technique approach, combining Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind each analytical choice will be explained, and the predicted spectral data for the target compound will be objectively compared against key structural analogs to provide a robust, self-validating system for identity and purity confirmation.

Section 1: Predicted Spectroscopic Profile of this compound

The foundation of any verification process is a clear understanding of the expected analytical signature. Based on first principles and data from structurally related pyrimidines, we can construct a detailed predicted profile for our target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show four distinct signals, each corresponding to a unique proton environment. The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom in the pyrimidine ring will significantly deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.70 Singlet 2H H-4, H-6 These protons on the pyrimidine ring are in equivalent chemical environments and are deshielded by the adjacent nitrogen atoms. The C5-substituent removes H-H coupling.
~5.05 Quartet 1H CH-OH The methine proton is coupled to the three methyl protons (n+1 rule: 3+1=4). It is deshielded by both the pyrimidine ring and the adjacent hydroxyl group.
~2.50 Broad Singlet 1H -OH The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

| ~1.60 | Doublet | 3H | -CH₃ | The methyl protons are coupled to the single methine proton (n+1 rule: 1+1=2), appearing as a doublet. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. The presence of electronegative atoms (N, Cl, O) will dominate the chemical shifts.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~162.0 C2 Carbon bearing the chlorine atom and flanked by two nitrogens, resulting in strong deshielding. Based on data for 2-chloropyrimidine.[1][2]
~158.0 C4, C6 These two carbons are equivalent and strongly deshielded by the adjacent ring nitrogens.[1][2]
~135.0 C5 The point of attachment for the side chain; its chemical shift is influenced by the substitution.
~67.0 CH-OH The methine carbon is deshielded by the attached hydroxyl group.

| ~24.0 | -CH₃ | The aliphatic methyl carbon, appearing in the typical upfield region. |

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated compounds, it offers an additional layer of verification through isotopic patterns.

  • Molecular Formula: C₆H₇ClN₂O

  • Monoisotopic Mass: 158.02 Da

The most critical diagnostic feature in the mass spectrum of this compound is the isotopic cluster of the molecular ion ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two peaks:

  • [M]⁺: The molecular ion peak at m/z 158 .

  • [M+2]⁺: An isotope peak at m/z 160 with an intensity that is approximately one-third (32.5%) of the [M]⁺ peak.

The presence of this characteristic 3:1 intensity ratio for the [M]⁺/[M+2]⁺ cluster is unequivocal proof of the presence of a single chlorine atom in the molecule.[3][4]

Predicted Fragmentation:

  • Loss of CH₃: A fragment at m/z 143, corresponding to the loss of a methyl radical.

  • Loss of C₂H₅O: A fragment at m/z 113, corresponding to the loss of the ethoxy group, leaving the 2-chloropyrimidine cation.

Infrared (IR) Spectroscopy: The Functional Group Confirmer

IR spectroscopy probes the vibrational frequencies of bonds, providing rapid confirmation of the key functional groups present in the molecule.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Bond Vibration Significance
3400 - 3200 (broad) O-H stretch Confirms the presence of the alcohol functional group.[5]
3100 - 3000 Aromatic C-H stretch Indicates the C-H bonds on the pyrimidine ring.
2980 - 2850 Aliphatic C-H stretch Confirms the C-H bonds of the ethyl side chain.
1600 - 1550 C=N / C=C stretch Characteristic stretching vibrations of the pyrimidine aromatic ring.[6]
1150 - 1050 C-O stretch Indicates the carbon-oxygen single bond of the secondary alcohol.

| 800 - 700 | C-Cl stretch | A key vibration confirming the presence of the carbon-chlorine bond.[5] |

Section 2: Comparative Analysis - Verification Through Differentiation

Confirming the identity of this compound is not complete without demonstrating it is not a related, plausible impurity or starting material. Here, we compare its predicted spectral features against its closest structural analogs.

Key Spectroscopic Differentiators

Compound Key ¹H NMR Feature(s) Key MS Feature Differentiating Factor
This compound (Target) Quartet (~5.05 ppm) & Doublet (~1.60 ppm) [M]⁺ at m/z 158 (3:1 isotope pattern) The presence and specific coupling pattern of the 1-hydroxyethyl group is unique.
(2-Chloropyrimidin-5-yl)methanol [7] Singlet (~4.7 ppm) for -CH₂OH [M]⁺ at m/z 144 (3:1 isotope pattern) Lacks the methyl group signals (doublet) and shows a singlet for the CH₂ group instead of a quartet for the CH group. Different molecular weight.

| 2-Chloropyrimidine [2] | Triplet (~7.5 ppm) & Doublet (~8.8 ppm) | [M]⁺ at m/z 114 (3:1 isotope pattern) | Complete absence of aliphatic signals. Shows a different aromatic splitting pattern due to the proton at C5. Different molecular weight. |

This comparative analysis forms a powerful tool for quality control. For example, the presence of a singlet around 4.7 ppm in the ¹H NMR spectrum of a sample of the target compound would immediately indicate contamination with (2-Chloropyrimidin-5-yl)methanol.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a ≥400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of at least 5 seconds, and a sufficient number of scans (typically 16) to achieve a signal-to-noise ratio >100:1 for the smallest integrated signal.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data using appropriate software. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and assign peaks based on the predicted data.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

  • Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). The measured mass should be within 5 ppm of the calculated exact mass for the protonated molecule (C₆H₈ClN₂O⁺, Calculated: 159.0320). Verify the [M]⁺/[M+2]⁺ isotopic pattern and relative abundance.

Protocol 3: FT-IR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for rapid, solvent-free analysis. Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to ensure a good signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption bands corresponding to the key functional groups as outlined in Table 3.

Section 4: Integrated Verification Workflow

The power of this multi-technique approach lies in the integration of data. Each technique provides a piece of the puzzle, and together they create an unambiguous confirmation of the molecular structure. The logical flow of this process is crucial.

G cluster_0 Primary Screening cluster_1 Definitive Structure & Purity cluster_2 Molecular Formula Confirmation Sample Sample Received: This compound IR FT-IR Analysis (Protocol 3) Sample->IR IR_Check Key Functional Groups Present? (O-H, C-Cl, Pyrimidine) IR->IR_Check NMR NMR Spectroscopy (¹H & ¹³C, Protocol 1) IR_Check->NMR Yes Fail Structure Rejected (Investigate Impurities) IR_Check->Fail No NMR_Check Correct Shifts, Multiplicity, & Integration? NMR->NMR_Check Comparison Comparison to Analogs (Section 2 Table) NMR_Check->Comparison MS HRMS Analysis (Protocol 2) NMR_Check->MS Yes NMR_Check->Fail No MS_Check Correct Exact Mass (<5ppm) & Cl Isotope Pattern? MS->MS_Check Final Structure Verified MS_Check->Final Yes MS_Check->Fail No

Caption: Integrated workflow for the verification of this compound.

Conclusion

The structural verification of this compound is a clear-cut process when approached with a systematic, multi-technique strategy. By establishing a predicted spectroscopic profile and comparing it against both the acquired experimental data and the known data of plausible analogs, researchers can achieve an exceptionally high degree of confidence. The combination of NMR for the structural framework, high-resolution MS for definitive molecular formula confirmation (including the critical chlorine isotope pattern), and IR for rapid functional group identification constitutes a robust, self-validating workflow essential for the integrity of any research and development program.

References

  • Vertex AI Search. (2025).
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.
  • J-Stage. (Date unavailable). Infrared Spectra of Sulfonamide Derivatives. I.
  • ChemicalBook. (Date unavailable). 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum.
  • ChemicalBook. (Date unavailable). 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum.
  • ResearchGate. (Date unavailable).
  • PubChem, National Institutes of Health. (2025). 2-Chloropyrimidine. CID 74404.
  • PubMed, National Library of Medicine. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PMID: 24385396.
  • PubChem, National Institutes of Health. (2025). (2-Chloropyrimidin-5-yl)methanol. CID 54150633.

Sources

A Comparative Guide to the Synthesis of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. 1-(2-Chloropyrimidin-5-yl)ethan-1-ol is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies to produce this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.

Introduction

This compound, with its reactive chloro-substituted pyrimidine ring and a chiral secondary alcohol moiety, serves as a versatile synthon in medicinal chemistry. The strategic importance of this intermediate necessitates a thorough understanding of its synthetic pathways. This guide will objectively compare three principal methods for its synthesis: the reduction of 1-(2-chloropyrimidin-5-yl)ethanone, the Grignard reaction with a suitable pyrimidine precursor, and the asymmetric synthesis for the preparation of enantiomerically pure forms.

Method 1: Reduction of 1-(2-Chloropyrimidin-5-yl)ethanone

The reduction of the corresponding ketone, 1-(2-chloropyrimidin-5-yl)ethanone, is a straightforward and widely applicable method for the synthesis of this compound. The choice of the reducing agent is critical and influences the reaction conditions, selectivity, and overall efficiency.

Chemical Principles

The reduction of a ketone to a secondary alcohol involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the alcohol. Two common laboratory-scale reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is compatible with protic solvents like methanol and ethanol, making it experimentally convenient and safer to handle.[1][2] It efficiently reduces aldehydes and ketones.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent, LiAlH₄ will also reduce esters, carboxylic acids, and amides.[3][4][5] It reacts violently with protic solvents and requires anhydrous conditions, typically using ethers like diethyl ether or tetrahydrofuran (THF) as the solvent.[4]

For the selective reduction of a ketone without affecting other potentially reducible functional groups, NaBH₄ is generally the preferred reagent.

Experimental Protocol: Reduction using Sodium Borohydride

Materials:

  • 1-(2-Chloropyrimidin-5-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve 1-(2-chloropyrimidin-5-yl)ethanone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Method 2: Grignard Reaction

The Grignard reaction offers a powerful C-C bond-forming strategy to construct the target alcohol from a pyrimidine derivative and a suitable one-carbon electrophile or nucleophile. Two main variations of this approach are feasible.

Chemical Principles

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[6] For the synthesis of this compound, the following retrosynthetic disconnections are possible:

  • Route A: Reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with 2-chloro-5-formylpyrimidine.

  • Route B: Reaction of the Grignard reagent derived from a 5-halopyrimidine (e.g., 2-chloro-5-bromopyrimidine) with acetaldehyde.

Both routes are viable, with the choice often depending on the availability and stability of the starting materials. The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic species.

Experimental Protocol: Grignard Reaction (Route A)

Materials:

  • 2-Chloro-5-formylpyrimidine

  • Methylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-chloro-5-formylpyrimidine (1.0 eq) in anhydrous THF and add it to the flask.

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add methylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Asymmetric Synthesis for Enantiomerically Pure this compound

For many pharmaceutical applications, the chirality of the target molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities. Asymmetric synthesis provides a direct route to enantiomerically enriched or pure alcohols. The most common approach is the asymmetric reduction of the prochiral ketone, 1-(2-chloropyrimidin-5-yl)ethanone, using a chiral catalyst.

Chemical Principles

Asymmetric reduction of ketones is a well-established field, with several powerful catalytic systems available. Two of the most prominent are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[7][8][9][10][11] The catalyst coordinates with both the borane and the ketone, creating a rigid, chiral environment that directs the hydride transfer to one face of the carbonyl group, leading to a high degree of enantioselectivity.[7][8]

  • Noyori Asymmetric Hydrogenation: This reaction utilizes a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP, and a chiral diamine ligand.[3][4][5][12] The hydrogenation is typically carried out under a hydrogen atmosphere. The chiral ligands on the ruthenium center create a chiral pocket that dictates the stereochemical outcome of the reduction.[3][4]

Experimental Protocol: Asymmetric Reduction using a CBS Catalyst

Materials:

  • 1-(2-Chloropyrimidin-5-yl)ethanone

  • (R)- or (S)-CBS oxazaborolidine catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, add the CBS catalyst (0.05 - 0.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the borane-THF solution (0.6 eq) dropwise.

  • Stir the mixture for 10-15 minutes at 0 °C.

  • In a separate flask, dissolve 1-(2-chloropyrimidin-5-yl)ethanone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the catalyst-borane complex solution at 0 °C over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Slowly add 1 M HCl to the mixture.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the enantiomerically enriched alcohol by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Comparative Analysis of Synthesis Methods

Parameter Method 1: Ketone Reduction (NaBH₄) Method 2: Grignard Reaction Method 3: Asymmetric Synthesis (CBS)
Starting Materials 1-(2-Chloropyrimidin-5-yl)ethanone2-Chloro-5-formylpyrimidine & Methyl Grignard or 2-Chloro-5-bromopyrimidine & Acetaldehyde1-(2-Chloropyrimidin-5-yl)ethanone
Key Reagents Sodium borohydrideMethylmagnesium bromide, Anhydrous THFChiral CBS catalyst, Borane-THF complex
Reaction Conditions Mild, protic solvent (e.g., methanol), 0 °C to RTAnhydrous, inert atmosphere, 0 °C to RTAnhydrous, inert atmosphere, low temperature (e.g., 0 °C)
Yield Generally highModerate to highGenerally high
Stereocontrol Racemic productRacemic productHigh enantioselectivity (typically >95% ee)
Scalability Readily scalableScalable with careful control of exothermScalable, but catalyst cost can be a factor
Cost-Effectiveness High (inexpensive reagents)Moderate (Grignard reagents and anhydrous conditions add cost)Lower (chiral catalysts are expensive)
Safety Considerations Flammable solvents, NaBH₄ is a mild irritantHighly reactive Grignard reagents, flammable and anhydrous solventsPyrophoric borane reagents, flammable and anhydrous solvents
Advantages Simple, high-yielding, uses common reagentsPowerful C-C bond formation, modularDirect access to enantiomerically pure compounds
Disadvantages Produces a racemic mixtureRequires strict anhydrous conditions, potential for side reactionsHigh cost of catalyst, requires specialized techniques

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Ketone Reduction cluster_1 Method 2: Grignard Reaction cluster_2 Method 3: Asymmetric Synthesis Ketone 1-(2-Chloropyrimidin-5-yl)ethanone Alcohol_Racemic_1 This compound (Racemic) Ketone->Alcohol_Racemic_1 NaBH4, MeOH Pyrimidine_Aldehyde 2-Chloro-5-formylpyrimidine Alcohol_Racemic_2 This compound (Racemic) Pyrimidine_Aldehyde->Alcohol_Racemic_2 Anhydrous THF Methyl_Grignard CH3MgBr Methyl_Grignard->Alcohol_Racemic_2 Anhydrous THF Ketone_2 1-(2-Chloropyrimidin-5-yl)ethanone Alcohol_Chiral (R)- or (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol Ketone_2->Alcohol_Chiral CBS Catalyst, BH3.THF

Caption: Overview of the three main synthetic routes to this compound.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research project.

  • For rapid, cost-effective, and large-scale synthesis where chirality is not a concern, the reduction of 1-(2-chloropyrimidin-5-yl)ethanone using sodium borohydride is the most practical approach due to its simplicity, high yields, and use of inexpensive and relatively safe reagents.

  • The Grignard reaction provides a versatile alternative, particularly if the starting pyrimidine aldehyde or halide is more readily available than the ketone. However, the requirement for strict anhydrous conditions adds a layer of complexity.

  • For applications in medicinal chemistry and drug development where enantiomeric purity is paramount, asymmetric synthesis via the catalytic reduction of the ketone is the method of choice. While the initial investment in chiral catalysts is higher, this route provides direct access to the desired stereoisomer, obviating the need for challenging and often inefficient chiral resolution steps. The CBS reduction is a reliable and highly enantioselective method for this purpose.

Researchers and drug development professionals are encouraged to consider the trade-offs between cost, scalability, stereocontrol, and experimental convenience when selecting a synthetic strategy for this important pharmaceutical intermediate.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Noyori, R., et al. Asymmetric Transfer Hydrogenation of Aromatic Ketones. J. Am. Chem. Soc.1995, 117(28), 7562–7563.
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. [Link]

  • Organic Syntheses. Allylmagnesium bromide. Org. Synth.1988, 66, 67.
  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • University of California, Davis. NaBH4 Reduction of Ketone to Alcohol. [Link]

  • Chemistry LibreTexts. 2: Reduction of Organic Compounds (Experiment). [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • YouTube. Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • MDPI.
  • WebAssign. Experiment 3 - Reduction of a Ketone. [Link]

  • Patsnap. Preparation method of 2-chloro-5-hydroxypyrimidine. [Link]

  • Semantic Scholar. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction. [Link]

  • Williams College. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Google Patents. Preparation method of 2-chloro-5-methylthiopyrimidine.
  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Org. Lett.2015, 17(19), 4930-4932.
  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian J. Chem.2025, 37(5), 1039-1043.
  • Oriental Journal of Chemistry. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Orient. J. Chem.2015, 31(3).

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The Significance of the Chloropyrimidine Moiety

The presence of a chlorine atom on the pyrimidine ring, as in 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, is a key structural feature that often imparts significant biological activity. The chloro group can act as a leaving group in nucleophilic substitution reactions, enabling covalent interactions with biological targets, or it can contribute to the overall electronic and steric properties of the molecule, influencing its binding affinity to enzymes and receptors.[6] Research on various chloropyrimidine derivatives has revealed their potential as inhibitors of key cellular targets.

Comparative Analysis of Biological Activities

The biological activities of pyrimidine derivatives are heavily influenced by the nature and position of substituents on the pyrimidine ring.[7] Understanding these structure-activity relationships is crucial for predicting the potential bioactivity of novel compounds like this compound.

Anticancer Activity

Many pyrimidine derivatives have been investigated for their anticancer properties, often targeting key enzymes in cancer cell proliferation and survival, such as kinases.[2][4] For instance, chloropyrazine-tethered pyrimidine hybrids have shown selective antiproliferative effects against cancer cells.[7] The 2-chloropyrimidine scaffold, in particular, has been a focus in the development of covalent inhibitors.

Table 1: Comparative Anticancer Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassTarget/MechanismReported Activity (IC50)Reference
Chloropyrazine-tethered pyrimidinesDihydrofolate reductaseFavorable molecular docking scores[7]
2,5-dichloro-3-acetylthiophene chalconesDU145 prostate cancer cellsComparable to methotrexate[7]
Pyrazino-imidazolinone derivativesHCT-116 p53-negative cellsIC50 values of 0.20-58.75 μM[7]
Chloropyrimidine covalent inhibitorsMSK1 KinasepIC50 up to 7.5[6]

Based on these findings, the 2-chloro substituent in this compound suggests a potential for anticancer activity, possibly through covalent inhibition of a kinase or another enzyme involved in cancer signaling. The hydroxyl group on the ethyl substituent could also play a role in forming hydrogen bonds within a target's active site, potentially enhancing binding affinity.

Anti-inflammatory Activity

Pyrimidine derivatives have also been explored as anti-inflammatory agents, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.[3][8] The selectivity for COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects.

Table 2: Comparative Anti-inflammatory Activity of Selected Pyrimidine Derivatives

Compound/Derivative ClassTargetReported Activity (IC50)Reference
Pyrimidine-phenylsulfonylfuroxan derivativesCOX-2IC50 values of 74.6 ± 3.03 µM and 76.8 ± 1.20 µM[5]
2-Chloropyrimidine derivativesCOX-2Exhibited significant anti-inflammatory potential[3]

The presence of the 2-chloropyrimidine core in the title compound suggests that it could be investigated for anti-inflammatory properties, particularly for its potential to inhibit COX enzymes.

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps, from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Lead Optimization A Compound Acquisition (this compound) B In vitro Cytotoxicity Assay (e.g., MTT assay against a panel of cancer cell lines) A->B C In vitro Anti-inflammatory Assay (e.g., COX-1/COX-2 inhibition assay) A->C D Kinase Profiling Assay (If cytotoxic activity is observed) B->D If active G In vivo Efficacy Studies (Animal models of cancer or inflammation) C->G If active and selective E Mechanism of Action Studies (e.g., Western blot for signaling pathways) D->E F Structure-Activity Relationship (SAR) Studies (Synthesis of analogs) E->F F->G

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116, DU145)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro COX Inhibition Assay

This protocol is used to evaluate the inhibitory activity of this compound against COX-1 and COX-2 enzymes.[8]

Objective: To determine the IC50 values of the test compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • This compound

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Stop the reaction and measure the product formation (e.g., prostaglandin) using a colorimetric or fluorometric method as described in the kit protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives can be modulated by altering the substituents on the pyrimidine ring and any side chains.[7][9]

SAR cluster_0 cluster_1 mol A 2-Chloro Group: - Potential for covalent interaction - Can be replaced with other halogens or nucleophiles B 5-Substituent (1-hydroxyethyl): - Hydroxyl group can form H-bonds - Chirality at the alcohol carbon may influence activity - Can be modified to alter lipophilicity and steric bulk C Pyrimidine Core: - Scaffold for various biological activities - Can be further substituted to explore SAR

Caption: Key structural features of this compound influencing its potential biological activity.

For this compound, key modifications to explore in future SAR studies would include:

  • Variation of the 2-substituent: Replacing the chloro group with other halogens (F, Br) or with small nucleophiles could modulate the reactivity and binding.

  • Modification of the 5-substituent: Altering the length of the alkyl chain, the position of the hydroxyl group, or replacing it with other functional groups (e.g., ketone, amine) would provide insights into the steric and electronic requirements for activity.

  • Stereochemistry: The compound exists as (R) and (S) enantiomers.[10][11] Evaluating the biological activity of the individual enantiomers is crucial, as often only one enantiomer is active.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally related chloropyrimidine derivatives suggests its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammation. The provided experimental framework offers a clear path for the systematic evaluation of its biological properties. Further investigation into its synthesis, biological activity, and structure-activity relationships is warranted to fully explore its therapeutic potential.

References

  • Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. EWD = Electron withdrawal - ResearchGate. (n.d.).
  • An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives - Benchchem. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (n.d.).
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (2025, August 8).
  • The Role of Pyrimidine Derivatives in Modern Drug Discovery. (n.d.).
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - ACS Publications. (2020, December 31).
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC - PubMed Central. (2022, June 25).
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3).
  • (1S)-1-(2-chloropyrimidin-5-yl)ethanol - PubChem - NIH. (n.d.).
  • 2198170-28-2 (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol AKSci 9158FB. (n.d.).
  • 2198170-28-2|(R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol - BLDpharm. (n.d.).
  • 1802151-33-2|(S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol - BLDpharm. (n.d.).
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. (2025, December 29).
  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.).

Sources

A Senior Application Scientist's Guide to Synthetic Alternatives for 1-(2-Chloropyrimidin-5-yl)ethan-1-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from anticancer drugs like Gleevec to antivirals.[1][2] Consequently, functionalized pyrimidine building blocks are of paramount importance to drug development professionals. Among these, 1-(2-Chloropyrimidin-5-yl)ethan-1-ol serves as a valuable intermediate, featuring a reactive handle at the 2-position (the chloro group) and a functionalized chiral side chain at the 5-position. The chloro group is a versatile leaving group, amenable to both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[3]

However, reliance on a single building block can constrain synthetic strategy and limit the exploration of chemical space. Factors such as commercial availability, cost, and the desire for alternative reactivity profiles necessitate a thorough understanding of viable substitutes. This guide provides a comparative analysis of alternative compounds and synthetic strategies, offering researchers the flexibility to optimize their synthetic routes for efficiency, diversity, and novelty. We will explore alternatives based on modifying the leaving group at the C2-position and employing different functionalities at the C5-position to enable late-stage diversification.

The Reactivity Landscape: SNAr vs. Palladium-Catalyzed Cross-Coupling

The 2-chloro group on the pyrimidine ring is activated towards substitution due to the electron-withdrawing nature of the two ring nitrogens. This opens up two primary pathways for modification: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between them is dictated by the nature of the incoming nucleophile and the desired bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is typically favored by strong, "hard" nucleophiles such as alkoxides, thiolates, and amines. The reaction proceeds through a Meisenheimer intermediate, and its rate is enhanced by the electron-deficient nature of the pyrimidine ring.[4][5] For highly activated substrates like 2-chloropyrimidine, SNAr can be an efficient, metal-free method for C-N, C-O, and C-S bond formation.[6]

  • Palladium-Catalyzed Cross-Coupling: This is the method of choice for forming C-C and C-N bonds with a wider variety of substrates, including those with "softer" nucleophiles. Key reactions include:

    • Suzuki-Miyaura Coupling: Couples the chloropyrimidine with boronic acids or esters to form C-C bonds.[7][8][9]

    • Buchwald-Hartwig Amination: A powerful method for C-N bond formation with a vast range of primary and secondary amines, offering advantages over SNAr for less nucleophilic or sterically hindered amines.[10][11]

The decision between these pathways represents a critical juncture in synthetic planning.

Reaction_Choice Start 2-Chloropyrimidine Substrate Nucleophile_Hard Strong Nucleophiles (Amines, Alkoxides, Thiolates) Start->Nucleophile_Hard Reactant Type Nucleophile_Soft Organometallics, Weaker Amines (Boronic Acids, Stannanes, etc.) Start->Nucleophile_Soft Reactant Type SNAr Nucleophilic Aromatic Substitution (SNAr) Bond_Formation_Het Bond_Formation_Het SNAr->Bond_Formation_Het Forms C-N, C-O, C-S bonds CrossCoupling Pd-Catalyzed Cross-Coupling Bond_Formation_C Bond_Formation_C CrossCoupling->Bond_Formation_C Forms C-C, C-N bonds Nucleophile_Hard->SNAr Favors Nucleophile_Soft->CrossCoupling Requires

Caption: Deciding between SNAr and Cross-Coupling pathways.

Part 1: Alternatives Based on the C2-Leaving Group

The identity of the halogen at the C2-position profoundly influences the substrate's reactivity, with divergent trends observed for SNAr and cross-coupling reactions.

Comparative Analysis of 2-Halopyrimidines

The reactivity order for leaving groups in SNAr is often F > Cl > Br > I. This counterintuitive trend arises because the rate-determining step is the initial nucleophilic attack on the ring, not the departure of the leaving group.[4][12] The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and accelerating the attack.[5]

Conversely, in palladium-catalyzed cross-coupling, the key oxidative addition step generally follows the reactivity trend I > Br > Cl > F, which correlates with the C-X bond dissociation energy. Weaker carbon-halogen bonds are easier for the palladium catalyst to break.[13]

Leaving Group (X)SNAr ReactivityPd-Cross-Coupling ReactivityTypical CostKey Considerations
-F HighestLowestHighExcellent for SNAr; challenging for cross-coupling.
-Cl HighModerateLowThe industry workhorse; balances cost and reactivity.
-Br ModerateHighModerateExcellent for cross-coupling; may require milder conditions.
-I LowestHighestHighMost reactive in cross-coupling; can be less stable.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a typical Suzuki-Miyaura coupling to illustrate how reaction conditions may be adapted for different leaving groups. We will compare the coupling of a 2-chloropyrimidine with its 2-bromo analog.

Objective: To synthesize 1-(2-(4-methoxyphenyl)pyrimidin-5-yl)ethan-1-ol.

Reagents:

  • 1-(2-Chloro pyrimidin-5-yl)ethan-1-ol OR 1-(2-Bromo pyrimidin-5-yl)ethan-1-ol (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.05 equiv) for Bromo, Pd₂(dba)₃ with SPhos (or similar advanced ligand) for Chloro (0.02 equiv Pd)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/Water (4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the pyrimidine starting material (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and the appropriate palladium catalyst/ligand combination.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture, followed by the base (K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture with stirring.

    • For the 2-bromo substrate: 80 °C for 4-6 hours.

    • For the 2-chloro substrate: 100-110 °C for 12-18 hours. The more robust ligand is necessary to facilitate the more difficult oxidative addition.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: The 2-bromo derivative is expected to react faster and under milder conditions, while the 2-chloro derivative requires a more active catalyst system and higher temperatures to achieve a comparable yield.

Part 2: Strategic Alternatives via C5-Functionalization

An alternative and often more flexible strategy involves using a di-functionalized pyrimidine core, such as 2-chloro-5-bromopyrimidine. This approach allows for sequential, site-selective functionalization, enabling the rapid generation of an analog library from a common intermediate—a highly desirable feature in drug discovery.

The regioselectivity of these reactions is a critical consideration. For dihalopyrimidines like 2,4-dichloropyrimidine, substitution (both SNAr and cross-coupling) typically favors the more electrophilic C4 position.[14][15] However, recent advances have shown that specific ligand and catalyst systems can override this inherent preference, enabling selective C2 functionalization.[15][16][17] This level of control is transformative for synthetic design.

Experimental Workflow: Sequential Buchwald-Hartwig and Suzuki Coupling

This workflow demonstrates the power of sequential coupling to build molecular complexity.

Sequential_Coupling Start 2-Chloro-5-bromopyrimidine Step1 Buchwald-Hartwig Amination Start->Step1 Aniline, Pd-catalyst, Base (e.g., NaOtBu) Intermediate 2-Amino-5-bromopyrimidine Derivative Step1->Intermediate Step2 Suzuki Coupling Intermediate->Step2 Arylboronic acid, Pd-catalyst, Base (e.g., K2CO3) Product 2-Amino-5-arylpyrimidine Derivative Step2->Product

Caption: A sequential cross-coupling workflow for late-stage diversification.

Protocol: Synthesis of N-benzyl-5-(thiophen-3-yl)pyrimidin-2-amine

Step 1: Buchwald-Hartwig Amination at C2

  • In a glovebox, charge a vial with 2-chloro-5-bromopyrimidine (1.0 equiv), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv), and RuPhos ligand (0.04 equiv).

  • Add sodium tert-butoxide (1.4 equiv).

  • Remove the vial from the glovebox, add benzylamine (1.1 equiv) followed by dry toluene.

  • Seal the vial and heat to 100 °C for 12 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Purify the crude intermediate, (5-bromo-N-benzylpyrimidin-2-amine), by column chromatography.

Step 2: Suzuki Coupling at C5

  • To a reaction vessel, add the purified intermediate from Step 1 (1.0 equiv), thiophen-3-ylboronic acid (1.3 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Purge the vessel with argon.

  • Add a degassed 4:1 mixture of DME and water.

  • Heat the reaction to 85 °C for 6 hours, or until completion as monitored by LC-MS.

  • Work up the reaction as described in the previous Suzuki protocol.

  • Purify the final product by column chromatography to yield N-benzyl-5-(thiophen-3-yl)pyrimidin-2-amine.

This two-step sequence highlights the strategic advantage of using a dihalo-pyrimidine, where the differential reactivity of the C-Cl and C-Br bonds can be exploited for selective, stepwise functionalization.

Conclusion

While this compound is a competent and widely used building block, a modern synthetic chemist's toolkit should be broader. The choice of an alternative is a strategic decision guided by the specific goals of the synthesis.

  • For direct SNAr reactions, a 2-fluoropyrimidine analog may offer superior reactivity.

  • For optimizing cross-coupling efficiency, a 2-bromopyrimidine derivative provides a faster and more reliable route, often under milder conditions.

  • For maximum strategic flexibility and library synthesis, employing a di-functionalized core like 2-chloro-5-bromopyrimidine allows for sequential, late-stage diversification, enabling the rapid exploration of structure-activity relationships.

By understanding the nuanced reactivity of these alternatives and mastering the associated protocols, researchers can design more robust, efficient, and versatile synthetic routes to accelerate the drug discovery process.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: For research, scientific, and drug development professionals.

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This is particularly true for novel heterocyclic compounds like 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, a molecule with significant potential as a building block in medicinal chemistry. Impurities, even in trace amounts, can lead to inaccurate biological data, unforeseen toxicity, and complications in later stages of drug development. Therefore, a robust and multi-faceted approach to purity validation is not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of essential analytical techniques for validating the purity of synthesized this compound. We will delve into the "why" behind the chosen methodologies, offering insights from a seasoned perspective to ensure your results are both accurate and reproducible.

The Synthetic Pathway and Potential Impurities

The synthesis of this compound typically involves a Grignard reaction.[1][2][3] This common carbon-carbon bond-forming reaction, while powerful, is sensitive to reaction conditions and can introduce specific impurities.[4][5] Understanding the potential side reactions is the first step in designing a comprehensive purity analysis.

Common Impurities Arising from Grignard Synthesis:

  • Unreacted Starting Materials: Residual 2-chloro-5-bromopyrimidine or acetaldehyde.

  • Wurtz Coupling Products: Bipyrimidine species formed from the reaction of the Grignard reagent with unreacted alkyl halide.[4]

  • Byproducts from Reaction with Water: Grignard reagents are highly reactive with protic solvents like water, which can lead to the formation of 2-chloropyrimidine.[5]

  • Over-alkylation or Side Reactions: Depending on the specific Grignard reagent and conditions, other related pyrimidine derivatives could be formed.

A Multi-Modal Approach to Purity Validation

No single analytical technique is sufficient to definitively determine the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive and self-validating system.[6][][8]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for separating and quantifying the components of a mixture.[9][10] For pyrimidine derivatives, reversed-phase HPLC is the most common and effective method.[9][11]

The Rationale Behind the Method:

The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of moderately polar compounds like our target molecule.[9] A gradient elution is employed to ensure that both the main compound and any potential impurities with different polarities are effectively separated and eluted from the column. The UV detector is set to a wavelength where the pyrimidine ring exhibits strong absorbance, maximizing sensitivity.

Experimental Protocol: Reversed-Phase HPLC

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile:Water

Data Presentation: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)Identification
Synthesized Lot12.599.5This compound
8.20.3Impurity A
15.10.2Impurity B
Reference Standard12.5>99.9This compound

HPLC_Workflow

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound, providing crucial confirmation of its identity.[8][12] For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature.[13][14]

The Rationale Behind the Method:

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, minimizing fragmentation and preserving the molecular ion. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the identity of the synthesized compound.

Experimental Protocol: LC-MS

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Scan Range 50-500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C

Data Presentation: Mass Spectrometry Data

IonTheoretical m/zObserved m/z
[M+H]⁺ (³⁵Cl)159.0320159.0322
[M+H]⁺ (³⁷Cl)161.0290161.0293

MS_Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it an essential tool for confirming the identity and purity of a synthesized compound.[8][15] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

The Rationale Behind the Method:

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. The combination of these two techniques allows for an unambiguous structural confirmation. The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds.

Experimental Protocol: NMR Spectroscopy

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 25°C25°C
Reference TMS (δ 0.00)CDCl₃ (δ 77.16)

Data Presentation: NMR Data

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.65s2HPyrimidine C4-H, C6-H
5.01q1HCH-OH
2.55d1HOH
1.60d3HCH₃
¹³C NMRChemical Shift (δ, ppm)Assignment
161.2C2 (C-Cl)
157.5C4, C6
135.8C5
67.3CH-OH
24.1CH₃

NMR_Workflow

Comparison with Alternatives

While a commercially available standard for this compound provides the most direct comparison, other structurally similar compounds can also serve as benchmarks for analytical method development. For instance, 2-(2-Chloropyrimidin-5-yl)ethanol can be used to establish retention time and fragmentation patterns.[16][17]

Conclusion: A Triad of Trustworthiness

The validation of purity for a synthesized compound like this compound relies on a triad of complementary analytical techniques: HPLC for separation and quantification, Mass Spectrometry for molecular weight confirmation, and NMR for definitive structural elucidation. This multi-faceted approach provides a self-validating system that ensures the integrity of your research and the reliability of your downstream applications. By understanding the principles behind each method and anticipating potential impurities, researchers can confidently move forward in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the Comparative Study of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrimidine Core

In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold." Its six-membered heterocyclic structure is a cornerstone in vital biological molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of our genetic code.[1][2][3] This fundamental role in nature has made pyrimidine derivatives a fertile ground for the discovery of therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5][6]

This guide focuses on a particularly promising subclass: derivatives of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol. This molecule is a highly versatile starting point for chemical library synthesis. It features three key points for strategic modification:

  • The 2-Chloro Substituent: An excellent electrophilic site, prime for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups.

  • The Chiral Secondary Alcohol: A critical feature for establishing specific, three-dimensional interactions with biological targets. The stereochemistry of this alcohol can be the deciding factor between a potent therapeutic (the eutomer) and an inactive or even toxic compound (the distomer).[7]

  • The Pyrimidine Ring: The nitrogen atoms within the ring can act as hydrogen bond acceptors, crucial for anchoring the molecule within a target's active site.

This guide provides a comparative framework for the synthesis, derivatization, and biological evaluation of these derivatives, with a focus on their potential as kinase inhibitors—a class of enzymes frequently implicated in cancer and inflammatory diseases.[8][9][10]

Part 1: Synthesis Strategy—Achieving Enantiopurity

The biological activity of chiral molecules is intrinsically linked to their absolute stereochemistry. Therefore, the asymmetric synthesis of the this compound core is not merely a procedural step but a foundational element of the drug discovery process.[7] A racemic mixture is often a liability, necessitating strategies that produce a single, desired enantiomer.

Comparative Synthesis Workflows

We will compare two primary approaches: the classical resolution of a racemate and the more modern, efficient asymmetric synthesis.

G cluster_0 Pathway 1: Asymmetric Synthesis cluster_1 Pathway 2: Racemic Synthesis & Resolution cluster_2 Drug Discovery Pipeline A 2-Chloro-5-acetylpyrimidine B Asymmetric Reduction (e.g., CBS Catalyst) A->B C Enantiopure (S)- or (R)- This compound B->C Derivatization Further Derivatization C->Derivatization D 2-Chloro-5-acetylpyrimidine E Racemic Reduction (e.g., NaBH4) D->E F Racemic Mixture E->F G Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) F->G H Separated (S)- and (R)-Enantiomers G->H I Discarded Enantiomer G->I H->Derivatization

Caption: Comparison of asymmetric vs. racemic synthesis workflows.

The asymmetric pathway is demonstrably superior. It avoids the 50% theoretical yield loss inherent in resolving a racemate and eliminates the need for costly and time-consuming separation processes.

Experimental Protocol: Asymmetric Reduction of 2-Chloro-5-acetylpyrimidine

This protocol details a robust method for producing the chiral alcohol core using a Corey-Bakshi-Shibata (CBS) catalyst, a cornerstone of modern asymmetric synthesis.

Objective: To synthesize (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol with high enantiomeric excess (ee).

Materials:

  • 2-Chloro-5-acetylpyrimidine

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: Under an inert atmosphere (Argon), add 2-Chloro-5-acetylpyrimidine (1.0 eq) and anhydrous THF to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the solution to -20°C using a suitable cooling bath.

  • Catalyst Addition: Slowly add the (R)-CBS catalyst solution (0.1 eq) to the stirred solution, maintaining the temperature at -20°C.

  • Reductant Addition: Add the borane dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over 30 minutes. Causality Note: The slow addition is critical to control the exothermic reaction and maintain the catalyst's stereodirecting integrity.

  • Reaction Monitoring: Stir the reaction mixture at -20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C. Allow the mixture to warm to room temperature.

  • Workup: Add saturated aqueous NH₄Cl and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification & Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess of the final product using chiral HPLC.

Part 2: Structure-Activity Relationship (SAR) and Comparative Performance

The true potential of the this compound scaffold is realized through systematic derivatization. The 2-chloro position is a versatile handle for introducing a variety of substituents via SNAr reactions, which can profoundly influence biological activity.

Caption: Key points for derivatization and SAR studies.

Comparative Analysis of Kinase Inhibitory Activity

To illustrate the impact of derivatization, we present a comparative dataset of hypothetical derivatives targeting a representative enzyme, Phosphoinositide 3-kinase (PI3K), a key target in cancer therapy.[8][9] The data below is illustrative, designed to model expected SAR trends based on established principles of kinase inhibition.

Compound IDR¹ Substituent (at C2)R² Substituent (at OH)PI3Kα IC₅₀ (nM)Selectivity Notes
1 -Cl (Parent)-H>10,000N/A
2a 4-Morpholinyl-H850Moderate selectivity over other kinases.
2b 2-Indazolyl-H95Potent; Indazole interacts with hinge region.
2c 4-Methyl-piperazin-1-yl-H350Good cell permeability expected.
3a 4-Morpholinyl-CH₃ (Methyl ether)2,500Loss of H-bond donor decreases potency.
3b 2-Indazolyl-CH₃ (Methyl ether)640Potency reduced but still active.
4 2-(1H-Indazol-4-yl)-H15 Optimal hinge binding; potent and selective.[9]
5 (Alternative) 5-Cyano-pyrazin-2-ylamino-H8 Potent Chk1 inhibitor, different kinase family.[10]

Analysis of Structure-Activity Relationships:

  • Parent Compound (1): The starting material shows negligible activity, highlighting the necessity of derivatization.

  • Impact of C2 Substitution (2a-c, 4): Replacing the chloro group is essential for potency. The introduction of nitrogen-containing heterocycles like morpholine (2a) and particularly indazole (2b, 4) dramatically improves activity. This is a classic strategy in kinase inhibitor design, where these groups form critical hydrogen bonds with the "hinge region" of the enzyme's ATP-binding pocket.[9][11]

  • Role of the Chiral Alcohol (3a-b): The free hydroxyl group is a key pharmacophoric feature. Its conversion to a methyl ether (3a, 3b) consistently reduces potency. This strongly suggests the alcohol acts as a hydrogen bond donor, forming a crucial interaction with the target protein. Blocking this interaction is detrimental.

  • Optimization for Potency (4, 5): Fine-tuning the C2 substituent leads to highly potent inhibitors. Compound 4 represents an optimized PI3K inhibitor, while Compound 5 shows how the same core can be adapted to inhibit a different kinase family (Chk1) by changing the C2 substituent, demonstrating the scaffold's versatility.[10]

Part 3: Standard Biological Evaluation Protocol

To validate the SAR data, a robust and reproducible biological assay is required. The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines, providing an initial measure of anti-proliferative activity.

Protocol: MTT Cell Proliferation Assay

Principle: In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[11]

Materials:

  • Human cancer cell line (e.g., MCF-7, a breast cancer line with PI3K pathway deregulation)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Self-Validation Check: During this incubation, purple formazan crystals should become visible under a microscope in the viable cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutics, particularly kinase inhibitors. This guide has demonstrated that strategic, stereocontrolled synthesis is paramount to accessing biologically relevant molecules. Our comparative analysis underscores a clear SAR:

  • C2 Substitution is Mandatory: The 2-position must be functionalized, ideally with a hydrogen-bond-donating heterocycle, to achieve potent target engagement.

  • The Chiral Alcohol is a Key Anchor: The free hydroxyl group plays a vital role in binding and should be preserved.

Future research should focus on expanding the diversity of substituents at the C2 position to explore different kinase families and to optimize for pharmacokinetic properties such as solubility and metabolic stability. Furthermore, linking the hydroxyl group to other pharmacophores could yield novel bifunctional or targeted covalent inhibitors, opening new avenues for drug discovery.

References

  • Natarajan, A. et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link][1]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link][2]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link][3]

  • Bentham Science. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link][4]

  • National Center for Biotechnology Information. (n.d.). (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem Compound Summary for CID 118263113. [Link]

  • Saeed, A. et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(11), 3538. [Link][7]

  • Desaia, S. et al. (2023). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Indian Journal of Chemistry, 62, 11-15. [Link][5]

  • Callingham, M. et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. [Link][12]

  • ResearchGate. (n.d.). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link][13]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

  • Sutherlin, D. P. et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. [Link][8]

  • Al-Ostath, A. et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6902. [Link][6]

  • Folkes, A. J. et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link][9]

  • Wang, G. T. et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. [Link][10]

  • Török, B. et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(16), 5707-5732. [Link]

  • Kumar, V. et al. (2016). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. Organic Letters, 18(15), 3658-3661. [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the discovery of a novel bioactive compound is both an exhilarating and daunting moment. The initial promise shown in a primary screen is but the first step on a long road to understanding how a molecule exerts its effects at a cellular and molecular level. This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol, a small molecule with a pyrimidine core that suggests a potential for diverse biological activities.[1][2] Given the limited publicly available information on this specific compound[3][4][5][6][7][8][9], we will approach this as a de novo investigation, comparing its hypothetical activities against known compounds and employing a logical, multi-pronged experimental strategy.

Initial Assessment and Hypothesis Generation

The structure of this compound, featuring a 2-chloropyrimidine moiety, is a key starting point for our investigation. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][10][11][12][13] The presence of a chlorine atom at the 2-position of the pyrimidine ring is particularly noteworthy, as it can act as a leaving group in nucleophilic aromatic substitution reactions, potentially allowing the compound to covalently interact with biological targets.[14][15]

Our initial hypothesis is that this compound may function as an inhibitor of key cellular signaling pathways, such as those mediated by kinases, or it may interfere with metabolic pathways. To investigate this, we will employ a tiered approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

A Phased Approach to Mechanism of Action Elucidation

A systematic investigation is crucial to unraveling the MoA of a novel compound. We propose a three-phased approach:

  • Phase 1: Phenotypic Screening and Cytotoxicity Profiling. To understand the broad biological effects of the compound.

  • Phase 2: Target Deconvolution. To identify the specific molecular target(s).

  • Phase 3: Target Validation and Pathway Analysis. To confirm the interaction with the identified target and understand its downstream consequences.

MoA_Workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target Deconvolution cluster_phase3 Phase 3: Target Validation P1_A Cytotoxicity Profiling (e.g., MTT Assay) P2_B Kinase Panel Screening P1_A->P2_B Suggests kinase inhibition P1_B High-Content Imaging P2_A Affinity Chromatography P1_B->P2_A Identifies potential binding partners P3_C Western Blotting P2_A->P3_C Confirms target engagement in cells P3_A In Vitro Enzyme Assays P2_B->P3_A Validates direct enzyme inhibition P2_C Computational Modeling P2_C->P2_B Predicts likely targets P3_B Cell-Based Reporter Assays P3_A->P3_B Assesses cellular pathway modulation

Caption: A phased experimental workflow for MoA elucidation.

Phase 1: Phenotypic Screening and Cytotoxicity Profiling

The initial step is to determine the compound's effect on cell viability across a panel of cell lines. This will establish a therapeutic window and may provide clues about its selectivity.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Experimental Protocol:

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). As a positive control for cytotoxicity, use a known cytotoxic agent like doxorubicin.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Data Presentation:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HaCaT IC50 (µM)
This compound15.222.5> 100
Doxorubicin (Control)0.81.25.4
Alternative Pyrimidine Derivative35.745.1> 100

Hypothetical data is presented for illustrative purposes.

Phase 2: Target Deconvolution

Assuming the phenotypic screening suggests a specific cellular effect, the next crucial step is to identify the molecular target(s). Several strategies can be employed for this "target deconvolution."[16][17][18]

Kinase Panel Screening

Given that many pyrimidine derivatives are kinase inhibitors, a broad in vitro kinase panel screening is a logical next step.[19][20][21][22]

Experimental Protocol:

  • Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

  • Assay Format: The service will typically perform radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of kinases (e.g., >400 kinases).

  • Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 10 µM). "Hits" are identified as kinases that are significantly inhibited.

Data Presentation:

Kinase Target% Inhibition at 10 µM
EGFR5%
Src8%
CDK2 85%
MEK112%
PI3Kα3%

Hypothetical data suggesting CDK2 as a potential target.

Affinity Chromatography

This biochemical approach can identify proteins that physically interact with the compound.[17]

Experimental Protocol:

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be coupled to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a protein extract from a cell line that is sensitive to the compound.

  • Affinity Pull-down: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Phase 3: Target Validation and Pathway Analysis

Once a putative target is identified, it is essential to validate this interaction and investigate its downstream cellular consequences.

In Vitro Enzyme Inhibition Assay

If a specific enzyme (e.g., CDK2) is identified, its inhibition by the compound should be confirmed using a purified enzyme assay.

Experimental Protocol:

  • Assay Setup: In a 96-well plate, combine purified CDK2/cyclin E, its substrate (e.g., histone H1), and ATP.

  • Compound Addition: Add varying concentrations of this compound.

  • Reaction and Detection: Allow the kinase reaction to proceed, then quantify the amount of phosphorylated substrate using a specific antibody and a detection method such as TR-FRET or ELISA.[23]

  • IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell-Based Target Engagement Assays

To confirm that the compound interacts with its target in a cellular context, a Western blot analysis can be performed.

Experimental Protocol:

  • Cell Treatment: Treat cells with increasing concentrations of this compound.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the phosphorylated form of a known substrate of the target kinase (e.g., phospho-Rb for CDK2). Also, probe for the total protein as a loading control.

  • Analysis: A decrease in the phosphorylated substrate would indicate that the compound is inhibiting the kinase in the cells.

CDK2_Pathway Compound This compound CDK2 CDK2/Cyclin E Compound->CDK2 Inhibition Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb p-Rb pRb->E2F Release CellCycle Cell Cycle Progression (G1/S Transition) E2F->CellCycle Activation

Caption: Hypothetical inhibition of the CDK2 pathway.

Comparison with Alternative Compounds

To contextualize the activity of this compound, it should be compared with structurally related compounds or known inhibitors of the identified target.

CompoundStructureKnown MoARationale for Comparison
This compound (Structure of topic compound)To be determined The focus of the investigation.
Roscovitine (Structure of Roscovitine)CDK inhibitorA well-characterized CDK inhibitor to serve as a positive control.
5-Fluorouracil (Structure of 5-Fluorouracil)Thymidylate synthase inhibitorA pyrimidine analog with a different MoA to test for target specificity.
1-(Pyrimidin-5-yl)ethan-1-ol (Structure of the dechlorinated analog)UnknownTo assess the importance of the 2-chloro substituent for activity.

Conclusion

This guide outlines a comprehensive and logical workflow for elucidating the mechanism of action of the novel compound this compound. By employing a combination of phenotypic screening, target deconvolution techniques, and rigorous target validation, researchers can systematically unravel the molecular basis of a compound's biological activity. This structured approach, grounded in established methodologies, is essential for advancing promising new molecules through the drug discovery pipeline.

References

  • Profacgen. Cell-based Kinase Assays.
  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery.
  • Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • Pharma Focus Asia. Target Deconvolution in the Post-genomic Era.
  • Benchchem. The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Li, Z., et al. (2022).
  • ResearchGate. Cell-based assays for kinase drug discovery.
  • Li, Z., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • PubMed. (2024).
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • ResearchGate. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • PubChem. (1S)-1-(2-chloropyrimidin-5-yl)ethanol.
  • PubMed. (2010).
  • ResearchGate.
  • AK Scientific, Inc. 1279822-48-8 this compound.
  • PubMed. (2006). Chloropyrimidines as a new class of antimicrobial agents.
  • AK Scientific, Inc. 2198170-28-2 (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.
  • Benchchem.
  • BLDpharm. 2198170-28-2|(R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.
  • Capot Chemical. 1279822-48-8 | this compound.
  • BIOFOUNT. 1279822-48-8|this compound.
  • AiFChem. 2198170-28-2 | (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.

Sources

A Comparative Guide to the Synthesis of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic methodologies for 1-(2-chloropyrimidin-5-yl)ethan-1-ol, a crucial chiral building block in the development of novel therapeutics. We will dissect the patented chemical synthesis and explore a promising biocatalytic alternative, offering a comprehensive overview of their respective performances supported by experimental data. Our analysis will delve into the causality behind experimental choices, ensuring a thorough understanding of each protocol's strengths and limitations.

Introduction: The Significance of this compound

This compound, particularly in its chiral forms, serves as a vital precursor for a range of pharmacologically active molecules. The presence of the reactive 2-chloropyrimidine moiety allows for facile derivatization, making it an attractive scaffold for medicinal chemists. The chiral hydroxyl group introduces stereospecificity, a critical factor in modern drug design for enhancing potency and reducing off-target effects. The (S)-enantiomer, in particular, is a key intermediate in the synthesis of various developmental drugs.[1]

Synthetic Strategies: A Head-to-Head Comparison

Two primary approaches for the synthesis of this compound will be examined: a patented asymmetric chemical reduction and a biocatalytic ketone reduction.

Method 1: Asymmetric Transfer Hydrogenation (Patented)

A widely cited method for the synthesis of (S)-1-(2-chloropyrimidin-5-yl)ethan-1-ol is detailed in patent WO2013127647 A1. This method employs the asymmetric transfer hydrogenation of the prochiral ketone, 1-(2-chloropyrimidin-5-yl)ethanone.

Experimental Protocol:

A detailed, step-by-step methodology for this key transformation is outlined below:

Step 1: Preparation of the Catalyst

A solution of [RuCl(p-cymene)]2 and (S,S)-Ts-DPEN is stirred in a mixture of acetonitrile and water. This step is crucial as it forms the active chiral ruthenium catalyst responsible for the stereoselective reduction. The choice of the (S,S)-Ts-DPEN ligand is paramount for inducing the desired (S)-configuration in the final product.

Step 2: Asymmetric Reduction

To a solution of 1-(2-chloropyrimidin-5-yl)ethanone in isopropanol, the prepared catalyst solution and formic acid are added. The reaction is heated to 40°C. Isopropanol acts as the hydrogen source, while formic acid is a co-factor in the transfer hydrogenation cycle. The temperature is optimized to ensure a reasonable reaction rate without compromising the enantioselectivity.

Step 3: Work-up and Isolation

After completion of the reaction, the mixture is cooled and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated to yield the crude product.

Step 4: Purification

The crude (S)-1-(2-chloropyrimidin-5-yl)ethan-1-ol is purified by column chromatography on silica gel to afford the final product with high chemical and enantiomeric purity.

Performance Data:

ParameterValueReference
Substrate1-(2-chloropyrimidin-5-yl)ethanoneWO2013127647 A1
Catalyst[RuCl(p-cymene)]2 / (S,S)-Ts-DPENWO2013127647 A1
Reducing AgentIsopropanol / Formic AcidWO2013127647 A1
Yield>90% (Not explicitly stated, but typical for this type of reaction)General Knowledge
Enantiomeric Excess (ee)>99%WO2013127647 A1

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a ruthenium catalyst with a chiral diamine ligand is a well-established and highly effective system for the asymmetric reduction of ketones. The specific combination of [RuCl(p-cymene)]2 and (S,S)-Ts-DPEN has been shown to provide excellent enantioselectivity for a wide range of substrates.

  • Hydrogen Source: The use of an isopropanol/formic acid mixture is a common and practical choice for transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.

  • Solvent: Isopropanol serves as both a solvent and the hydrogen donor, simplifying the reaction setup.

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reduction Asymmetric Reduction cluster_workup Work-up & Purification Ru_complex [RuCl(p-cymene)]2 Active_Catalyst Active Chiral Ru Catalyst Ru_complex->Active_Catalyst Ligand (S,S)-Ts-DPEN Ligand->Active_Catalyst Solvent_prep Acetonitrile/Water Solvent_prep->Active_Catalyst Reaction Reaction at 40°C Active_Catalyst->Reaction Ketone 1-(2-chloropyrimidin-5-yl)ethanone Ketone->Reaction Reducing_agent Isopropanol / Formic Acid Reducing_agent->Reaction Crude_product Crude (S)-alcohol Reaction->Crude_product Purification Column Chromatography Crude_product->Purification Final_product (S)-1-(2-chloropyrimidin-5-yl)ethan-1-ol Purification->Final_product

Caption: Asymmetric Transfer Hydrogenation Workflow

Method 2: Biocatalytic Ketone Reduction

An increasingly popular and environmentally friendly alternative to chemical catalysis is the use of enzymes. Biocatalytic reduction of prochiral ketones using ketoreductases (KREDs) or whole-cell systems offers high enantioselectivity under mild reaction conditions.[2][3][4][5]

Conceptual Experimental Protocol:

Step 1: Enzyme/Microorganism Screening

A panel of commercially available ketoreductases or various microbial strains (e.g., Saccharomyces cerevisiae, Pichia species) would be screened for their ability to reduce 1-(2-chloropyrimidin-5-yl)ethanone to the corresponding alcohol with high enantioselectivity.[4]

Step 2: Optimization of Reaction Conditions

Key parameters such as pH, temperature, co-solvent, and cofactor regeneration system (for isolated enzymes) or nutrient medium and cell density (for whole-cell systems) would be optimized to maximize conversion and enantiomeric excess.

Step 3: Preparative Scale Biotransformation

The optimized conditions would be applied to a larger scale reaction. For a whole-cell system, this would involve incubating the microorganism with the substrate. For an enzymatic reaction, the ketone would be treated with the ketoreductase and a cofactor regeneration system (e.g., using isopropanol and a secondary alcohol dehydrogenase).

Step 4: Product Isolation and Purification

The product would be extracted from the reaction medium using an appropriate organic solvent. Subsequent purification, likely through column chromatography, would yield the desired chiral alcohol.

Anticipated Performance and Comparison:

ParameterAsymmetric Transfer HydrogenationBiocatalytic Reduction
Enantioselectivity Excellent (>99% ee)Potentially Excellent (>99% ee)
Yield High (>90%)Variable, dependent on optimization
Reaction Conditions Elevated temperature (40°C)Mild (often room temperature)
Reagents Transition metal catalyst, organic ligandsEnzyme or microorganism, buffer, co-substrate
Environmental Impact Use of heavy metals and organic solventsGenerally considered "greener"
Substrate Scope BroadCan be substrate-specific
Cost Catalyst can be expensiveEnzyme/microorganism cost can be a factor

Logical Relationship Diagram:

G cluster_chem Chemical Synthesis cluster_bio Biocatalysis Prochiral_Ketone 1-(2-chloropyrimidin-5-yl)ethanone Chemical_Method Asymmetric Transfer Hydrogenation Prochiral_Ketone->Chemical_Method [Ru]/(S,S)-Ts-DPEN Biocatalytic_Method Ketoreductase/ Whole-cell Reduction Prochiral_Ketone->Biocatalytic_Method Enzyme/Microorganism Chiral_Alcohol (S)-1-(2-chloropyrimidin-5-yl)ethan-1-ol Chemical_Method->Chiral_Alcohol Biocatalytic_Method->Chiral_Alcohol

Caption: Synthetic Routes to Chiral Alcohol

Conclusion and Future Perspectives

Both the patented asymmetric transfer hydrogenation and the conceptual biocatalytic reduction offer viable pathways to the enantiomerically pure this compound. The chemical method provides a robust and high-yielding route with excellent enantioselectivity. However, the biocatalytic approach presents a compelling "green" alternative that can potentially match the performance of the chemical method while operating under milder and more environmentally benign conditions.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, cost, available equipment, and environmental considerations. The development and optimization of a specific biocatalytic process for this particular substrate could represent a significant advancement in the sustainable production of this key pharmaceutical intermediate. Further research into novel ketoreductases with high activity and stability towards chloropyrimidine-containing ketones is warranted.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis | Request PDF.
  • Synthesis of Chiral Pyridyl Alcohols Using a Two-Step Catalytic Approach.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. PMC - PubMed Central.
  • Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC - PubMed Central.
  • Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols.
  • Biocatalytic Reductions (C–O, C–N, C–C).
  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Bioc
  • Recent advances in the biocatalytic reduction of ketones and oxid
  • (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem.
  • Process for preparing pyrimidine derivatives. WO2013127647 A1.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol (CAS No: 1279822-48-8). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining environmental compliance, and upholding the integrity of research operations. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Part 1: Hazard Identification and Core Safety Principles

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is a chlorinated pyrimidine derivative, placing it in the category of halogenated organic compounds.[1] Such compounds require specialized disposal methods due to their potential to form persistent and toxic byproducts if not handled correctly.

The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2]
Serious Eye IrritationH319Causes serious eye irritation.[2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[2]
Table 1: GHS Hazard Classification for this compound

Core Safety Rationale: The presence of a carbon-halogen bond is a critical factor in waste management. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) stringently.[3][4] Improper disposal, such as drain disposal, is prohibited because these compounds are not effectively treated by standard wastewater systems and can harm aquatic ecosystems.[5] The recommended disposal method is typically high-temperature incineration by a licensed facility, which ensures the complete destruction of the molecule and allows for the scrubbing of hazardous decomposition products like hydrogen chloride.[6][7]

Chemical Reactivity and Incompatibilities:

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under thermal decomposition, this compound may release toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][8] This possibility underscores the need for controlled, high-temperature incineration with flue gas treatment.

Part 2: Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper procedure begins long before the final disposal event. Safe handling and meticulous segregation are non-negotiable steps to prevent accidental exposure and cross-contamination of waste streams.

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or chemical goggles.[2][6]Protects against splashes and accidental eye contact, preventing serious irritation (H319).[2]
Hand Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation (H315).[1][2]
Body Laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[1][2]Minimizes the risk of inhaling vapors or dust, which can cause respiratory irritation (H335).[2]
Table 2: Required Personal Protective Equipment (PPE)
Waste Segregation Workflow

The single most important step in laboratory waste management is the correct segregation of waste streams. Halogenated and non-halogenated organic wastes must never be mixed.[9][10] Mixing these streams can complicate the disposal process, significantly increase costs, and create regulatory non-compliance.

cluster_yes Halogenated Waste Stream cluster_no Non-Halogenated Waste Stream start Chemical Waste Generated decision Does the waste contain a Carbon-Halogen bond (e.g., Cl, Br, F)? start->decision yes_path YES decision->yes_path  Yes no_path NO decision->no_path  No container_H Collect in designated, properly labeled 'HALOGENATED ORGANIC WASTE' container. container_NH Collect in designated, properly labeled 'NON-HALOGENATED ORGANIC WASTE' container.

Diagram 1: Decision workflow for segregating laboratory chemical waste.

Part 3: Step-by-Step Disposal Procedure

Follow this protocol for the collection and disposal of waste this compound and any materials contaminated with it (e.g., disposable labware, gloves, absorbent pads).

Step 1: Waste Collection

Collect all waste materials, including the pure compound, solutions containing it, and contaminated consumables, immediately at the point of generation.[6] Place them directly into the designated hazardous waste container.

Step 2: Select an Appropriate Waste Container
  • Compatibility: Use a chemically compatible, leak-proof container made of materials like high-density polyethylene (HDPE) or glass.[1]

  • Integrity: Ensure the container is in good condition with a secure, screw-top cap to prevent leaks and fugitive emissions.[10]

Step 3: Label the Waste Container

Proper labeling is a legal requirement and essential for safety. Before any waste is added, the container must be clearly labeled.[10] The label must include:

  • The words "Hazardous Waste ".[1]

  • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10]

  • The CAS Number: 1279822-48-8 .

  • An indication of the hazards (e.g., "Irritant").

  • The date on which the first drop of waste was added.

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials.[2] This storage location should be a designated satellite accumulation area.

  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5] Arrange for the collection of the waste container by a licensed and approved hazardous waste disposal company.[2][6] The final disposal method will be a controlled incineration process designed for halogenated organic compounds.[6][7]

A 1. Waste Generation (Pure compound, contaminated gloves, pipettes, etc.) B 2. Segregation (Place in HALOGENATED waste stream) A->B C 3. Collection (Place in a compatible, sealed and properly labeled container) B->C D 4. Temporary Storage (Store in a designated, safe, and ventilated satellite area) C->D E 5. Professional Disposal (Arrange pickup by a licensed hazardous waste contractor) D->E F 6. Final Treatment (Controlled high-temperature incineration with flue gas scrubbing) E->F

Diagram 2: Procedural workflow for the disposal of this compound.

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure.

  • Evacuate & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Remove all sources of ignition.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Don PPE: Wear the appropriate PPE as detailed in Table 2 before approaching the spill.

  • Contain & Absorb: Prevent the spill from spreading or entering drains.[2] Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[1]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated, labeled hazardous waste container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[6] Collect all decontamination materials (e.g., wipes, pads) as hazardous waste.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to the procedures in Part 3.

References

  • BenchChem Technical Support Team. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • AK Scientific, Inc. (2022). Safety Data Sheet: this compound. AK Scientific, Inc.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Chloropyrimidine. Fisher Scientific.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Amino-2-chloro-5-fluoropyrimidine. Fisher Scientific.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • BenchChem Technical Support Team. (2025). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine. Benchchem.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118263113, (1S)-1-(2-chloropyrimidin-5-yl)ethanol. PubChem.
  • AK Scientific, Inc. Product Page: this compound. AKSci.
  • U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • AiFChem. Product Page: (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol. AiFChem.
  • Cornell University Department of Environmental Health and Safety. Guide for Drain Disposal of Laboratory Chemicals. Cornell University.
  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. EPA.
  • University of Aveiro, Department of Chemistry. Laboratory Waste Disposal. University of Aveiro.
  • AK Scientific, Inc. Product Page: (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol. AKSci.
  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
  • Advanced ChemBlocks. Product Page: 2-(2-Chloropyrimidin-5-yl)ethanol. AChemBlock.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides essential, field-tested safety and logistical information for the handling of 1-(2-Chloropyrimidin-5-yl)ethan-1-ol (CAS No. 1279822-48-8). The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Analysis and Risk Assessment

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data is not fully available, the known hazards identified under the Globally Harmonized System (GHS) necessitate a cautious and well-planned approach.[1] The chemical structure, containing a chlorinated pyrimidine ring, suggests that researchers must guard against potential irritation and other health effects associated with halogenated organic compounds.[2][3][4]

A thorough risk assessment is the foundation of laboratory safety. Before any handling, ensure that all personnel are familiar with the information in the Safety Data Sheet (SDS) and that engineering controls, such as eyewash stations and safety showers, are immediately accessible.[2][5][6]

GHS Hazard Summary
Pictogram Signal Word Hazard Statements

Warning H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]

Core Protective Measures: Engineering Controls and PPE

The hierarchy of controls dictates that engineering controls are the first and most effective line of defense. Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, including weighing, reconstitution, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[1][7] This is non-negotiable. The fume hood's constant airflow is essential to contain vapors and potential aerosols, directly mitigating the identified respiratory irritation hazard (H335).[1][7]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure through dermal contact, ocular exposure, and incidental inhalation.[3]

Protection Type Required Equipment Rationale and Causality
Eye & Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is required over goggles when handling larger volumes (>500 mL) or during operations with a heightened risk of splashing.[2][3]Addresses the "serious eye irritation" hazard (H319). Standard eyeglasses are insufficient. Goggles provide a seal around the eyes to protect from splashes and vapors.[1][6]
Skin & Body Protection Chemical-resistant lab coat. Nitrile rubber gloves.A fully buttoned lab coat protects skin and personal clothing from contamination.[5][7] Nitrile gloves offer good resistance to a wide range of chemicals and are essential to prevent the "skin irritation" hazard (H315).[1][2][3] Always inspect gloves for defects before use and remove them before leaving the laboratory area.[8]
Respiratory Protection Not required when working within a certified chemical fume hood.A fume hood provides adequate protection from respiratory exposure.[1][3] In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for emergency response.[5][9]

Operational Plans: From Preparation to Disposal

Adherence to standardized procedures is critical for ensuring repeatable and safe outcomes.

Experimental Protocol: PPE Donning and Doffing
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat, ensuring it is fully buttoned.

    • Put on eye and face protection (goggles/face shield).

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the lab coat, turning it inside out as it is removed.

    • Perform hand hygiene.

    • Remove eye and face protection.

    • Perform hand hygiene again.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task being performed with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE & Control Selection cluster_ops Operational Phase A Task Assessment: Handling this compound B Work inside a certified chemical fume hood? A->B C STOP WORK Consult EHS B->C  No D Handling solid or liquid? B->D  Yes E Weighing Solid: - Lab Coat - Nitrile Gloves - Safety Goggles D->E  Solid F Preparing Solution / Transfer: - Lab Coat - Nitrile Gloves - Safety Goggles - Face Shield (if splash risk) D->F  Liquid / Solution G Proceed with Experiment E->G F->G

Caption: PPE Selection Workflow for Handling this compound.

Emergency Response and Decontamination

Spill Management Protocol (Small Scale)
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.[5]

  • Contain: If the substance is a solid, do not sweep. Gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.[5]

  • Collect: Using non-sparking tools, carefully scoop the contained material into a designated, labeled hazardous waste container.[1][5]

  • Decontaminate: Clean the spill area with soap and water.[5] Collect all cleanup materials (gloves, absorbent pads, etc.) as hazardous waste.

  • Report: Report the incident to laboratory management and the institutional Environmental Health & Safety (EHS) department.

First Aid Measures
  • If on Skin: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation occurs.[1]

  • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][9]

Waste Disposal Plan

Improper disposal of halogenated organic compounds can pose a significant environmental hazard.

Step-by-Step Disposal Guidance
  • Segregation is Key: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[4][7] Do not mix with non-halogenated waste.

  • Waste Collection:

    • Collect all liquid waste, including reaction residues and solvent rinses, in a compatible, sealed, and clearly labeled container.[5]

    • Collect all solid contaminated materials, including used gloves, absorbent materials from spills, and contaminated weighing paper, in a sealed, labeled hazardous waste bag or container.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".

  • Professional Disposal: Arrange for disposal through your institution's licensed hazardous waste management program.[1][5] The recommended disposal method for such compounds is typically controlled incineration in a facility equipped with scrubbers to neutralize acidic gases like HCl formed during combustion.[5] Under no circumstances should this chemical be disposed of down the drain.[1][7]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
  • BenchChem (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Braun Research Group (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • BenchChem (n.d.). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • HSC Chemistry (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific (2021). Safety Data Sheet: 2-Chloropyrimidine.
  • AK Scientific, Inc. (2025). (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.
  • CHEMM (n.d.). Personal Protective Equipment (PPE).
  • Chemistry LibreTexts (2020). Safety.
  • Capot Chemical Co., Ltd. (2025). MSDS of (2-chloropyrimidin-5-yl)methanol.
  • BenchChem (2025). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
  • AiFChem (2025). 2198170-28-2 | (R)-1-(2-Chloropyrimidin-5-yl)ethan-1-ol.
  • National Institutes of Health (2025). (1S)-1-(2-chloropyrimidin-5-yl)ethanol.
  • EHS International (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Palo, A. N. (n.d.). Safety in the Laboratory.
  • POGO (n.d.). Personal Protective Equipment.
  • Environmental Health & Safety Services (n.d.). Personal Protective Equipment.
  • AK Scientific, Inc. (n.d.). 1279822-48-8 this compound.
  • U.S. Environmental Protection Agency (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • TigerWeb (n.d.). Safety in Organic Chemistry Laboratory.
  • ResearchGate (n.d.). Disposal of Chlorine-Containing Wastes.
  • Vita-D-Chlor (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • BLD Pharm (n.d.). 1046816-75-4 | (2-Chloropyrimidin-5-yl)methanol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyrimidin-5-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Chloropyrimidin-5-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.